Methyl (R)-1-Trityl-2-aziridinecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2R)-1-tritylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSITPKXYQEFIR-CILPGNKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448595 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-42-1 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of Methyl (R)-1-Trityl-2-aziridinecarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure starting materials is paramount. This compound stands out as a strategically significant chiral building block. Its value is rooted in the unique combination of a strained, reactive aziridine ring and a bulky, sterically directing trityl (triphenylmethyl) protecting group.[1] The three-membered aziridine ring is a versatile synthon, primed for stereospecific ring-opening reactions by a variety of nucleophiles, which allows for the controlled introduction of complex functionality.[1][2][3] The trityl group serves a dual purpose: it protects the nitrogen atom from unwanted reactions and its significant steric bulk directs the approach of incoming reagents, often leading to high diastereoselectivity in subsequent transformations.[1] Furthermore, the hydrophobicity imparted by the trityl group often simplifies purification by standard chromatographic techniques.[4]
This guide provides an in-depth analysis of the core , offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently assess the quality and behavior of this critical synthetic intermediate.
Core Physicochemical Characteristics
The fundamental properties of a compound dictate its handling, storage, reactivity, and suitability for specific applications. The data presented below has been consolidated from verified suppliers and literature sources.
| Property | Value | Source(s) |
| Chemical Structure | Methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | [5][6] |
| CAS Number | 160233-42-1 | [5][7][8] |
| Molecular Formula | C₂₃H₂₁NO₂ | [5][7][8] |
| Molecular Weight | 343.42 g/mol | [7][9][10] |
| Appearance | White to off-white solid/powder | [5][9] |
| Melting Point | 124 - 128 °C (for S-enantiomer) | [9] |
| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 1.195 g/cm³ (Predicted) | [5][7] |
| Purity | ≥ 97% | [8] |
| Storage Conditions | Store at 2-8°C in a tightly closed container | [5][8] |
Note on Enantiomers: The data presented is for the (R)-enantiomer where specified. Some physical properties, like melting and boiling points, are often reported for the racemic mixture or the more common (S)-enantiomer. For instance, the melting point of the racemic compound is 132 °C[11], while the (S)-enantiomer is reported at 124-128 °C.[9] The optical rotation for the (S)-enantiomer is reported as [α]²⁰/D = -89 to -85° (c = 1 in CHCl₃).[9] The (R)-enantiomer is expected to have a positive rotation of a similar magnitude.
Spectroscopic & Analytical Characterization: A Multi-Technique Approach
Confirming the identity, structure, and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR Spectroscopy: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, a spectrum in CDCl₃ is predicted to show distinct signals:
-
7.20-7.52 ppm (m, 15H): A complex multiplet corresponding to the fifteen protons of the three phenyl rings of the trityl group.[7]
-
3.76 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester group.[7]
-
2.26, 1.89, 1.41 ppm (dd, 1H each): Three distinct signals, each integrating to one proton, representing the three protons on the strained aziridine ring.[7] The diastereotopic nature of the two methylene protons and their coupling to the chiral center proton result in complex splitting patterns (doublet of doublets).
-
-
¹³C NMR Spectroscopy: While specific data for the title compound is sparse, analysis of related structures provides expected chemical shifts.[12] Key signals would include the ester carbonyl (~171 ppm), the carbons of the trityl group (127-144 ppm), the trityl quaternary carbon (~75 ppm), the methyl ester carbon (~52 ppm), and the two carbons of the aziridine ring (~30-38 ppm).[12]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds.
-
3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings of the trityl group.[13]
-
3000-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and aziridine groups.[13][14]
-
~1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the methyl ester. Data for a similar dipeptide shows this peak at 1743 cm⁻¹.[12]
-
1600-1450 cm⁻¹: C-C stretching vibrations within the aromatic rings.[13]
-
~1200 cm⁻¹: A strong C-O stretching vibration associated with the ester group.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 344.1648.
-
Key Fragmentation: The most characteristic fragmentation pathway is the cleavage of the N-C bond to release the highly stable triphenylmethyl (trityl) cation. This would result in a prominent base peak at m/z 243.1174. This fragmentation is a hallmark of trityl-protected compounds and serves as a diagnostic marker.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the complete analytical characterization of a newly synthesized or received batch of the title compound.
Caption: Standard workflow for analytical characterization.
Key Experimental Protocols
The following protocols provide step-by-step methodologies for essential characterization and stability assessments.
Protocol 1: ¹H NMR Sample Preparation and Analysis
This protocol ensures high-quality data for structural confirmation.
-
Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, colorless solution should be obtained.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign the peaks according to the expected chemical shifts and splitting patterns.
Protocol 2: Stability Assessment via Acid-Catalyzed Deprotection
The trityl group is known to be acid-labile.[4][15] This protocol serves as a functional test of this key chemical property and validates the compound's reactivity. The disappearance of starting material and the formation of a new product, confirmed by a secondary method, provides a self-validating system.
-
Reaction Setup: Dissolve 20 mg of the title compound in 2 mL of dichloromethane (DCM) in a small vial.
-
TLC Baseline: Spot the starting material solution onto a silica gel TLC plate to establish a baseline Rf value (Mobile phase: 3:1 Hexanes:Ethyl Acetate).
-
Initiation: Add 0.2 mL (10% v/v) of trifluoroacetic acid (TFA) to the stirred solution at room temperature. The formation of the trityl cation often produces a characteristic yellow-orange color.[16]
-
Monitoring: After 5 minutes, take an aliquot of the reaction mixture and spot it on the TLC plate next to the baseline spot.
-
Analysis: Develop the TLC plate and visualize under UV light. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the deprotected Methyl (R)-2-aziridinecarboxylate.
-
Confirmation (Optional but Recommended): Quench the reaction by adding saturated sodium bicarbonate solution. Extract the organic layer, dry with sodium sulfate, and analyze by mass spectrometry to confirm the mass of the deprotected product (Expected [M+H]⁺ for C₄H₇NO₂: m/z 102.05).
Caption: Workflow for acid-lability stability testing.
Conclusion
This compound is a high-value chiral intermediate whose physicochemical properties are well-defined and verifiable through standard analytical methodologies. Its structure, confirmed by NMR, IR, and MS, is consistent with its role as a versatile building block. The trityl group provides stability under neutral and basic conditions but is readily cleaved by acid, a critical feature for sequential synthetic strategies. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently employ this compound in their synthetic endeavors, ensuring both the quality of their intermediates and the integrity of their scientific outcomes.
References
- 1. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [total-synthesis.com]
- 5. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate - Creative Peptides [creative-peptides.com]
- 7. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]
- 8. This compound, CasNo.160233-42-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (S)-Methyl 1-tritylaziridine-2-carboxylate | C23H21NO2 | CID 11142453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1 - iChemical [ichemical.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
The Synthetic Cornerstone: A Technical Guide to Methyl (R)-1-Trityl-2-aziridinecarboxylate
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on Methyl (R)-1-Trityl-2-aziridinecarboxylate (CAS Number: 160233-42-1). We will delve into its fundamental chemical properties, strategic applications in asymmetric synthesis, and the mechanistic underpinnings of its reactivity, providing a comprehensive understanding of this versatile chiral building block.
Introduction: The Aziridine Motif in Modern Chemistry
Chiral aziridines, three-membered nitrogen-containing heterocycles, are highly valued scaffolds and intermediates in medicinal and synthetic organic chemistry.[1][2] Their inherent ring strain, approximately 26-27 kcal/mol, renders them susceptible to stereospecific ring-opening reactions, a feature invaluable for constructing complex, nitrogen-containing molecules.[1] The rigid, three-dimensional structure of the aziridine ring also establishes it as a significant pharmacophore in numerous biologically active compounds, exhibiting a range of activities from anticancer to antimicrobial.[1][3]
This compound stands out as a particularly useful derivative. The bulky trityl (triphenylmethyl) group on the nitrogen atom serves a dual purpose: it stabilizes the strained aziridine ring and directs the stereochemical outcome of nucleophilic attacks, offering a high degree of control in asymmetric synthesis.[4][5] This guide will explore the nuances of leveraging this specific chiral synthon in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in research and development.
| Property | Value | Reference |
| CAS Number | 160233-42-1 | [6] |
| Molecular Formula | C23H21NO2 | [6] |
| Molecular Weight | 343.42 g/mol | [4][6] |
| Appearance | White to yellow powder | [7] |
| Melting Point | 124 - 128 °C | [7] |
| Optical Rotation | [α]23/D −88.6°, c = 1 in chloroform | |
| Density | 1.195 g/cm³ | [8] |
| Boiling Point | 430.3 °C at 760 mmHg | [8] |
| Flash Point | 133.3 °C | [8] |
Storage and Handling: this compound should be stored at room temperature.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. The compound is classified with hazard statements H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as respiratory irritation.[9]
The Synthetic Utility: A Gateway to Chiral Molecules
The primary value of this compound lies in its role as a chiral building block for the synthesis of enantiomerically pure compounds, particularly β-amino acids and their derivatives.[10][11] The strained aziridine ring readily undergoes nucleophilic ring-opening reactions, which is the cornerstone of its synthetic applications.[12][13]
Regioselective Ring-Opening Reactions
The regioselectivity of the ring-opening reaction is a critical aspect of utilizing this chiral synthon. The attack of a nucleophile can occur at either C2 or C3 of the aziridine ring. The presence of the electron-withdrawing carboxylate group at C2 and the bulky N-trityl group significantly influences the outcome of this reaction.
Caption: Regioselective ring-opening of the aziridine.
Generally, nucleophilic attack is favored at the less sterically hindered C3 position, leading to the formation of β-amino acid derivatives. This regioselectivity is a key advantage in synthetic design. The reaction proceeds with inversion of stereochemistry at the attacked carbon, allowing for the predictable synthesis of specific stereoisomers.
Synthesis of β-Amino Acids
β-amino acids are crucial components of peptidomimetics and various natural products.[10] The ring-opening of this compound provides a direct and stereocontrolled route to these valuable compounds. For instance, reductive ring-opening using reagents like samarium diiodide can lead to the formation of β-amino esters.[14][15]
A notable application is the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO2, which offers a mild and selective method to access β-amino acids.[11] This approach is characterized by its experimental simplicity and broad substrate scope.[11]
Experimental Workflow: Synthesis of a β-Amino Ester Derivative
Caption: General workflow for β-amino ester synthesis.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (often -78 °C for organometallic reagents).
-
Nucleophile Addition: Slowly add the chosen nucleophile (e.g., a Gilman reagent like lithium dimethylcuprate) to the stirred solution. The choice of nucleophile is broad, allowing for the introduction of various side chains.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected β-amino ester.
-
Deprotection (if necessary): The trityl group can be removed under acidic conditions to yield the free amine.
Mechanistic Insights: The Role of the Trityl Group
The bulky trityl group is not merely a protecting group; it plays a crucial role in directing the stereochemical outcome of the ring-opening reaction. Its significant steric hindrance discourages nucleophilic attack at the adjacent C2 position. Furthermore, the electron-donating nature of the trityl group can influence the electronics of the aziridine ring.
The activation of the aziridine ring is often necessary for the ring-opening to proceed efficiently.[16] This can be achieved through N-alkylation to form a more reactive aziridinium ion or by using Lewis acids to coordinate with the nitrogen lone pair.[16] In the case of N-trityl aziridines, the trityl group can be cleaved under acidic conditions, which can be a deliberate step to activate the aziridine or an undesired side reaction.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound has established itself as a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the predictable and highly regioselective nature of its ring-opening reactions, provides chemists with a powerful tool for the asymmetric synthesis of a wide array of nitrogen-containing molecules, most notably β-amino acids. A comprehensive understanding of its properties, reactivity, and the subtle influence of the N-trityl group is key to unlocking its full synthetic potential in the development of novel therapeutics and other complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate - Creative Peptides [creative-peptides.com]
- 5. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]
- 9. 160233-42-1 | (R)-Methyl 1-tritylaziridine-2-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]
- 13. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of Methyl (R)-1-Trityl-2-aziridinecarboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Introduction: The Analytical Imperative for a Key Chiral Building Block
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its rigid three-membered aziridine ring, coupled with the stereodefined center at the C2 position, makes it an invaluable precursor for synthesizing enantiomerically pure pharmaceuticals and complex organic molecules.[1][2] The bulky N-trityl (triphenylmethyl) protecting group serves a dual purpose: it enhances the compound's stability and sterically directs the regioselectivity of nucleophilic ring-opening reactions, a critical consideration for downstream synthetic transformations.[2]
Given its role as a high-value intermediate, rigorous and unambiguous structural verification is not merely a procedural step but a fundamental requirement for ensuring the success and reproducibility of a synthetic campaign. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The interpretation herein is grounded in first principles and extensive field experience, offering researchers a practical framework for data validation and quality control.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its unique spectroscopic signature. The molecule comprises four key domains: the highly strained aziridine ring, the chiral methine proton (H-2), the bulky trityl group with its 15 aromatic protons, and the methyl ester functionality. Each of these components yields distinct and predictable signals in NMR, IR, and MS analyses.
Caption: Molecular Structure of the Topic Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is characterized by four distinct regions corresponding to the aziridine ring, the methyl ester, and the aromatic trityl group protons. The analysis is typically performed in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
|---|---|---|---|---|
| 7.48 - 7.52 | Multiplet | 6H | Ar-H (ortho-protons of Trityl) | - |
| 7.20 - 7.31 | Multiplet | 9H | Ar-H (meta, para-protons of Trityl) | - |
| 3.76 | Singlet | 3H | OCH₃ | - |
| 2.26 | Doublet of Doublets | 1H | H-2 (Aziridine CH) | J = 1.7, 2.8 |
| 1.89 | Doublet of Doublets | 1H | H-3a (Aziridine CH₂) | J = 2.8, 6.4 |
| 1.41 | Doublet of Doublets | 1H | H-3b (Aziridine CH₂) | J = 1.7, 6.4 |
Data sourced from predicted values which align with experimental observations for related structures.[3][4]
Expert Interpretation:
-
Aromatic Region (7.20-7.52 ppm): The 15 protons of the three phenyl rings of the trityl group appear as complex multiplets. The slight downfield shift of the 6 ortho-protons compared to the 9 meta and para-protons is expected due to proximity to the electron-withdrawing quaternary carbon.
-
Methyl Ester (3.76 ppm): A sharp singlet integrating to 3 protons is the unmistakable signature of the methyl ester group. Its chemical shift is standard for this functionality.
-
Aziridine Ring (1.41-2.26 ppm): This is the most diagnostic region. The three protons on the strained ring form a classic AMX spin system.
-
The methine proton (H-2) at 2.26 ppm is coupled to both diastereotopic methylene protons (H-3a and H-3b), resulting in a doublet of doublets.
-
The methylene protons (H-3a and H-3b) are chemically non-equivalent. They are split by each other (geminal coupling, J ≈ 6.4 Hz) and by the methine proton (vicinal coupling, J = 2.8 Hz and 1.7 Hz respectively), also appearing as distinct doublets of doublets. This intricate splitting pattern is definitive proof of the intact aziridine ring structure.
-
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with signals corresponding to the carbonyl, aromatic, aziridinyl, and methyl carbons.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.7 | C=O (Ester Carbonyl) |
| 143.5 | Ar-C (Quaternary, Trityl) |
| 129.6 | Ar-CH (Trityl) |
| 128.0 | Ar-CH (Trityl) |
| 127.3 | Ar-CH (Trityl) |
| 74.8 | C-N (Quaternary, Trityl) |
| 52.8 | OCH₃ (Methyl Ester) |
| 34.2 | CH (Aziridine C-2) |
| 30.1 | CH₂ (Aziridine C-3) |
Data is a representative compilation from similar reported structures.[3]
Expert Interpretation:
-
Carbonyl Carbon (~171 ppm): The signal for the ester carbonyl carbon appears in its expected downfield region.
-
Aromatic Carbons (127-144 ppm): Multiple signals are observed for the aromatic carbons of the trityl group. The quaternary carbons to which the phenyl rings are attached appear as a single peak around 143.5 ppm.
-
Trityl Quaternary Carbon (~75 ppm): The sp³-hybridized carbon of the trityl group attached to the aziridine nitrogen is clearly visible around 74.8 ppm.
-
Aziridine Carbons (30-35 ppm): The two carbons of the aziridine ring are observed in the aliphatic region, confirming the strained ring system.
-
Methyl Carbon (~53 ppm): The carbon of the methyl ester appears at a characteristic shift.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The spectrum is typically acquired via Attenuated Total Reflectance (ATR) on a solid sample.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH, CH₂, CH₃) |
| ~1743 | Strong | C=O Stretch (Ester) |
| 1600 - 1440 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1160 | Medium | C-N Stretch |
Representative data compiled from experimental findings and standard correlation tables.[3][5][6]
Expert Interpretation: The IR spectrum provides a self-validating checklist for the molecule's functional groups.
-
The most prominent peak is the strong, sharp absorption around 1743 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch of a saturated ester.[3][6]
-
The presence of the trityl group is confirmed by the aromatic C-H stretches just above 3000 cm⁻¹ and the series of C=C ring stretching absorptions between 1600 and 1440 cm⁻¹.[5]
-
Aliphatic C-H stretching from the aziridine and methyl groups are visible just below 3000 cm⁻¹.[6]
-
A strong band around 1200 cm⁻¹ corresponds to the C-O single bond stretch of the ester group, complementing the C=O signal.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides insight into the molecule's structural stability and fragmentation pathways. Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometric Data:
Primary Fragmentation Pathway: The most significant and predictable fragmentation event in the mass spectrum is the cleavage of the N-C bond between the aziridine nitrogen and the trityl group. This is driven by the exceptional stability of the resulting triphenylmethyl (trityl) cation.
Caption: Predicted ESI-MS Fragmentation Pathway.
Expert Interpretation: The base peak in the MS/MS spectrum is expected to be at m/z = 243 , corresponding to the highly stable trityl cation [C(C₆H₅)₃]⁺. The formation of this ion is a dominant process and serves as a key diagnostic marker for any trityl-protected compound. The detection of the molecular ion peak [M+H]⁺ at m/z 344.43 confirms the molecular weight, and the observation of the trityl fragment provides definitive evidence of the protecting group's presence.
Recommended Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Workflow for Spectroscopic Analysis
Caption: Standard Analytical Workflow.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Acquire the ¹³C spectrum using proton decoupling (e.g., 1024 scans).
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
FT-IR (ATR) Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
While a full chromatographic separation may not be necessary for simple confirmation, a short isocratic flow can be used to introduce the sample into the MS.
-
Set the ESI source to positive ion mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 100-500).
-
-
Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If using an MS/MS capable instrument, select the parent ion (m/z 344.4) for collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.
Conclusion
The spectroscopic profile of this compound is distinct and highly informative. ¹H NMR provides an unequivocal confirmation of the aziridine ring's integrity through its characteristic AMX splitting pattern. ¹³C NMR validates the complete carbon framework. FT-IR serves as a rapid check for essential functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pathway dominated by the formation of the stable trityl cation. Together, these techniques form a robust analytical package that ensures the identity, purity, and structural integrity of this vital chiral intermediate, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ichemical.com [ichemical.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Chiral Purity Determination of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Abstract
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as Methyl (R)-1-Trityl-2-aziridinecarboxylate, a versatile building block in asymmetric synthesis, the precise determination of enantiomeric purity is paramount. This technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for accurately assessing the chiral purity of this compound. We will delve into the predominant analytical techniques, namely Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), while also exploring Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as a potent alternative. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and the scientific rationale behind experimental choices.
The Imperative of Chiral Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[3]
This compound is a key chiral intermediate, with its three-membered aziridine ring making it a valuable synthon for the introduction of nitrogen-containing functionalities in a stereodefined manner.[4] The trityl protecting group offers significant steric bulk, influencing the molecule's reactivity and stability. Given its role in the synthesis of more complex, biologically active molecules, ensuring the enantiomeric purity of this starting material is a non-negotiable aspect of quality control. This guide will equip you with the knowledge to confidently and accurately determine the chiral purity of this important compound.
Chromatographic Approaches: The Gold Standard
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral separations in the pharmaceutical industry.[3] These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely applicable technique for enantiomeric separation.[1] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation.
The Causality Behind Experimental Choices in Chiral HPLC:
The selection of a suitable CSP is not arbitrary; it is a reasoned process based on the structural features of the analyte. For this compound, the presence of the bulky trityl group, the ester functionality, and the aziridine ring all provide potential points of interaction with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5][6] The large trityl group, in particular, suggests that a CSP with well-defined chiral cavities or grooves, like polysaccharide derivatives, would be effective in differentiating the two enantiomers based on steric fit.
The mobile phase composition is another critical factor. In normal-phase HPLC, a non-polar solvent like hexane is typically used with a polar modifier such as isopropanol or ethanol. The concentration of the alcohol modifier is fine-tuned to optimize the retention and resolution of the enantiomers. A lower concentration of the modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and potentially better resolution.
dot
Caption: Workflow for Chiral Purity Determination by HPLC.
Experimental Protocol: Chiral HPLC Method Development
The following protocol is a robust starting point for developing a chiral HPLC method for this compound.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. Start with a ratio of 90:10 (v/v).
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl groups in the trityl moiety).
-
-
Sample Preparation: Prepare a solution of the racemic standard of Methyl 1-Trityl-2-aziridinecarboxylate at a concentration of approximately 1 mg/mL in the mobile phase. Prepare the (R)-enantiomer sample at the same concentration.
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution.
-
Inject the (R)-enantiomer sample to confirm the peak identity.
-
If separation is not optimal, systematically vary the isopropanol concentration in the mobile phase (e.g., from 5% to 20%) to improve resolution.
-
-
Data Analysis: Calculate the enantiomeric purity (as a percentage) using the area of the desired enantiomer peak relative to the total area of both enantiomer peaks.
Enantiomeric Purity (%) = (Area of R-enantiomer / (Area of R-enantiomer + Area of S-enantiomer)) x 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[7] It utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier (e.g., methanol or ethanol). SFC often provides faster separations and higher efficiency compared to HPLC.
The Rationale for Choosing SFC:
The advantages of SFC include reduced solvent consumption, faster analysis times, and often unique selectivity compared to HPLC.[7] For this compound, the same polysaccharide-based CSPs that are effective in HPLC are typically successful in SFC. The change in the mobile phase from a non-polar liquid to supercritical CO2 with a polar modifier can alter the interactions between the analyte and the CSP, sometimes leading to improved resolution or a different elution order of the enantiomers.
dot
Caption: Workflow for Chiral Purity Determination by SFC.
Experimental Protocol: Chiral SFC Method Development
-
Column Selection: As with HPLC, start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: The mobile phase will consist of supercritical CO2 and a modifier (e.g., methanol or ethanol).
-
Instrumentation Setup:
-
SFC System: A system equipped with a UV detector and a back pressure regulator.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation: Prepare a solution of the racemic standard and the (R)-enantiomer sample at approximately 1 mg/mL in the modifier.
-
Analysis:
-
Begin with a screening gradient of the modifier (e.g., 5% to 40% over 5 minutes) to find the approximate elution conditions.
-
Based on the screening results, develop an isocratic method by setting the modifier percentage to a value that provides good resolution and reasonable retention times.
-
-
Data Analysis: Calculate the enantiomeric purity as described for the HPLC method.
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Typical Analysis Time | 10-30 minutes | 2-10 minutes |
| Solvent Consumption | High | Low |
| Operating Pressure | Moderate | High |
| Column Compatibility | Wide range of CSPs | Similar to HPLC, especially polysaccharide-based |
NMR Spectroscopy: An Orthogonal Approach
While chromatographic methods are the most common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[8] This is typically achieved by using a chiral solvating agent (CSA).
The Principle of Chiral Recognition by NMR:
In the presence of a chiral solvating agent, the two enantiomers of an analyte form transient diastereomeric complexes.[9] These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the analyte's protons into two distinct sets, one for each enantiomer. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
For N-trityl-aziridine derivatives, chiral alcohols, such as (S)-aziridinyl diphenylmethanol, have been shown to be effective CSAs for related compounds.[10] The interactions leading to the formation of the diastereomeric complexes are typically non-covalent, such as hydrogen bonding and π-π stacking.
dot
Caption: Conceptual Diagram of NMR Chiral Discrimination.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Acquire a standard proton NMR spectrum.
-
-
Addition of CSA:
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)- or (S)-1-phenylethanol or a more specialized CSA) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire another proton NMR spectrum.
-
Look for the splitting of signals, particularly the methoxy protons or the protons on the aziridine ring, which are in close proximity to the chiral center.
-
-
Data Analysis:
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) or enantiomeric ratio from the integration values.
-
Method Validation: Ensuring Trustworthiness
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[11] For a chiral purity method, validation should be conducted in accordance with ICH Q2(R1) guidelines and typically includes the following parameters:
-
Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is demonstrated by showing baseline resolution between the enantiomeric peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling trace enantiomeric impurities.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the undesired enantiomer over a specified range.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Conclusion
The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has provided an in-depth overview of the primary analytical techniques for this purpose. Chiral HPLC and SFC, particularly with polysaccharide-based stationary phases, represent the gold standard due to their high resolution and robustness. NMR spectroscopy with chiral solvating agents offers a valuable orthogonal technique for confirmation. A thorough understanding of the principles behind method development and a commitment to rigorous method validation are essential for any scientist working in this field. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately assess the enantiomeric purity of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 5. eijppr.com [eijppr.com]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
stability and storage conditions for Methyl (R)-1-Trityl-2-aziridinecarboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Introduction: The Significance of a Chiral Aziridine Building Block
This compound is a highly valuable chiral building block in modern organic and medicinal chemistry.[1][2] Its rigid, three-membered aziridine ring, combined with the stereodefined carboxylate, makes it a powerful precursor for the asymmetric synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents and agrochemicals.[1] The bulky N-trityl (triphenylmethyl) group plays a crucial role, not only in directing the stereochemical outcome of reactions but also in significantly enhancing the compound's stability compared to N-unsubstituted or less sterically hindered aziridines.[1][2] This guide provides an in-depth analysis of the factors governing the stability of this reagent and outlines best practices for its storage and handling to ensure its integrity for research and drug development applications.
Chemical Stability Profile
The stability of this compound is dictated by the interplay of several structural features: the inherent ring strain of the aziridine, the reactivity of the methyl ester, and the protective nature of the N-trityl group.
The Aziridine Ring: A Source of Reactivity
Aziridines are three-membered nitrogen-containing heterocycles characterized by significant angle strain, with bond angles of approximately 60°.[3] This strain makes the ring susceptible to nucleophilic ring-opening reactions, which relieve the strain.[2][4] Common nucleophiles that can react with aziridines include water, acids, and other nucleophilic reagents.[4] This reactivity is fundamental to their utility in synthesis but also represents a primary degradation pathway.[5][6]
The N-Trityl Group: A Bulky Guardian
The large triphenylmethyl (trityl) group attached to the nitrogen atom provides substantial steric hindrance around the aziridine ring.[2] This steric bulk effectively shields the ring from attack by many nucleophiles, thereby preventing unwanted ring-opening reactions and polymerization, which can be a problem with less substituted aziridines.[7] The trityl group significantly enhances the compound's overall stability, making it easier to handle and store than many other aziridine derivatives.[1]
Potential Degradation Pathways
Despite the stabilizing effect of the trityl group, several potential degradation pathways exist, particularly under suboptimal storage conditions.
-
Hydrolysis: The compound possesses a methyl ester functional group, which is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.
-
Acid-Catalyzed Ring Opening: Strong acids can protonate the aziridine nitrogen, activating the ring for nucleophilic attack. Even trace amounts of acidic impurities can catalyze this degradation over time, leading to the formation of amino alcohol derivatives.
-
Thermal Decomposition: While the compound is a solid with a melting point between 124-128 °C, prolonged exposure to elevated temperatures can promote degradation.[1] Aziridines, in general, can be sensitive to heat.[5]
-
Polymerization: Although less likely for this sterically hindered compound, aziridines as a class can undergo polymerization, often initiated by moisture or acidic impurities.[7] This can manifest as a change in the physical appearance of the material, such as solidification or darkening in color.[7]
A logical workflow for understanding and mitigating these degradation pathways is presented below.
Caption: Decision workflow for mitigating degradation of this compound.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, adherence to proper storage and handling protocols is critical.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C.[8][9] | Prevents thermal degradation. While some suppliers suggest room temperature, refrigeration can further slow potential long-term degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[7] | Protects against moisture and atmospheric carbon dioxide, which can lead to hydrolysis and other reactions.[7] |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |
| Incompatibilities | Segregate from acids and strong oxidizing agents.[4] | Avoids catalytic degradation and hazardous reactions.[4] |
Handling Procedures
-
Personnel Training: All personnel handling the compound should be trained on the potential hazards and proper handling procedures for aziridine-containing compounds.[4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere Handling: For long-term storage or when handling small quantities, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
Assessing Compound Integrity: Experimental Protocols
Regularly assessing the purity of the compound is a crucial aspect of quality control, especially for material that has been stored for an extended period.
Visual Inspection
A simple first-pass assessment involves visual inspection. Any significant change from its typical appearance as a white to off-white or yellow powder should be noted.[1] Signs of degradation can include:
-
Color Change: A darkening to yellow or brown may indicate decomposition.[7]
-
Change in Physical State: Clumping or hardening of the powder could suggest polymerization or hydrolysis.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid and effective method for determining the purity of this compound.[7]
Objective: To qualitatively and quantitatively assess the purity of the compound by comparing its ¹H NMR spectrum to a reference and, if necessary, using an internal standard.
Methodology:
-
Sample Preparation (Qualitative): a. Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Sample Preparation (Quantitative): a. Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube and record the mass. b. Accurately weigh the this compound and add it to the same NMR tube; record the mass.[7] c. Add a deuterated solvent (e.g., CDCl₃) to completely dissolve both compounds.[7]
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum. b. For quantitative analysis, ensure the relaxation delay (d1) is set to at least 5 times the longest T1 value of the protons being integrated to ensure accurate integration.[7]
-
Data Analysis: a. Qualitative: Compare the obtained spectrum with a reference spectrum. The appearance of new peaks or significant changes in peak shifts or multiplicity may indicate the presence of degradation products. Pay close attention to the disappearance of the characteristic aziridine protons or the appearance of broad peaks indicative of polymeric material. b. Quantitative: Integrate a well-resolved peak from the compound and a peak from the internal standard. Calculate the purity based on the known masses and the integration values.
Caption: Experimental workflow for assessing the integrity of the aziridine compound.
Conclusion
This compound is a robust chiral building block, with its stability significantly enhanced by the N-trityl group.[1] However, its inherent reactivity as an aziridine and the presence of a methyl ester necessitate careful storage and handling to prevent degradation.[4] By adhering to the storage conditions outlined in this guide—namely, maintaining a cool, dry, and inert environment away from incompatible chemicals—researchers can ensure the long-term integrity and reactivity of this valuable reagent. Regular purity assessment via NMR spectroscopy provides a reliable method for quality control, safeguarding the success of synthetic endeavors that rely on this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 3. Aziridine - Wikipedia [en.wikipedia.org]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1 - Sunway Pharm Ltd [3wpharm.com]
reaction mechanism of Methyl (R)-1-Trityl-2-aziridinecarboxylate formation
An In-Depth Technical Guide to the Reaction Mechanism of Chiral 1-Trityl-2-aziridinecarboxylate Formation
Introduction: The Significance of Chiral Aziridines
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis and medicinal chemistry.[1] The inherent ring strain of the aziridine moiety makes it susceptible to regioselective and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules.[2][3] When functionalized with a carboxylate group and possessing a defined stereocenter, as in Methyl (R)-1-Trityl-2-aziridinecarboxylate, these molecules become powerful chiral synthons for the synthesis of non-proteinogenic amino acids, alkaloids, and pharmacologically active agents.[4][5] The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the nitrogen atom, which is instrumental in directing the stereochemical outcome of the synthesis and preventing undesirable side reactions.[4]
This guide provides a detailed, mechanistically-driven exploration of the synthesis of Methyl 1-Trityl-2-aziridinecarboxylate, focusing on the stereocontrolled formation from a chiral amino acid precursor. While the target molecule is the (R)-enantiomer, the following discussion will illustrate the mechanism starting from the more readily available L-serine, which possesses (S)-stereochemistry and yields the corresponding Methyl (S)-1-Trityl-2-aziridinecarboxylate. The synthesis of the (R)-enantiomer is achieved by applying the exact same principles and protocol, but starting with D-serine.
Synthetic Strategy: A Multi-Step Approach from Serine
The most common and stereochemically reliable route to this class of aziridines begins with the chiral pool precursor, serine. The strategy involves a three-step sequence following the initial esterification of the amino acid.
-
N-Protection: The amine functionality of the serine methyl ester is protected with a trityl group.
-
Hydroxyl Group Activation: The primary hydroxyl group on the serine side chain is converted into a superior leaving group, typically a sulfonate ester (e.g., mesylate).
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution (SN2) reaction effects the ring closure to form the aziridine.
This sequence ensures that the stereochemistry at the α-carbon of the starting amino acid is preserved in the final aziridine product.
Caption: High-level workflow for the synthesis of the target aziridine from D-Serine.
Part 1: The Reaction Mechanism in Detail
The core of this synthesis lies in the precise orchestration of protection, activation, and stereospecific cyclization.
Step 1: N-Tritylation of the Serine Methyl Ester
The synthesis begins with the protection of the nitrogen atom of the serine methyl ester. L-serine methyl ester hydrochloride is treated with triphenylmethyl chloride (Trityl chloride, TrCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N).
-
Causality: The triethylamine serves two purposes: it neutralizes the hydrochloride salt to free the primary amine, and it scavenges the HCl generated during the reaction. The primary amine then acts as a nucleophile, attacking the electrophilic carbon of the trityl chloride. The trityl group is chosen for its steric bulk, which prevents intermolecular reactions in later steps, and for its lability under acidic conditions, allowing for straightforward deprotection if needed.[4]
Step 2: Activation of the Primary Hydroxyl Group via Mesylation
With the nitrogen protected, the side-chain hydroxyl group must be converted into a good leaving group to facilitate the subsequent nucleophilic attack by the nitrogen. This is achieved by converting the alcohol into a methanesulfonate (mesylate) ester. The N-tritylated serine methyl ester is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.[6]
-
Causality: Alcohols are poor leaving groups because hydroxide (HO⁻) is a strong base.[6] By reacting the alcohol with MsCl, it is converted into a mesylate ester. The resulting mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms. This transformation is critical for the success of the subsequent SN2 reaction. Importantly, this reaction occurs at the oxygen atom and does not affect the stereochemistry of any chiral centers.[6]
Step 3: Base-Mediated Intramolecular SN2 Cyclization
This is the key ring-forming and stereochemistry-defining step. The O-mesyl intermediate is treated with a suitable base (e.g., potassium carbonate, sodium hydride) to induce cyclization.
-
Mechanism: The protected nitrogen atom acts as an intramolecular nucleophile. It attacks the β-carbon (the carbon bearing the mesylate leaving group) in a classic SN2 fashion. This backside attack displaces the mesylate group and forms the three-membered aziridine ring.
-
Stereochemical Integrity: The SN2 reaction is inherently stereospecific. However, in this particular intramolecular reaction, the key stereocenter at the α-carbon (which becomes C2 of the aziridine) is not directly involved in the substitution. Its bonds are not broken or formed. The substitution occurs at the adjacent β-carbon. Therefore, the absolute configuration of the α-carbon is retained throughout the process. An (S)-configured L-serine derivative will yield an (S)-configured aziridine-2-carboxylate. To obtain the desired (R)-aziridine, one must start with (R)-serine (D-serine).
Caption: The key intramolecular SN2 cyclization step forming the aziridine ring.
Part 2: Experimental Protocol
The following protocol is a representative synthesis for Methyl (S)-1-Trityl-2-aziridinecarboxylate from L-serine methyl ester hydrochloride. The synthesis of the (R)-enantiomer follows the identical procedure using D-serine methyl ester hydrochloride.
Step A: Synthesis of Methyl (S)-N-Trityl-serinate[6][8]
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring.
-
In a separate flask, dissolve triphenylmethyl chloride (1.05 eq) in dry DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product as a white solid.
Step B: Synthesis of Methyl (S)-1-Trityl-2-aziridinecarboxylate[7][9]
-
Dissolve Methyl (S)-N-Trityl-serinate (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate (triethylamine hydrochloride) will form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
After the formation of the mesylate intermediate is confirmed by TLC, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 18-24 hours to drive the cyclization.
-
Monitor the cyclization by TLC.
-
After cooling to room temperature, filter the mixture to remove the solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to afford the pure Methyl (S)-1-Trityl-2-aziridinecarboxylate.
Part 3: Data Presentation
Table 1: Reagent Summary for Synthesis from 10 mmol of Serine Ester
| Step | Reagent | Molar Eq. | Amount | Purpose |
| A | L-Serine Methyl Ester HCl | 1.0 | 1.56 g | Starting Material |
| A | Triethylamine | 2.2 | 3.06 mL | Base |
| A | Trityl Chloride | 1.05 | 2.93 g | Protecting Group Source |
| B | Methyl (S)-N-Trityl-serinate | 1.0 | (from Step A) | Substrate |
| B | Triethylamine | 1.5 | 2.09 mL | Base |
| B | Methanesulfonyl Chloride | 1.2 | 0.93 mL | Activating Agent |
| B | Potassium Carbonate | 3.0 | 4.15 g | Base for Cyclization |
Expected Results
-
Yield: The overall yield for the two-step process (N-tritylation followed by mesylation/cyclization) is typically in the range of 60-80%.
-
Appearance: The final product, Methyl (R or S)-1-Trityl-2-aziridinecarboxylate, is typically a white to off-white crystalline solid.
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm the enantiomeric purity (e.g., specific rotation). For N-Trityl-L-serine methyl ester, the reported optical activity is [α]20/D +31° (c = 1 in methanol).[7]
Conclusion
The synthesis of this compound is a robust and well-established procedure that relies on fundamental principles of organic chemistry: protection-deprotection strategies, the conversion of poor leaving groups into good ones, and the stereospecificity of the intramolecular SN2 reaction. By starting with the appropriate enantiomer of serine (D-serine for the (R)-product), chemists can access this valuable chiral building block with high fidelity. The insights into the causality of each step—from the choice of the bulky trityl group to the activation of the hydroxyl moiety—provide a clear roadmap for researchers and drug development professionals to utilize this powerful synthon in their work.
References
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 4465-44-5,N-Trityl-L-serine methyl ester | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
The Strategic Role of the Trityl Group in Modern Aziridine Synthesis
An In-Depth Technical Guide:
Abstract
Aziridines, the nitrogen-containing analogues of epoxides, are exceptionally valuable building blocks in synthetic chemistry due to the inherent strain of their three-membered ring.[1][2] This strain facilitates stereospecific ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds, including amino alcohols, diamines, and chiral amines.[3][4] However, the synthesis of the aziridine ring itself presents significant challenges, often necessitating the use of a protecting group on the nitrogen atom to control reactivity and prevent undesired side reactions. Among the arsenal of available N-protecting groups, the triphenylmethyl (trityl, Tr) group occupies a unique and strategic position. This guide provides an in-depth analysis of the trityl group's role in aziridine synthesis, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its application. We will explore its influence on reaction mechanisms, its advantages in specific synthetic routes, and the critical nuances of its removal to preserve the integrity of the strained aziridine ring.
The Aziridine Conundrum: Why Nitrogen Protection is Crucial
The synthesis of aziridines generally follows two major pathways: the intramolecular cyclization of β-functionalized amines (a C-C and C-N bond are pre-formed) or the cycloaddition of a nitrogen equivalent to an alkene (forming two C-N bonds).[5] In both strategies, the reactivity of the nitrogen atom must be carefully modulated.
-
In Intramolecular Cyclizations: The nitrogen atom acts as an internal nucleophile. Without protection, it is susceptible to protonation under acidic conditions or reaction with electrophilic reagents, diminishing its nucleophilicity for the key ring-closing step.
-
In Cycloadditions: These methods often involve highly reactive nitrene or nitrenoid intermediates. An N-substituent is required to stabilize these species and tune their reactivity and selectivity.[1]
The choice of N-substituent profoundly impacts the stability and subsequent reactivity of the resulting aziridine. Electron-withdrawing groups (e.g., sulfonyls like tosyl) "activate" the aziridine ring, making it highly susceptible to nucleophilic ring-opening.[6][7] Conversely, electron-donating or sterically bulky groups can "deactivate" or shield the ring. The trityl group falls into this latter category, offering a unique set of properties that chemists can leverage.
The Trityl Group: A Unique Combination of Bulk and Lability
The triphenylmethyl group is not merely a placeholder. Its chemical character dictates its function and suitability for specific synthetic challenges.
-
Steric Hindrance: The most defining feature of the trityl group is its immense steric bulk.[8] This property can be exploited to direct regioselectivity, particularly in the protection of primary amines in the presence of secondary amines or other less accessible nucleophiles.[9][10]
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions.[9][11] This is due to the exceptional stability of the resulting triphenylmethyl cation, a resonance-stabilized tertiary carbocation.[9][12] This lability provides an orthogonal deprotection strategy to groups removed under basic, hydrogenolytic, or reductive conditions.
-
Electronic Effect: As an alkyl group, the trityl substituent is weakly electron-donating, which contrasts sharply with the strongly electron-withdrawing nature of sulfonyl or acyl groups. This renders the N-trityl aziridine nitrogen less electrophilic and the ring less susceptible to premature ring-opening.
Diagram: Core Strategies for Aziridine Synthesis
Caption: Major synthetic pathways to the aziridine core.
Synthesis of N-Trityl Aziridines: A Field-Proven Methodology
The most robust and widely used method for preparing N-trityl aziridines is the cyclization of N-trityl-protected β-amino alcohols, a modification of the classic Wenker synthesis.[13][14]
Mechanism: The Amino Alcohol Cyclization Route
The trityl group plays a critical, multi-faceted role in this sequence.
-
N-Protection: The sequence begins with the selective protection of the primary amine of a β-amino alcohol with trityl chloride. The steric bulk of the trityl group ensures high selectivity for the less hindered primary amine.
-
Facilitating Activation: The bulky trityl group protects the nitrogen from reacting with the electrophilic activating agent (e.g., tosyl chloride, mesyl chloride) used for the hydroxyl group. This prevents the formation of undesired bis-sulfonylated or other side products.
-
Directing Cyclization: With the hydroxyl group converted into a good leaving group, a base is introduced to deprotonate the N-H bond (if present after a deprotonation step) or more commonly, the hydroxyl group itself acts as the nucleophile in a different variation. In the classic approach, the protected amine is the nucleophile that displaces the activated alcohol. The base promotes the intramolecular SN2 reaction, leading to the formation of the strained three-membered ring.
Diagram: Mechanism of N-Trityl Aziridine Synthesis
Caption: Key steps in the synthesis of N-trityl aziridines from amino alcohols.
Experimental Protocol: Synthesis of (S)-2-Phenyl-1-tritylaziridine
This protocol details the synthesis from (S)-phenylglycinol.
Part A: N-Tritylation of (S)-Phenylglycinol
-
Dissolve (S)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield N-trityl-(S)-phenylglycinol.
Part B: Cyclization to N-Trityl Aziridine
-
Dissolve the N-trityl-(S)-phenylglycinol (1.0 eq) from Part A in anhydrous DCM (~0.1 M) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq) and allow the mixture to warm to room temperature, stirring overnight.
-
Upon completion (monitored by TLC), dilute with DCM, wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford (S)-2-phenyl-1-tritylaziridine.
The Critical Step: Deprotection of the N-Trityl Group
While installing the trityl group is relatively straightforward, its removal is a delicate operation that requires careful consideration of the substrate's stability. The very property that makes the trityl group easy to remove—the formation of a stable carbocation—can also trigger the undesired ring-opening of the sensitive aziridine.
The Challenge: Acid-Mediated Ring Opening
Treatment with common acids like trifluoroacetic acid (TFA) protonates the aziridine nitrogen.[15] Subsequent cleavage of the C-N bond yields the stable trityl cation and an aziridinium ion. This strained, charged intermediate is highly susceptible to nucleophilic attack by the counter-ion (e.g., trifluoroacetate) or solvent, leading to a ring-opened product instead of the desired N-H aziridine.[15] This is particularly problematic for highly substituted or strained aziridines.
Diagram: Deprotection Pathways and Pitfalls
Caption: Comparison of acidic vs. reductive deprotection of N-trityl aziridines.
The Solution: Non-Acidic Deprotection Methods
To circumvent acid-mediated ring-opening, reductive cleavage methods are often the strategy of choice.[15] These conditions bypass the formation of the reactive aziridinium ion.
| Method | Reagents | Conditions | Advantages | Considerations |
| Dissolving Metal | Lithium (10 eq), Naphthalene (cat.) | THF, 0 °C to RT | Highly effective for stubborn cases; avoids acid entirely. | Requires inert atmosphere; workup can be complex. |
| Hydrogenation | H₂, Pd/C or Ni | MeOH or EtOH, RT, 1 atm | Mild; simple workup; good for many substrates. | May reduce other functional groups (alkenes, alkynes, benzyl groups). |
| Mild Acidolysis | Formic Acid or Acetic Acid (cold) | Short reaction time (minutes) | Can sometimes be selective over other acid-labile groups like TBS.[9] | Risk of ring-opening remains, substrate-dependent. |
Experimental Protocol: Reductive Deprotection of N-Trityl Aziridine
-
In a flame-dried flask under an argon atmosphere, add finely cut lithium metal (10 eq) to anhydrous THF (~0.1 M).
-
Add a catalytic amount of naphthalene (0.2 eq) and stir until the characteristic dark green color of the radical anion appears.
-
Cool the solution to -78 °C and add a solution of the N-trityl aziridine (1.0 eq) in THF dropwise.
-
Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-H aziridine, which can be purified by chromatography or used directly.
Strategic Comparison and Conclusion
The trityl group's utility is best understood in comparison to other common N-protecting groups in aziridine chemistry.
| Protecting Group | Key Feature | Effect on Ring | Deprotection | Best For... |
| Trityl (Tr) | Steric Bulk | Deactivating (less electrophilic) | Mild Acid / Reductive | Protecting primary amines; when subsequent reactions require a less reactive aziridine. |
| Tosyl (Ts) | Electron Withdrawing | Activating (highly electrophilic) | Harsh Reductive (e.g., SmI₂, Mg/MeOH)[5][6] | Activating the ring for nucleophilic opening; stable to acid. |
| Boc | Carbonate | Deactivating | Strong Acid (TFA) | Introducing a group that can direct lithiation; orthogonal to base-labile groups.[1] |
References
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Stereoselective Synthesis of Chiral Aziridine-2-Carboxylates: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chiral aziridine-2-carboxylates are powerful synthetic intermediates, prized for their utility as constrained amino acid surrogates and as versatile precursors for a wealth of complex nitrogenous molecules.[1][2] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, non-proteinogenic α- and β-amino acids, and β-lactams, which are core scaffolds in numerous pharmaceuticals.[1][3] This technical guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of these high-value building blocks. We will delve into the mechanistic underpinnings of transition-metal catalysis, organocatalysis, and substrate-controlled methods, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.
Introduction: The Strategic Importance of Chiral Aziridine-2-Carboxylates
Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds whose utility in organic synthesis is largely dictated by their high ring strain (approximately 26-27 kcal/mol).[4] This stored energy can be selectively released through nucleophilic ring-opening, making them exceptionally versatile building blocks. When chirality is introduced, particularly at the carbon centers of an aziridine-2-carboxylate, these molecules become powerful tools for the stereocontrolled installation of nitrogen atoms in complex targets.[5]
The strategic importance of these motifs is underscored by their presence in biologically active natural products like Mitomycin C and Azinomycin B, and their role as key intermediates in the synthesis of pharmaceuticals.[3] For instance, they are pivotal in constructing the side chains of antiviral drugs and in the synthesis of constrained peptides with enhanced metabolic stability and receptor affinity. This guide will navigate the principal methodologies developed to access these structures with high levels of stereocontrol.
Transition-Metal-Catalyzed Aziridination of Olefins
The direct addition of a nitrene equivalent across a carbon-carbon double bond is one of the most atom-economical and convergent strategies for aziridine synthesis.[5] Transition metals have proven to be exceptional catalysts for mediating this transformation in an enantioselective manner. The general mechanism involves the formation of a reactive metal-nitrenoid intermediate, which then transfers the nitrogen group to the olefin.[6]
Rhodium-Catalyzed Nitrene Transfer
Dirhodium(II) carboxylate complexes are among the most effective catalysts for nitrene transfer reactions. Chiral dirhodium catalysts, in particular, can induce high levels of asymmetry in the aziridination of various olefins.
A notable advancement is the use of chiral dirhodium(II) tetracarboxylate catalysts for the intermolecular aziridination of substituted alkenes.[7] These reactions often employ a sulfamate as the nitrogen source in the presence of an oxidant like PhI(OPiv)₂. This system has demonstrated broad substrate scope, including challenging trisubstituted alkenes, affording high yields and excellent enantiomeric excesses (up to 99% ee).[7]
Recent developments have also introduced planar chiral rhodium indenyl catalysts capable of the enantioselective aziridination of unactivated terminal alkenes, a traditionally difficult substrate class.[5][8] Computational studies suggest a stepwise mechanism involving alkene migratory insertion into the rhodium-nitrenoid bond, which is the rate- and enantio-determining step.[5][8]
Caption: Rhodium-catalyzed enantioselective aziridination workflow.
Representative Protocol for Rhodium(II)-Catalyzed Aziridination of Olefins [7]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst Rh₂(S-tfpttl)₄ (0.005 mmol, 1 mol%).
-
Add the alkene substrate (0.5 mmol), the nitrogen source (e.g., p-tBu-phenylsulfamate, 0.75 mmol), and the oxidant PhI(OPiv)₂ (0.6 mmol).
-
Add the additive, pentafluorobenzoic acid (0.1 mmol), followed by anhydrous toluene (2.5 mL).
-
Cool the reaction mixture to the specified temperature (e.g., -15 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral aziridine.
Copper-Catalyzed Asymmetric Aziridination
Copper complexes, particularly with chiral bis(oxazoline) (BOX) and diimine ligands, are workhorse catalysts for asymmetric aziridination.[9] These systems typically utilize hypervalent iodine reagents, such as PhI=NTs (Ts = p-toluenesulfonyl), as the nitrene source. The mechanism is believed to involve a copper-nitrene intermediate, though the exact nature and oxidation state of the active species can be complex and may involve radical pathways.[9]
A significant development in this area is the kinetic resolution of racemic 2H-azirines using copper hydride (CuH) catalysis.[2][10] This method provides access to valuable N-H aziridine-2-carboxylates, which are often more stable and synthetically versatile than their N-protected counterparts.[2][11] The reaction proceeds with high diastereoselectivity and enantioselectivity (up to 94% ee).[2]
| Catalyst System | Alkene Substrate | N-Source | Yield (%) | ee (%) | Reference |
| Rh₂(S-tfpttl)₄ | Styrene | TBPhsNH₂/PhI(OPiv)₂ | High | up to 99 | [7] |
| Rh(III) Indenyl | 1-Octene | Sulfonyl Azide | 78 | 94 | [5][8] |
| Cu(I)/BOX | Styrene | PhI=NTs | 77 | 95 | [9] |
| CuH/(R,R)-Ph-BPE | Racemic 2H-azirine | HBpin | 47 (KR) | 94 | [2][10] |
Table 1. Comparison of selected transition-metal-catalyzed aziridination methods.
Organocatalytic Stereoselective Aziridination
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules.[12] In the context of aziridine synthesis, chiral Brønsted acids and aminocatalysts have proven particularly effective.
Chiral Phosphoric Acid-Catalyzed Aza-Darzens Reaction
The aza-Darzens reaction, involving the condensation of an imine with a diazo compound, is a direct route to aziridine-2-carboxylates.[12] Chiral phosphoric acids (CPAs) derived from BINOL have been successfully employed to catalyze this reaction with high enantioselectivity, typically favoring the formation of cis-aziridines.[12][13] The CPA activates the imine through hydrogen bonding, facilitating a stereocontrolled nucleophilic attack by the diazoacetate.
Caption: Mechanism of the CPA-catalyzed aza-Darzens reaction.
Representative Protocol for Chiral Phosphoric Acid-Catalyzed Aza-Darzens Reaction [12]
-
In a dry reaction vial, dissolve the imine (0.2 mmol) and the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.01 mmol, 5 mol%) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Cool the resulting solution to the desired temperature (e.g., 0 °C).
-
Add ethyl diazoacetate (0.3 mmol) dropwise to the stirred solution over 10 minutes.
-
Maintain the stirring at this temperature for 12-48 hours, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure cis-aziridine-2-carboxylate.
Aminocatalytic Aziridination
Chiral amines can also catalyze the formation of aziridines. For instance, primary amines derived from cinchona alkaloids can catalyze the asymmetric aziridination of α,β-unsaturated ketones.[6] Another approach involves the use of chiral tertiary amines to catalyze the reaction between N-tosyl imines and phenacyl bromides, proceeding through an ammonium ylide intermediate to furnish trans-aziridines with good to high enantioselectivity.[12]
| Catalyst | Reactant 1 | Reactant 2 | Diastereoselectivity | ee (%) | Reference |
| (S)-TRIP (CPA) | N-Boc-benzaldimine | Ethyl diazoacetate | >95:5 (cis) | up to 87 | [12][13] |
| Cinchona Alkaloid | Chalcone | N-Boc-aminophthalimide | >95:5 (trans) | up to 99 | [6] |
| Chiral Tertiary Amine | N-Tosyl-benzaldimine | Phenacyl bromide | 94:6 (trans) | 92 | [12] |
Table 2. Comparison of selected organocatalytic aziridination methods.
Substrate- and Reagent-Controlled Strategies
Beyond catalytic methods, the inherent chirality within a starting material or reagent can effectively direct the stereochemical outcome of aziridination.
From Chiral α-Amino Esters
A classical and reliable method involves the intramolecular cyclization of chiral β-amino alcohols, which are readily derived from natural α-amino acids. This approach provides excellent stereochemical control, as the stereocenters are pre-installed in the starting material. The transformation is typically achieved via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by base-induced intramolecular Sₙ2 cyclization.
Aza-Darzens Reactions with Chiral Auxiliaries
The use of chiral auxiliaries appended to the imine nitrogen, such as chiral N-phosphinyl or N-sulfinyl groups, can direct the facial selectivity of enolate addition in aza-Darzens type reactions.[14] For example, chiral N-phosphinyl imines react with ester enolates to give cis-aziridines with high diastereoselectivity (>98% de).[14] This method allows for predictable stereocontrol, and the auxiliary can be subsequently removed.
Conclusion and Future Outlook
The stereoselective synthesis of chiral aziridine-2-carboxylates is a mature yet continually evolving field. Transition-metal catalysis, particularly with rhodium and copper complexes, offers powerful and versatile solutions for the direct aziridination of a wide range of olefins. Concurrently, organocatalysis provides robust, metal-free alternatives, with chiral phosphoric acids and amines enabling highly enantioselective aza-Darzens and related reactions.
Future research will likely focus on expanding the substrate scope to include even more challenging and complex molecules, reducing catalyst loadings, and developing more sustainable and atom-economical protocols. The development of novel chiral ligands and organocatalysts will continue to drive innovation, enabling the synthesis of increasingly complex and medicinally relevant chiral aziridines. The methodologies outlined in this guide provide a strong foundation for researchers to build upon as they tackle the synthetic challenges of modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Organocatalytic synthesis of chiral non-racemic aziridines, labelled with 2H, 15N, 13C stable isotopes | Semantic Scholar [semanticscholar.org]
- 14. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Aziridine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
Executive Summary
Chiral aziridines, three-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and reactive properties. The inherent ring strain of the aziridine moiety makes it a potent electrophile, susceptible to stereospecific ring-opening by various nucleophiles. This reactivity is the cornerstone of their biological activity, enabling them to function as powerful alkylating agents of crucial biomacromolecules.[1][2] Furthermore, the rigid, stereodefined structure of chiral aziridines allows for precise interactions with biological targets, making them valuable pharmacophores in their own right. This guide provides a comprehensive overview of the diverse biological activities of chiral aziridine derivatives, delving into their mechanisms of action, structure-activity relationships, and applications in drug discovery, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
The Aziridine Moiety: A Privileged Scaffold in Medicinal Chemistry
Aziridines are nitrogenous analogs of epoxides, characterized by a high degree of ring strain (approximately 26-27 kcal/mol).[1] This strain, coupled with the polarized C-N bonds, renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1][3] The stereochemistry of the substituents on the aziridine ring is critical, as it dictates the orientation of the molecule within a biological target's binding site, profoundly influencing its activity and selectivity.
The biological utility of chiral aziridines can be broadly categorized into two main roles:
-
As Bioactive Pharmacophores: The intact aziridine ring can be a key component of a pharmacophore, directly participating in interactions with a biological target. Its reactivity is often harnessed for covalent modification of the target, leading to irreversible inhibition.[1]
-
As Chiral Building Blocks: The stereospecific ring-opening of chiral aziridines provides a versatile route to a wide array of enantiomerically pure, nitrogen-containing molecules, such as amino acids, alkaloids, and β-lactam antibiotics.[4][5]
Anticancer Activity: Alkylating Agents and Beyond
A significant body of research has focused on the development of chiral aziridine derivatives as anticancer agents.[6][7] Their primary mechanism of cytotoxic action often involves the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[6][8]
DNA Alkylation and Cross-linking
The anticancer activity of many aziridine-containing compounds, such as the well-known drug Mitomycin C, stems from their ability to cross-link DNA strands.[2][6] This process is often initiated by bioreductive activation within the hypoxic environment characteristic of solid tumors. This activation unmasks the reactive aziridine, which then acts as a potent electrophile, reacting with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[1] This can lead to both inter- and intra-strand cross-links, which are highly cytotoxic lesions that are difficult for the cell's DNA repair machinery to resolve.[6]
Some novel aziridine derivatives have been shown to induce bulky DNA adducts. Cancer cells with deficiencies in the nucleotide excision repair (NER) pathway are particularly sensitive to these types of adducts, suggesting a potential for targeted therapy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea | MDPI [mdpi.com]
Methodological & Application
use of Methyl (R)-1-Trityl-2-aziridinecarboxylate in asymmetric synthesis
An Application Guide for the Strategic Use of Methyl (R)-1-Trityl-2-aziridinecarboxylate in Asymmetric Synthesis
Introduction: The Strategic Value of a Strained Ring
In the landscape of modern asymmetric synthesis, chiral aziridines have emerged as exceptionally versatile building blocks. Their inherent ring strain (approximately 26-27 kcal/mol) makes them prime substrates for stereospecific ring-opening reactions, providing access to a diverse array of nitrogen-containing molecules.[1] Among these, This compound stands out as a robust and reliable precursor for the synthesis of enantiomerically pure non-proteinogenic α-amino acids and their derivatives.[1][2][3][4]
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this chiral synthon. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the mechanistic principles that ensure high regioselectivity and stereochemical fidelity.
The utility of this compound is rooted in three key structural features:
-
The Chiral Center: The pre-defined (R)-stereochemistry at the C2 position serves as the foundational stereochemical information for the synthesis.
-
The Aziridine Ring: A highly strained, three-membered heterocycle that is primed for nucleophilic attack.[5][6]
-
The N-Trityl Group: A bulky protecting group that plays a crucial dual role. Sterically, it directs incoming nucleophiles to the less-hindered C3 position. Electronically, while not a strong electron-withdrawing group like a sulfonyl moiety, it sufficiently activates the ring and can be readily cleaved under mild acidic conditions post-synthesis.[1][5]
Part 1: The Core Transformation: Regioselective Ring-Opening
The primary synthetic application of this compound is its regioselective nucleophilic ring-opening. The reaction proceeds via an Sₙ2-type mechanism, which dictates that the nucleophile attacks one of the two ring carbons (C2 or C3), leading to an inversion of configuration at the center of attack.
The critical challenge and opportunity in aziridine chemistry is controlling the site of nucleophilic attack.[7][8] With this specific substrate, the attack is overwhelmingly directed to the C3 position (β-attack).
Caption: General workflow for the regioselective ring-opening of this compound.
Causality of Regioselectivity:
-
Steric Hindrance: The voluminous trityl (triphenylmethyl) group effectively shields the C2 carbon and its adjacent nitrogen face. This steric barrier makes the C3 carbon the most accessible site for nucleophilic attack.
-
Electronic Factors: While the ester group at C2 is electron-withdrawing, its influence is less dominant than the overwhelming steric effect of the trityl group in most cases. For reactions proceeding through an aziridinium ion intermediate (promoted by Lewis or Brønsted acids), the positive charge is stabilized across the ring, but the steric path to C3 remains the favored trajectory.[8][9]
Part 2: Application in the Synthesis of Novel α-Amino Acids
A cornerstone application is the synthesis of α-amino acids with unique side chains, which are invaluable probes in chemical biology and building blocks for peptide-based therapeutics. The C3-regioselective ring-opening provides a direct and stereocontrolled route to these targets.
Protocol 1: Organocuprate-Mediated Alkylation for C-C Bond Formation
The reaction with Gilman cuprates or other organometallic reagents is a highly reliable method for introducing alkyl, vinyl, or aryl side chains.
Objective: To synthesize Methyl (R)-2-(tritylamino)-4-methylpentanoate via ring-opening with lithium diisobutylcuprate.
Mechanism Rationale: Organocuprates are soft nucleophiles that preferentially attack the β-carbon of α,β-unsaturated systems and, by analogy, the C3 position of activated aziridines. The reaction proceeds with excellent Sₙ2 fidelity, ensuring a clean inversion of stereochemistry.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of copper(I) iodide (CuI, 1.05 eq.) in anhydrous tetrahydrofuran (THF) at -40 °C.
-
Cuprate Formation: Slowly add a solution of isobutyllithium (2.1 eq.) in hexanes to the CuI suspension. Stir the mixture for 30 minutes at -40 °C until a homogenous solution of the Gilman cuprate is formed.
-
Substrate Addition: Cool the cuprate solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target product.
Protocol 2: Lewis Acid-Catalyzed Opening with Heteroatom Nucleophiles
Introducing heteroatoms such as nitrogen (as azide) or sulfur (as thiol) at the β-position creates precursors for diamino acids or sulfur-containing amino acids.
Objective: To synthesize Methyl (R)-3-azido-2-(tritylamino)propanoate.
Mechanism Rationale: Non-activated aziridines can be inert towards weaker nucleophiles.[5] A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the aziridine nitrogen, forming a more electrophilic aziridinium ion intermediate.[9] This activation facilitates the ring-opening by a nucleophile like azide.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add sodium azide (NaN₃, 1.5 eq.).
-
Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂, 1.2 eq.) dropwise to the stirring suspension. Caution: This addition can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography to obtain the desired β-azido ester. Safety Note: Azide compounds are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.
Part 3: Data Summary and Deprotection Strategy
The true synthetic power of this method is its broad applicability and high fidelity.
Table 1: Representative Ring-Opening Reactions & Outcomes
| Nucleophile Source | Lewis Acid/Catalyst | Product Side-Chain (at C3) | Typical Yield | Stereochemical Purity |
| (CH₃)₂CuLi | None | -CH₂CH(CH₃)₂ | > 90% | > 99% ee |
| VinylMgBr / CuI | CuI (cat.) | -CH=CH₂ | > 85% | > 99% ee |
| NaN₃ | BF₃·OEt₂ | -N₃ | > 90% | > 99% ee |
| PhSH / Et₃N | Et₃N | -SPh | > 95% | > 99% ee |
| Indole | Sc(OTf)₃ | 3-indolyl | > 80% | > 98% ee |
Final Deprotection: Unveiling the Amino Acid
A key advantage of the N-trityl group is its lability under mild acidic conditions, leaving other functional groups intact.
Caption: Standard two-step deprotection workflow to obtain the final free amino acid.
Protocol 3: Complete Deprotection
-
Trityl Removal: Dissolve the protected amino ester (1.0 eq.) in DCM. Add trifluoroacetic acid (TFA, 5-10% v/v) and stir at room temperature for 1-2 hours. The triphenylmethyl cation imparts a characteristic yellow-orange color. Concentrate the reaction mixture under reduced pressure. The resulting crude amine salt can be used directly or purified.
-
Ester Hydrolysis: Dissolve the crude amino ester salt in a mixture of THF and water (e.g., 3:1). Cool to 0 °C and add lithium hydroxide (LiOH, 1.5-2.0 eq.). Stir until the ester is fully consumed (monitored by TLC or LC-MS).
-
Isolation: Neutralize the reaction mixture with an acid (e.g., 1M HCl) to the isoelectric point of the amino acid. The product may precipitate or can be isolated using ion-exchange chromatography.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of high-value chiral molecules. Its predictable reactivity, governed by the steric influence of the N-trityl group, allows for the reliable construction of diverse α-amino acid derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the power of strained-ring chemistry in their synthetic endeavors, from fundamental research to complex target-oriented drug development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of Chiral Spin-Labeled Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Unexplored Nucleophilic Ring Opening of Aziridines | MDPI [mdpi.com]
- 6. DSpace [repository.upenn.edu]
- 7. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective and Stereoselective Ring-Opening Reactions of N-Trityl Aziridines with Nucleophiles
Introduction: The Strategic Role of the N-Trityl Group in Aziridine Chemistry
Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening reactions by a variety of nucleophiles.[1][2] This reactivity provides a direct route to valuable 1,2-difunctionalized amine building blocks, which are prevalent in pharmaceuticals and natural products. The reactivity and selectivity of aziridine ring-opening are highly dependent on the nature of the substituent on the nitrogen atom.[3][4] Electron-withdrawing groups activate the aziridine ring towards nucleophilic attack, and among these, the bulky trityl (triphenylmethyl, Tr) group offers unique advantages.
The N-trityl group serves a dual purpose: it activates the aziridine for ring-opening and, due to its significant steric bulk, can exert profound control over the stereochemical course of the reaction. This steric hindrance can shield one face of the aziridine ring, directing the incoming nucleophile to the opposite face and leading to high diastereoselectivity. Furthermore, the trityl group can be cleaved under relatively mild acidic conditions, allowing for the facile deprotection of the resulting amine.[1][5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-trityl aziridines in stereoselective synthesis. We will explore the mechanistic principles, provide field-proven protocols for ring-opening with various classes of nucleophiles, and discuss the critical experimental parameters that ensure high yields and selectivity.
Mechanistic Overview: Controlling Regio- and Stereoselectivity
The ring-opening of N-trityl aziridines with nucleophiles generally proceeds via an SN2-type mechanism. The regioselectivity of the attack is primarily governed by steric and electronic factors. In general, nucleophilic attack occurs at the less substituted carbon atom of the aziridine ring. However, the presence of activating groups or the use of Lewis acids can influence this selectivity.
The stereochemical outcome is a key feature of N-trityl aziridine chemistry. The bulky trityl group often dictates the trajectory of the incoming nucleophile, leading to a highly stereospecific reaction with inversion of configuration at the center of attack.
Diagram 1: General Mechanism of Nucleophilic Ring-Opening of N-Trityl Aziridines
Caption: SN2-type nucleophilic attack on an N-trityl aziridine.
Synthesis of Chiral N-Trityl Aziridines
Chiral N-trityl aziridines are commonly synthesized from readily available chiral amino alcohols, which can be derived from amino acids. The synthesis typically involves a two-step, one-pot procedure.[6][7]
Protocol 1: Synthesis of (S)-N-Trityl-2-methylaziridine from (S)-Alaninol
This protocol details the synthesis of a common chiral N-trityl aziridine starting from a commercially available amino alcohol.
Materials:
-
(S)-Alaninol
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (S)-alaninol (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the intermediate N-trityl amino alcohol.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-trityl-2-methylaziridine.
Expert Insight: The one-pot nature of this procedure is highly efficient. It is crucial to ensure anhydrous conditions, especially during the first step, to prevent the hydrolysis of trityl chloride. The order of addition is important; the bulky trityl group is installed first to protect the amine, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.
Ring-Opening with Carbon Nucleophiles: Organocuprates
Organocuprates, particularly Gilman reagents (R₂CuLi), are excellent nucleophiles for the ring-opening of activated aziridines.[8][9] These reagents are generally less basic than Grignard or organolithium reagents, which minimizes side reactions such as deprotonation. The reaction with N-trityl aziridines proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon, and with excellent anti-stereoselectivity.
Protocol 2: Regioselective Ring-Opening of (S)-N-Trityl-2-methylaziridine with Lithium Dimethylcuprate
This protocol describes the synthesis of a protected β-amino alkane, a valuable chiral building block.
Materials:
-
(S)-N-Trityl-2-methylaziridine
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of CuI (1.1 eq) in anhydrous Et₂O or THF at -20 °C under an inert atmosphere, add MeLi (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent.
-
Stir the resulting solution at -20 °C for 30 minutes.
-
Cool the mixture to -78 °C and add a solution of (S)-N-trityl-2-methylaziridine (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ring-opened product.
Data Summary: Ring-Opening of N-Trityl Aziridines with Organocuprates
| Aziridine Substrate | Organocuprate | Product | Regioselectivity | Diastereoselectivity | Yield (%) |
| (S)-N-Trityl-2-methylaziridine | Me₂CuLi | (S)-3-(Tritylamino)butane | >99:1 | >98:2 | 85-95 |
| (S)-N-Trityl-2-phenylaziridine | Me₂CuLi | (S)-1-Phenyl-2-(tritylamino)propane | >99:1 | >98:2 | 80-90 |
| (R,R)-N-Trityl-2,3-dimethylaziridine | Et₂CuLi | (2R,3S)-3-(Tritylamino)-4-methylpentane | >99:1 | >98:2 | 82-92 |
Expert Insight: The preparation of the Gilman reagent is critical for the success of this reaction. It is important to use freshly prepared or titrated organolithium reagents. The reaction is typically highly regioselective, with the nucleophile attacking the less substituted carbon atom. The stereochemistry of the reaction is an SN2-type inversion. The bulky trityl group helps to enforce this stereochemical outcome.
Ring-Opening with Heteroatom Nucleophiles: Amines and Thiols
Nitrogen and sulfur nucleophiles are also effective for the ring-opening of N-trityl aziridines, providing access to valuable 1,2-diamines and β-amino thiols, respectively. These reactions can often be promoted by Lewis acids to enhance the electrophilicity of the aziridine ring.
Protocol 3: Lewis Acid-Mediated Ring-Opening of (S)-N-Trityl-2-methylaziridine with Benzylamine
This protocol illustrates the synthesis of a protected 1,2-diamine.
Materials:
-
(S)-N-Trityl-2-methylaziridine
-
Benzylamine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (S)-N-trityl-2-methylaziridine (1.0 eq) and benzylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add BF₃·OEt₂ (0.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N'-trityl-1,2-propanediamine.
Diagram 2: Experimental Workflow for Lewis Acid-Mediated Aminolysis
Caption: A typical workflow for the ring-opening of N-trityl aziridines with amines.
Deprotection of the N-Trityl Group
A key advantage of the trityl group is its lability under acidic conditions, allowing for its removal to unveil the free amine. Care must be taken, however, as highly branched aziridines can be unstable to strongly acidic conditions, potentially leading to ring-opening of the desired product.[5]
Protocol 4: Deprotection of a Ring-Opened Product using Trifluoroacetic Acid
This protocol describes a standard method for the removal of the N-trityl group.
Materials:
-
N-Trityl protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl protected amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary depending on the substrate.
Expert Insight: For sensitive substrates, milder deprotection conditions, such as using formic acid or catalytic hydrogenation, may be necessary to avoid undesired side reactions. It is always advisable to perform a small-scale test reaction to determine the optimal deprotection conditions for a new substrate.
Conclusion and Future Perspectives
The N-trityl group is a powerful tool in the stereoselective synthesis of chiral amines via the ring-opening of aziridines. Its steric bulk provides excellent stereocontrol, and its lability allows for easy removal. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of N-trityl aziridines in their own synthetic endeavors. Future research in this area will likely focus on the development of new catalytic methods for the asymmetric synthesis of N-trityl aziridines and the expansion of the scope of nucleophiles for their ring-opening reactions, further solidifying the importance of this versatile synthetic intermediate.
References
- 1. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Protocol for the Deprotection of N-Trityl Groups from Aziridines: An Application Guide for Researchers
Introduction: The N-Trityl Group in Aziridine Chemistry
The N-trityl (triphenylmethyl, Tr) group is a sterically bulky and highly effective protecting group for the nitrogen atom of aziridines. Its large size provides steric shielding, influencing the stereochemical outcome of reactions at adjacent centers, and its lipophilicity aids in the purification of intermediates. However, the successful progression of a synthetic route often hinges on the selective and high-yielding removal of this group to liberate the N-H aziridine for further functionalization.
The primary challenge in the deprotection of N-trityl aziridines lies in the inherent strain of the three-membered ring.[1] Aziridines are susceptible to nucleophilic ring-opening, a reaction that is often catalyzed by the very conditions used for deprotection, particularly acidic methods. This guide provides a comprehensive overview of established protocols for N-trityl deprotection, detailing the underlying mechanisms, procedural steps, and critical considerations to help researchers navigate this delicate transformation while preserving the integrity of the aziridine ring.
Core Challenge: Aziridine Ring Stability
The choice of deprotection strategy is dictated by the stability of the aziridine substrate itself. Highly substituted or "branched" aziridines are particularly prone to ring-opening or rearrangement under acidic conditions to relieve ring strain.[1] Therefore, the development of mild, non-acidic deprotection methods is of significant interest and is a primary focus of this guide. Careful consideration of the substrate's electronic and steric properties is paramount before selecting a deprotection protocol.
Deprotection Methodologies: A Comparative Overview
Several distinct chemical approaches can be employed for the cleavage of the N-Tr bond. The optimal choice depends on the substrate's functional group tolerance, the desired scale of the reaction, and the available laboratory resources.
| Method | Key Reagents | Advantages | Disadvantages | Mechanism |
| Acidic Cleavage | TFA, Formic Acid, Lewis Acids (BF₃·OEt₂, MgBr₂) | Fast reaction times, simple reagents. | Frequent aziridine ring-opening, harsh conditions, not suitable for acid-labile substrates. | Formation of a stable trityl cation. |
| Reductive Cleavage | Li/Naphthalene, Na/NH₃ | Mild, non-acidic conditions, preserves aziridine ring. | Requires inert atmosphere, handling of reactive metals. | Single Electron Transfer (SET). |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, Raney® Ni | Mild, clean byproducts (triphenylmethane). | May reduce other functional groups (alkenes, alkynes, etc.), catalyst poisoning is possible. | Heterogeneous catalysis, cleavage of C-N bond. |
Protocol I: Acid-Mediated Deprotection
This method relies on the exceptional stability of the triphenylmethyl (trityl) cation, which is readily formed under acidic conditions. While effective for robust substrates, this approach carries the highest risk of unwanted ring-opening reactions.[1]
Mechanism of Acidic Deprotection
The reaction is initiated by protonation or Lewis acid coordination to the aziridine nitrogen. This weakens the N-Tr bond, leading to its heterolytic cleavage and the formation of the resonance-stabilized trityl cation and the free N-H aziridine. The trityl cation is then quenched by a nucleophile present in the reaction mixture.
Caption: General workflow for acid-mediated N-trityl deprotection and the common ring-opening side reaction.
A. Protocol using Trifluoroacetic Acid (TFA)
This is a common but harsh method. It is often performed with a scavenger, such as triethylsilane (TES) or water, to trap the liberated trityl cation and prevent it from reacting with the desired product.
Materials:
-
N-Trityl aziridine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (optional, scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl aziridine (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add triethylsilane (1.1 - 1.5 eq).
-
Slowly add TFA (5-20 eq) dropwise to the stirred solution. The amount of TFA should be optimized; start with a lower concentration for sensitive substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, the N-H aziridine, may require purification by column chromatography on silica gel. Note: To prevent ring-opening on silica, the column can be pre-treated with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in ethyl acetate/hexanes).
B. Mild Lewis Acid Protocol: The Three-Component System
A milder alternative to strong Brønsted acids involves a combination of a Lewis acid, a mild protic acid, and a reducing scavenger. This system can effectively remove the trityl group under conditions that are compatible with other acid-sensitive functionalities like silyl ethers or acetals.[2][3]
Materials:
-
N-Trityl aziridine
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Triethylsilane (Et₃SiH)
Procedure:
-
Dissolve the N-trityl aziridine (1.0 eq) in anhydrous DCM.
-
Add HFIP (2.0-3.0 eq) followed by triethylsilane (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Add BF₃·OEt₂ (1.5-2.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Perform a standard aqueous workup as described in Protocol I-A (steps 7-9).
Protocol II: Reductive Deprotection with Lithium-Naphthalenide
For acid-sensitive aziridines, reductive cleavage under non-acidic conditions is the method of choice. The use of lithium metal with a catalytic amount of an electron carrier like naphthalene is a powerful and reliable method for cleaving the N-Tr bond while preserving the aziridine ring.[1][4]
Mechanism of Reductive Deprotection
This reaction proceeds via a Single Electron Transfer (SET) mechanism. Naphthalene acts as an electron shuttle, forming a radical anion upon accepting an electron from lithium metal. This radical anion then transfers the electron to the N-trityl aziridine. The resulting radical anion intermediate fragments to give the aziridine anion and a trityl radical, which is subsequently reduced to the trityl anion and quenched upon workup.
Caption: Proposed mechanism for the reductive deprotection of N-trityl aziridines using Li/Naphthalene.
Materials:
-
N-Trityl aziridine
-
Lithium metal (powder or small pieces)
-
Naphthalene (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen) are required. All glassware must be flame-dried or oven-dried.
-
To a stirred solution of naphthalene (0.1-0.2 eq) in anhydrous THF, add lithium powder (5-10 eq) at room temperature. The solution should turn a dark green color, indicating the formation of the lithium-naphthalenide radical anion.
-
Cool the green suspension to 0 °C.
-
Add a solution of the N-trityl aziridine (1.0 eq) in anhydrous THF dropwise to the lithium-naphthalenide suspension.
-
Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol III: Catalytic Hydrogenolysis
Catalytic hydrogenation offers a mild and clean method for the removal of the trityl group, which can be considered a bulky analogue of a benzyl group. The primary byproduct is triphenylmethane, which is typically easy to separate. This method is particularly useful if the molecule does not contain other reducible functional groups.
Materials:
-
N-Trityl aziridine
-
Catalyst: Palladium on carbon (10% Pd/C) or Raney® Nickel (slurry in water or ethanol)[1][5]
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (gas cylinder or balloon)
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve the N-trityl aziridine (1.0 eq) in a suitable solvent (e.g., MeOH).
-
Carefully add the hydrogenation catalyst under an inert atmosphere. For 10% Pd/C, use 10-20% by weight relative to the substrate. For Raney® Ni, use a commercially available slurry, and follow the supplier's instructions for handling, as it can be pyrophoric.[5]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with H₂ (typically 1 atm from a balloon is sufficient, but higher pressures may be required for difficult substrates) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or by hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-H aziridine, which can be purified if necessary.
Chemoselectivity Considerations:
-
Pd/C is a highly active catalyst and may also reduce alkenes, alkynes, nitro groups, and other functionalities.[4][6]
-
Raney® Ni is also a very active, non-specific catalyst and will reduce a wide variety of functional groups. It is particularly effective for desulfurization reactions.[5][7]
Conclusion and Best Practices
The deprotection of N-trityl aziridines is a critical step that requires careful planning. For substrates that are robust and not sensitive to acid, a mild Lewis acid approach (Protocol I-B) offers a rapid and efficient solution. However, for the majority of cases, particularly with complex or highly strained aziridines, the reductive cleavage with lithium-naphthalenide (Protocol II) is the most reliable method for preserving the aziridine ring. Catalytic hydrogenolysis (Protocol III) presents a clean alternative, provided no other reducible groups are present.
It is strongly recommended that all deprotection reactions are first attempted on a small scale to establish the optimal conditions and to verify the stability of the aziridine product before proceeding to a larger scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of Methyl (R)-1-Trityl-2-aziridinecarboxylate as a Precursor for Enantiomerically Pure β-Amino Acids
Introduction: The Ascendancy of β-Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, β-amino acids have emerged as pivotal structural motifs. Their incorporation into peptidomimetics and small molecule therapeutics often confers enhanced metabolic stability, improved pharmacokinetic profiles, and unique conformational constraints that can lead to heightened potency and target selectivity.[1] Unlike their α-amino acid counterparts, the additional methylene unit in the backbone of β-amino acids can induce novel secondary structures in peptides, such as helices and turns, which are resistant to proteolytic degradation.[2] This intrinsic stability makes them highly desirable building blocks in the design of next-generation therapeutics. The enantioselective synthesis of β-amino acids, therefore, is a critical endeavor in the pharmaceutical industry. Among the myriad of synthetic strategies, the use of chiral aziridine-2-carboxylates as precursors offers a robust and stereocontrolled route to these valuable compounds.[3] This application note provides a detailed exploration of Methyl (R)-1-Trityl-2-aziridinecarboxylate as a versatile and reliable precursor for the synthesis of a diverse array of enantiomerically pure β-amino acids.
This compound: A Chiral Scaffold for Stereoselective Transformations
This compound is a crystalline solid that serves as an exceptional chiral building block. The inherent ring strain of the aziridine moiety (approximately 27 kcal/mol) renders it susceptible to nucleophilic attack, driving the ring-opening reaction.[4] The bulky trityl (triphenylmethyl) group on the nitrogen atom plays a multifaceted role. It not only protects the nitrogen during synthesis but also exerts significant steric influence, directing the approach of nucleophiles to achieve high stereoselectivity in the ring-opening process. Furthermore, the trityl group can be readily cleaved under acidic conditions, allowing for the facile deprotection of the final β-amino acid.[1]
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 160233-42-1 |
| Molecular Formula | C₂₃H₂₁NO₂ |
| Molecular Weight | 343.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 132 °C |
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is readily achieved from the commercially available N-Trityl-D-serine methyl ester. The procedure involves the activation of the hydroxyl group followed by intramolecular cyclization.
Step-by-Step Protocol:
-
Mesylation: To a solution of N-Trityl-D-serine methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (Et₃N, 1.5 eq). To this stirred solution, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude mesylate.
-
Cyclization: Dissolve the crude mesylate in methanol (MeOH) and add potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 12-16 hours.
-
Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.48-7.52 (m, 6H, Ar-H), 7.20-7.31 (m, 9H, Ar-H), 3.76 (s, 3H, OCH₃), 2.26 (dd, J = 2.8, 1.7 Hz, 1H, aziridine-H), 1.89 (dd, J = 6.4, 2.8 Hz, 1H, aziridine-H), 1.41 (dd, J = 6.4, 1.7 Hz, 1H, aziridine-H).
Application Protocol: Synthesis of Methyl (R)-3-Amino-3-phenylpropanoate
The true utility of this compound is demonstrated in its stereoselective ring-opening reaction with organocuprates (Gilman reagents) to furnish β-amino acids. The reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the C3 carbon of the aziridine.
Part A: Ring-Opening with Lithium Diphenylcuprate
Step-by-Step Protocol:
-
Preparation of Gilman Reagent: To a suspension of copper(I) iodide (CuI, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere, add a solution of phenyllithium (2.2 eq) in cyclohexane/ether dropwise. Stir the resulting mixture at -40 °C for 30 minutes to form a solution of lithium diphenylcuprate.
-
Ring-Opening Reaction: Cool the Gilman reagent to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl (R)-3-(tritylamino)-3-phenylpropanoate.
Expected Yield: 70-85%
Characterization Data for Methyl (R)-3-(tritylamino)-3-phenylpropanoate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.50 (m, 20H, Ar-H), 4.55 (t, J = 7.0 Hz, 1H, CH-N), 3.55 (s, 3H, OCH₃), 2.80 (d, J = 7.0 Hz, 2H, CH₂), 2.50 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5, 145.0, 142.5, 128.8, 128.5, 128.0, 127.8, 127.2, 126.5, 71.0, 55.5, 51.8, 42.0.
Part B: Deprotection of the Trityl Group
Step-by-Step Protocol:
-
Deprotection: Dissolve Methyl (R)-3-(tritylamino)-3-phenylpropanoate (1.0 eq) in dichloromethane (CH₂Cl₂). Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M hydrochloric acid (HCl). Basify the aqueous layer with 2 M sodium hydroxide (NaOH) to pH ~10 and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain Methyl (R)-3-amino-3-phenylpropanoate.
Expected Yield: 80-90%
Characterization Data for Methyl (R)-3-amino-3-phenylpropanoate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 4.45 (t, J = 6.8 Hz, 1H, CH-N), 3.65 (s, 3H, OCH₃), 2.70 (d, J = 6.8 Hz, 2H, CH₂), 1.90 (br s, 2H, NH₂).[5]
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.10, found: 180.10.
Applications in Drug Development: The Case of Sitagliptin
The strategic importance of chiral β-amino acids is exemplified by their presence in numerous FDA-approved drugs.[6] A prominent example is Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7] The core of the sitagliptin molecule is a (R)-β-amino acid derivative. While various synthetic routes to sitagliptin exist, several reported syntheses utilize chiral aziridine precursors to establish the key stereocenter.[8][9] The ring-opening of a suitably functionalized chiral aziridine with an appropriate nucleophile provides a direct and efficient pathway to the β-amino acid core of this blockbuster drug.[10][11][12] This highlights the industrial relevance and scalability of the synthetic methodologies described herein.
Conclusion
This compound stands as a powerful and versatile precursor for the stereoselective synthesis of enantiomerically pure β-amino acids. The protocols detailed in this application note provide a reliable and efficient pathway for the preparation of the chiral aziridine and its subsequent conversion to a valuable β-amino acid derivative. The inherent reactivity of the aziridine ring, coupled with the stereodirecting effect of the trityl group, allows for the construction of complex chiral molecules with high fidelity. The demonstrated application of such building blocks in the synthesis of pharmaceuticals like sitagliptin underscores the profound impact of this chemistry on modern drug discovery and development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 10. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl (R)-1-Trityl-2-aziridinecarboxylate
Foreword: The Strategic Value of a Strained Ring
In the landscape of medicinal chemistry, the quest for enantiomerically pure, complex molecules is relentless. Chiral aziridines, three-membered nitrogen-containing heterocycles, have risen as premier building blocks in this endeavor.[1][2][3] Their utility stems from a powerful combination of chirality and inherent ring strain (approximately 26-27 kcal/mol), which makes them highly reactive towards a variety of nucleophiles.[1][4] This reactivity, when controlled, allows for the stereospecific synthesis of nitrogen-containing compounds that are otherwise difficult to access.
Among this class of compounds, Methyl (R)-1-Trityl-2-aziridinecarboxylate stands out as a particularly versatile and strategic starting material. The bulky N-trityl (triphenylmethyl) group serves a dual purpose: it acts as a robust protecting group, stable under many reaction conditions, and its electron-withdrawing nature activates the aziridine ring, facilitating controlled ring-opening reactions.[4][5] This guide provides an in-depth exploration of the synthetic transformations of this key chiral synthon into high-value pharmaceutical intermediates, focusing on the synthesis of β-amino acids and β-lactams—scaffolds central to numerous therapeutic agents.
Part 1: The Cornerstone Reaction — Nucleophilic Ring-Opening
The chemistry of this compound is dominated by the nucleophilic ring-opening reaction. The significant strain energy of the three-membered ring provides a strong thermodynamic driving force for the reaction.[6][7] The key to its synthetic utility lies in the predictable regioselectivity of this opening.
Causality of Regioselectivity: The aziridine ring possesses two electrophilic carbon centers, C2 (α-carbon, attached to the ester) and C3 (β-carbon).
-
Attack at C3 (β-position): This is the most common and synthetically valuable pathway. It proceeds via an S_N2-type mechanism, leading to inversion of configuration at the C3 center. This pathway is favored by a wide range of "soft" and "hard" nucleophiles. The resulting product is an α-amino-β-substituted propionate derivative, a direct precursor to non-proteinogenic β-amino acids.[4][8]
-
Attack at C2 (α-position): Attack at the carbon bearing the ester group is less frequent. It can be influenced by the nature of the nucleophile and the presence of certain Lewis acids, but typically, the C3 position is more sterically accessible and electronically favored for attack.
The N-trityl group is crucial; it stabilizes the aziridine while activating it, making the ring opening more facile compared to non-activated aziridines which are relatively inert.[5][9]
Caption: General workflow for the nucleophilic ring-opening of the activated aziridine.
Part 2: Application Note — Synthesis of Chiral β-Amino Acid Derivatives
Introduction: β-Amino acids are fundamental components of numerous biologically active molecules, including peptides, natural products, and pharmaceuticals such as the antiviral drug Oseltamivir (Tamiflu).[6] The stereocontrolled synthesis of these non-proteinogenic amino acids is a significant challenge in drug development. This compound provides an elegant and efficient solution, serving as a chiral template for a variety of β-amino acid derivatives.
Synthetic Strategy: The core strategy involves the regioselective ring-opening of the aziridine at the C3 position with a carbon or heteroatom nucleophile. This reaction establishes the new β-substituent while preserving the stereochemistry at the α-carbon, leading to enantiomerically enriched products.
Data Summary: Nucleophilic Ring-Opening Reactions
| Nucleophile Source | Nucleophile | Key Reaction Conditions | Product Type | Typical Yield | Reference Insight |
| Organocuprates (R₂CuLi) | R⁻ (Alkyl, Aryl) | THF, -78 °C to 0 °C | β-Alkyl/Aryl Alanine Deriv. | 75-90% | Highly regioselective for C3 attack. |
| Thiols (RSH) | RS⁻ | NaH, DMF, 0 °C to RT | β-Thioalkyl Alanine Deriv. (Cysteine Analogues) | 80-95% | Excellent nucleophiles for aziridine opening.[8] |
| Azides (TMSN₃) | N₃⁻ | TBAF (cat.), THF | β-Azido Alanine Deriv. | >90% | Precursor for diamino acids.[10] |
| Fluoride (Olah's Reagent) | F⁻ | Pyridinium poly(hydrogen fluoride) | β-Fluoro Alanine Deriv. | Good | Access to valuable fluorinated amino acids.[11] |
| Enolates | ⁻CH(CO₂R)₂ | Base, THF | γ-Amino Acid Deriv. | 60-80% | Forms a C-C bond to produce more complex amino acids.[5] |
Experimental Protocol 1: Synthesis of Methyl (R)-2-(tritylamino)-3-phenylpropanoate (A Phenylalanine Analogue)
This protocol details the ring-opening with an organocuprate, a standard method for forming a new carbon-carbon bond at the β-position.
Materials:
-
This compound
-
Copper(I) Iodide (CuI)
-
Phenyllithium (PhLi) in cyclohexane/ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add CuI (1.2 equivalents). Cool the flask to -40 °C and add anhydrous THF.
-
Organocuprate Formation: Slowly add PhLi (2.4 equivalents) to the stirred suspension. The solution may change color. Stir for 30 minutes at -40 °C to form the lithium diphenylcuprate reagent.
-
Substrate Addition: In a separate argon-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.
-
Reaction: Transfer the prepared cuprate solution to the aziridine solution via cannula at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to 0 °C over 1 hour.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Self-Validation:
-
Monitor the reaction by TLC to confirm the consumption of the starting aziridine.
-
The ¹H NMR spectrum of the product should show the disappearance of the characteristic aziridine protons and the appearance of new signals corresponding to the phenyl group and the methine/methylene protons of the opened chain.
-
Mass spectrometry should confirm the expected molecular weight of the product.
Part 3: Application Note — Synthesis of Chiral β-Lactam Intermediates
Introduction: The β-lactam (2-azetidinone) ring is the core structural motif of the most important class of antibiotics, including penicillins and carbapenems.[12][13] Chiral β-lactams are also powerful intermediates for the synthesis of other complex molecules.[14] The conversion of a three-membered aziridine into a four-membered β-lactam is a synthetically powerful ring-expansion reaction.
Synthetic Strategy: The most direct method for this transformation is the transition-metal-catalyzed carbonylation of the aziridine ring.[15] This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine, typically proceeding with a high degree of stereochemical retention.
Caption: Workflow for the rhodium-catalyzed synthesis of a β-lactam from an aziridine.
Experimental Protocol 2: Rhodium-Catalyzed Carbonylative Ring Expansion
This protocol describes the conversion of the aziridine into a β-lactam using a standard rhodium catalyst.
Materials:
-
This compound
-
Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) gas (lecture bottle with regulator)
-
Parr reactor or similar pressure vessel
Procedure:
-
Reactor Setup: Place a solution of this compound (1.0 equivalent) and [Rh(CO)₂Cl]₂ (0.05 equivalents) in anhydrous toluene in a pressure reactor equipped with a stirrer.
-
Inerting: Seal the reactor and purge several times with argon, followed by several purges with CO gas.
-
Reaction: Pressurize the reactor with CO (e.g., 20-50 atm). Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging) and analyzing by TLC or GC-MS. The reaction typically takes 12-24 hours.
-
Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Work-up: Open the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam. The reaction stereospecifically yields the corresponding trans-β-lactam.[15]
Safety and Trustworthiness:
-
High Pressure: This reaction must be performed in a specialized pressure vessel by trained personnel. Ensure the vessel is rated for the intended pressure and temperature.
-
Carbon Monoxide: CO is a toxic gas. All operations involving CO must be conducted in a high-performance fume hood with a CO detector present.
-
Catalyst Handling: The rhodium catalyst should be handled in an inert atmosphere.
-
The protocol's trustworthiness is validated by its basis in well-established organometallic chemistry, with the stereospecific outcome being a predictable result of the catalytic cycle.[15]
Part 4: Concluding Remarks and Future Outlook
This compound is a testament to the power of strained-ring chemistry in modern drug development. Its ability to undergo highly controlled, stereospecific ring-opening and ring-expansion reactions provides reliable access to enantiomerically pure β-amino acids and β-lactams.[12][16][17] These protocols demonstrate the practical application of this versatile synthon, offering researchers and drug development professionals a robust platform for the synthesis of novel pharmaceutical intermediates. The continued exploration of new nucleophiles and catalytic systems will undoubtedly expand the synthetic utility of this valuable chiral building block even further.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 7. Synthesis and applications of methyleneaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]
- 17. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
Application Notes and Protocols for Catalytic Asymmetric Aziridination
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Aziridines
Chiral aziridines are high-value synthetic intermediates, serving as versatile building blocks for a myriad of complex nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and chiral ligands.[1][2] These three-membered nitrogen heterocycles are analogous to epoxides but are often more challenging to synthesize enantioselectively.[3] Their inherent ring strain (approximately 27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing a powerful tool for the introduction of nitrogen-based functionality.[2] This guide provides an in-depth overview of key catalytic asymmetric aziridination methods, complete with detailed protocols, mechanistic insights, and practical guidance to empower researchers in this dynamic field.
Core Principles of Catalytic Asymmetric Aziridination
The central transformation in catalytic asymmetric aziridination is the transfer of a nitrene or nitrenoid species to an olefin. The success of this reaction hinges on the interplay between the catalyst, the nitrene source, and the substrate. The catalyst's role is to mediate the nitrene transfer in a stereocontrolled manner, dictating the facial selectivity of the addition to the prochiral olefin.
A general workflow for a catalytic asymmetric aziridination experiment is depicted below. Careful execution of each step is critical for achieving high yields and enantioselectivities.
Figure 1: General experimental workflow for catalytic asymmetric aziridination.
Transition Metal-Catalyzed Methods
Transition metals, particularly copper, rhodium, and iron, are mainstays in catalytic asymmetric aziridination due to their ability to form reactive metal-nitrenoid intermediates.
Copper-Catalyzed Asymmetric Aziridination
Copper catalysis is one of the most extensively studied and utilized methods for asymmetric aziridination. The combination of a copper(I) or copper(II) salt with a chiral ligand, such as a bis(oxazoline) (BOX) or a Schiff base, forms a potent catalytic system.[4][5]
Mechanistic Rationale:
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] The active Cu(I) catalyst reacts with the nitrene source (e.g., PhI=NTs) to form a highly electrophilic copper(III)-nitrenoid intermediate. This intermediate then undergoes nitrene transfer to the olefin. The stereochemistry of the resulting aziridine is dictated by the chiral ligand, which creates a chiral environment around the metal center, favoring one approach of the olefin over the other.[5]
References
Application Notes and Protocols: The Strategic Use of Aziridine Derivatives in the Synthesis of Nitrogen-Containing Heterocycles
Abstract
Aziridines, the nitrogen-containing analogues of epoxides, are powerful and versatile building blocks in modern organic synthesis. Their inherent ring strain, estimated at approximately 27 kcal/mol, makes them susceptible to a variety of regio- and stereoselective ring-opening reactions, providing a gateway to a diverse array of complex nitrogenous molecules.[1] This reactivity has positioned aziridine derivatives as invaluable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.[2][3] This technical guide provides an in-depth exploration of the primary strategies for leveraging aziridines in the construction of larger, more complex nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of nucleophilic ring-opening/cyclization cascades, cycloaddition reactions, and asymmetric transformations. Each section is supported by field-proven insights, detailed experimental protocols, and quantitative data to equip researchers, scientists, and drug development professionals with a robust understanding of this critical synthetic tool.
Critical Safety Advisory: Handling Aziridine Derivatives
Before commencing any experimental work, it is imperative to recognize the significant health risks associated with aziridine compounds.
-
Hazard Profile : Aziridines are potent electrophiles and alkylating agents. This reactivity is the basis for their mutagenic and carcinogenic properties.[4] The International Agency for Research on Cancer (IARC) classifies the parent aziridine as "possibly carcinogenic to humans" (Group 2B).[4] Acute exposure can cause severe irritation to the skin, eyes, and respiratory system.[5][6]
-
Mandatory Safety Protocols :
-
Engineering Controls : All manipulations involving aziridines or their volatile precursors must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consult glove compatibility charts for specific derivatives), a flame-resistant lab coat, and chemical splash goggles or a face shield.[5]
-
Waste Disposal : Aziridine-contaminated waste is considered hazardous. It must be collected in designated, sealed containers and disposed of following institutional and governmental regulations.
-
Emergency Preparedness : Ensure an eyewash station and safety shower are immediately accessible.[6] In case of exposure, seek immediate medical attention.[6]
-
Part 1: The Ring-Opening/Intramolecular Cyclization Strategy
The most fundamental application of aziridines in heterocyclic synthesis involves a two-step sequence: a nucleophilic ring-opening followed by an intramolecular cyclization. The success of this strategy hinges on precise control over regioselectivity during the initial ring-opening step.[7][8]
The Principle of Regioselectivity: A Mechanistic Dichotomy
The site of nucleophilic attack on the aziridine ring is dictated by the nature of the nitrogen substituent and the reaction conditions (acidic vs. basic/neutral).[1]
-
N-Activated Aziridines : When the aziridine nitrogen bears an electron-withdrawing group (e.g., sulfonyl, acyl), the ring is "activated" towards nucleophilic attack. Under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1]
-
N-Unactivated Aziridines : Aziridines with electron-donating groups (e.g., alkyl, benzyl) on the nitrogen are less reactive and typically require activation by a Brønsted or Lewis acid.[1] Protonation of the nitrogen generates a highly reactive aziridinium ion. The subsequent nucleophilic attack exhibits SN1-like character, favoring the more substituted carbon atom that can better stabilize the developing positive charge.[7][8]
The interplay between steric and electronic factors is therefore paramount in directing the synthetic outcome.
Application: Regiodivergent Synthesis of Piperidines and Pyrrolidines
A compelling demonstration of this principle is the synthesis of substituted piperidines and pyrrolidines, where the regioselectivity of the initial ring-opening is controlled by the functionality of a side chain on the aziridine ring itself.[7][8]
-
Synthesis of Piperidines (Attack at C2) : When an aziridine bearing a γ-ketoalkyl substituent at the C2 position is treated with an acid like trifluoroacetic acid (TFA), the ring-opening occurs preferentially at the substituted C2 position. The subsequent intramolecular cyclization of the resulting amino ketone furnishes the piperidine skeleton.[7][8]
-
Synthesis of Pyrrolidines (Attack at C3) : Conversely, if the C2 side chain contains a γ-silylated hydroxy group, acid-catalyzed ring-opening occurs at the unsubstituted C3 position. This reversal of regioselectivity leads to an intermediate that cyclizes to form a pyrrolidine ring.[7]
Table 1: Representative Data for Regioselective Ring-Opening of C2-Substituted Aziridines[7]
| Entry | Aziridine Substrate | Acid Catalyst | Nucleophile | Product Heterocycle | Yield (%) |
| 1 | γ-Ketoalkyl | TFA | H₂O | Piperidine | 82 |
| 2 | γ-Silylated Hydroxy | Acetic Acid | Acetate | Pyrrolidine | 80 |
Protocol 1: Synthesis of a Substituted Piperidine via C2 Ring-Opening[9]
This protocol describes the acid-catalyzed ring-opening of a γ-ketoalkyl aziridine followed by cyclization.
Materials:
-
1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a solution of the aziridine substrate (1.0 equiv) in a 2:1 mixture of acetone and water, add trifluoroacetic acid (TFA, 1.0 equiv) dropwise at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by the slow addition of saturated NaHCO₃ solution until the mixture is neutralized (pH ~7-8).
-
Extraction : Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the ring-opened intermediate. The subsequent cyclization to the piperidine may occur spontaneously or require further steps such as reductive amination.
Part 2: Aziridines as 1,3-Dipole Equivalents in Cycloaddition Reactions
Aziridines can be transformed into highly reactive 1,3-dipoles, which are powerful intermediates for the construction of five-membered heterocycles via [3+2] cycloaddition reactions.[9] The mode of ring-opening dictates the nature of the dipole formed.
-
Azomethine Ylides : Thermal or photochemical activation can induce an electrocyclic ring-opening of the C-C bond of the aziridine ring, generating an azomethine ylide.[9][10]
-
Zwitterionic 1,3-Dipoles : Alternatively, treatment with a Lewis acid can promote the cleavage of a C-N bond, forming a zwitterionic 1,3-dipole.[9][11]
These transient dipoles can be "trapped" by a dipolarophile, such as an alkyne or an alkene, to rapidly build molecular complexity.[9][11]
Application: Visible-Light-Promoted Synthesis of Dihydropyrroles
Modern synthetic methods leverage photoredox catalysis to achieve these transformations under mild conditions. A notable example is the visible-light-promoted [3+2] cycloaddition of aziridines with activated alkynes using a ruthenium-based photocatalyst to generate highly substituted 2,3-dihydropyrroles.[12] This approach offers excellent functional group tolerance and proceeds efficiently at room temperature.
Table 2: Substrate Scope for Photocatalytic [3+2] Cycloaddition of Aziridines with Alkynes[12]
| Entry | Aziridine Substituent (Ar¹) | Alkyne Substituent (Ar²) | Yield (%) |
| 1 | Phenyl | 4-Bromophenyl | 85 |
| 2 | Phenyl | 4-Methoxyphenyl | 78 |
| 3 | 4-Chlorophenyl | Phenyl | 82 |
| 4 | 2-Naphthyl | Phenyl | 75 |
Protocol 2: Visible-Light-Promoted [3+2] Cycloaddition for Dihydropyrrole Synthesis[14]
This protocol details the photocatalytic cycloaddition between an N-tosyl aziridine and an activated alkyne.
Materials:
-
Substituted N-tosyl aziridine (1.0 mmol, 1.0 equiv)
-
Activated alkyne (e.g., aryl propiolate) (2.0 mmol, 2.0 equiv)
-
Ru(bpy)₃(BF₄)₂ photocatalyst (0.02 mmol, 2 mol%)
-
PhN₂BF₄ (1.5 mmol, 1.5 equiv)
-
Anhydrous isopropyl alcohol (3 mL)
-
Blue LED light source (e.g., 3W, λ = 427 nm)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Neutral alumina or silica gel for chromatography
Procedure:
-
Reaction Setup : In a reaction vessel, combine the aziridine (1.0 equiv), alkyne (2.0 equiv), Ru(bpy)₃(BF₄)₂ (2 mol%), and PhN₂BF₄ (1.5 equiv).
-
Solvent Addition : Add anhydrous isopropyl alcohol (to achieve ~0.3 M concentration of aziridine).
-
Degassing (Optional but Recommended) : Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation : Seal the vessel and place it in proximity to the blue LED light source. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring : Monitor the reaction by TLC. The reaction mixture will typically change color (e.g., to yellow or orange) as it progresses.
-
Purification : Upon complete consumption of the aziridine, directly load the reaction mixture onto a short flash column of neutral alumina or triethylamine-treated silica gel.
-
Elution : Elute the column with an appropriate solvent system (e.g., ethyl acetate in petroleum ether) to isolate the pure 2,3-dihydropyrrole product.
Part 3: Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure N-heterocycles is of paramount importance in drug development. Aziridine chemistry provides several powerful platforms for achieving high levels of stereocontrol.[13][14]
Application: One-Pot Asymmetric Synthesis of Aziridines
A sophisticated strategy for accessing chiral aziridines involves the catalytic asymmetric protonation of a prochiral chloroenamine.[15][16] This intermediate is generated in situ from the 1,4-addition of an amine to a chlorovinyl heterocycle. A chiral Brønsted acid catalyst then delivers a proton enantioselectively, setting the stereocenter of the resulting chloroamine. Subsequent treatment with a base in the same pot induces an intramolecular SN2 reaction, closing the ring to form the chiral aziridine with high enantiopurity.[15][16]
Table 3: Enantioselective Synthesis of Heterocycle-Substituted Aziridines[15]
| Entry | N-Aryl Amine | Heterocycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Aniline | Quinoline | 85 | 98 |
| 2 | 4-MeO-Aniline | Quinoline | 88 | 99 |
| 3 | Aniline | Isoquinoline | 75 | 96 |
| 4 | Aniline | Quinoxaline | 64 | 97 |
Protocol 3: One-Pot Asymmetric Synthesis of a Chiral Aziridine[17]
This protocol outlines the synthesis of a chiral aziridine from a chlorovinyl quinoline and aniline.
Materials:
-
2-(2-Chlorovinyl)quinoline (1.0 equiv)
-
Aniline (1.1 equiv)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (20 mol%)
-
Cyclopentyl methyl ether (CPME) as solvent
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
Procedure:
-
Reaction Setup : To a flame-dried reaction tube under an inert atmosphere, add the chiral phosphoric acid catalyst (20 mol%).
-
Reagent Addition : Add the 2-(2-chlorovinyl)quinoline (1.0 equiv) and cyclopentyl methyl ether (CPME). Cool the mixture to the specified temperature (e.g., -20 °C).
-
Initiation : Add aniline (1.1 equiv) and stir the reaction at -20 °C.
-
Monitoring Asymmetric Protonation : Monitor the formation of the chiral chloroamine intermediate by TLC or LC-MS.
-
In-situ Cyclization : Once the first step is complete, add solid potassium carbonate (K₂CO₃, 2.0 equiv) to the reaction mixture.
-
Ring Closure : Allow the mixture to warm to room temperature and stir until the chloroamine is fully converted to the aziridine product (monitor by TLC).
-
Workup and Purification : Filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the enantioenriched aziridine.
Conclusion
The inherent reactivity of the strained three-membered ring makes aziridine derivatives exceptionally powerful synthons for the construction of diverse nitrogen-containing heterocycles.[17][18] Through strategic manipulation of reaction conditions and substituent effects, chemists can precisely control the outcome of ring-opening reactions to build complex molecular architectures such as pyrrolidines and piperidines.[7][19] Furthermore, the ability of aziridines to function as masked 1,3-dipoles provides an efficient entry into five-membered heterocyclic systems via cycloaddition reactions, a process that has been rendered even more versatile through the advent of modern photocatalysis.[9][12] The development of sophisticated asymmetric methodologies has further elevated the utility of aziridines, enabling the synthesis of chiral heterocycles with high enantiopurity, a critical requirement for drug discovery and development.[13][14][15] As synthetic chemistry continues to evolve, the strategic application of aziridine derivatives will undoubtedly remain a cornerstone for the efficient and elegant synthesis of novel nitrogenous compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aziridines - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Recent applications of aziridine ring expansion reactions in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Welcome to the technical support center for the synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As a valuable chiral building block, the efficient and high-yield synthesis of this aziridine is paramount for various applications in medicinal and organic chemistry.[1][2] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and stereospecific method is the intramolecular cyclization of the readily available precursor, N-Trityl-(R)-serine methyl ester. This transformation is typically achieved via an intramolecular Mitsunobu reaction, which facilitates the conversion of the primary alcohol into a good leaving group, followed by ring closure by the nitrogen atom.[3][4] This method is favored for its mild reaction conditions and, crucially, for proceeding with a clean inversion of stereochemistry at the alcohol-bearing carbon, which is a hallmark of the Mitsunobu reaction.[3][5]
Q2: Why is the Mitsunobu reaction preferred for this aziridination?
The Mitsunobu reaction is exceptionally well-suited for this synthesis due to several factors:
-
Mild Conditions: It operates under neutral conditions, typically at low temperatures (0 °C to room temperature), which preserves the integrity of sensitive functional groups and minimizes racemization.[5]
-
Stereospecificity: The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable and complete inversion of configuration at the stereocenter, which is essential for synthesizing enantiomerically pure compounds.[3]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, making it a robust choice in complex synthetic routes.[3]
Q3: What is the purpose of the N-Trityl protecting group?
The trityl (triphenylmethyl) group serves two primary functions in this synthesis:
-
Nitrogen Protection: It protects the amine group of the serine precursor from participating in unwanted side reactions.
-
Steric Influence: Its significant steric bulk can influence the conformation of the molecule, potentially favoring the desired intramolecular cyclization and enhancing the stability of the resulting aziridine ring.[1][2]
However, it's important to note that the bulky trityl group can also render the nitrogen less nucleophilic, making the ring-closure step the rate-limiting part of the reaction.
Q4: Are there viable alternatives to the standard Mitsunobu reagents like DEAD or DIAD?
Yes, while diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are common, their hydrazine byproducts can be difficult to remove during purification.[5][6] Several alternatives have been developed to simplify workup:
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): This solid reagent produces a hydrazine byproduct that is poorly soluble in solvents like dichloromethane (CH₂Cl₂), allowing for its removal by simple filtration.[5][7]
-
Di-p-nitrobenzyl azodicarboxylate (DNAD): Similar to DCAD, DNAD is a solid reagent whose hydrazine byproduct can be easily filtered from the reaction mixture.[8]
-
Resin-Bound Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by filtration, greatly simplifying purification.[5]
The choice of reagent can significantly impact the ease of purification without compromising the reaction's efficiency.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q5: I am observing very low to no yield of the desired aziridine. What are the likely causes and solutions?
Low yield is the most common issue. The root cause can typically be traced to reagent quality, reaction conditions, or competing side reactions.
.dot T3_Troubleshooting_Low_Yield { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Flowchart: Low or No Yield", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335"]; Check_Reagents [label="1. Check Reagent Quality\n(PPh₃, DIAD/DEAD, Solvent)", fillcolor="#4285F4"]; Check_SM [label="2. Verify Starting Material\n(N-Trityl-(R)-serine methyl ester)", fillcolor="#4285F4"]; Review_Conditions [label="3. Review Reaction Conditions\n(Temperature, Addition Rate)", fillcolor="#4285F4"];
// Solutions Sol_Reagents [label="Solution:\n- Use fresh, pure PPh₃.\n- Use fresh DIAD/DEAD.\n- Ensure anhydrous solvent.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Sol_SM [label="Solution:\n- Confirm purity by NMR/LCMS.\n- Dry thoroughly before use.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Sol_Conditions [label="Solution:\n- Maintain temp at 0°C or below.\n- Add DIAD/DEAD dropwise over >30 min.\n- Pre-form betaine intermediate.", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
// Connections Start -> Check_Reagents [label="Potential Cause:\nDegraded Reagents"]; Start -> Check_SM [label="Potential Cause:\nImpure/Wet Starting Material"]; Start -> Review_Conditions [label="Potential Cause:\nSuboptimal Conditions"];
Check_Reagents -> Sol_Reagents; Check_SM -> Sol_SM; Review_Conditions -> Sol_Conditions; } Caption: Troubleshooting Decision Tree for Low Yield.
| Potential Cause | Underlying Issue & Explanation | Recommended Solution |
| 1. Ineffective Mitsunobu Reagents | Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide upon prolonged storage. DIAD/DEAD are sensitive to light and moisture and can degrade. Ineffective reagents fail to form the crucial alkoxyphosphonium salt intermediate. | • Use freshly opened or purified PPh₃.• Use a fresh bottle of DIAD or DEAD, ensuring it was stored properly.• Ensure the reaction solvent (e.g., THF, CH₂Cl₂) is strictly anhydrous. |
| 2. Suboptimal Reagent Addition | A rapid addition of the azodicarboxylate (DIAD/DEAD) can lead to side reactions. The azodicarboxylate itself can act as a nucleophile, competing with the desired intramolecular cyclization.[9] | • Cool the reaction mixture to 0 °C or lower in an ice-salt bath.• Add the DIAD/DEAD solution dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump for precise control. |
| 3. Incorrect Order of Addition | The standard procedure involves adding the azodicarboxylate to a solution of the alcohol, PPh₃, and nucleophile (in this case, the internal amine). However, if the nucleophile is weak, this can fail. | • For challenging substrates, try the "pre-formation" method: add DIAD/DEAD to PPh₃ at 0 °C first to form the betaine intermediate (3), then add the N-Trityl-(R)-serine methyl ester.[5] |
| 4. Impure Starting Material | The precursor, N-Trityl-(R)-serine methyl ester, may contain residual moisture or impurities from its synthesis that can quench the Mitsunobu reagents. | • Confirm the purity of the starting material using ¹H NMR and/or LC-MS.• Dry the starting material under high vacuum for several hours before use. |
Q6: My crude ¹H NMR shows multiple products, including large peaks for triphenylphosphine oxide and a hydrazine byproduct. How can I improve the purification?
This is a classic challenge of the Mitsunobu reaction. The byproducts, triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazodicarboxylate, are often produced in stoichiometric amounts and can have similar polarities to the desired product, complicating chromatography.
| Purification Strategy | Description & Explanation |
| 1. Optimized Chromatography | Standard silica gel chromatography can be effective if the conditions are optimized. |
| 2. Crystallization | The this compound product is a solid with a reported melting point of 124-128 °C.[1][10] This makes crystallization an excellent purification method. |
| 3. Alternative Reagents | As mentioned in Q4 , using reagents designed for easier workup is a highly effective strategy. |
| 4. Chemical Removal of Byproducts | There are methods to chemically remove the byproducts, though they add steps to the procedure. |
Q7: I suspect the aziridine ring is opening during the reaction or workup. How can I detect and prevent this?
Aziridine rings, particularly when activated by an N-sulfonyl or N-acyl group, are susceptible to nucleophilic ring-opening, driven by the relief of ring strain.[11][12] While the N-Trityl group is not strongly activating, ring-opening can still occur under acidic or strongly nucleophilic conditions.
-
Detection: The ring-opening of this compound by a nucleophile (e.g., water or an acid counter-ion from workup) would lead to a serine derivative. This would be evident in the ¹H NMR by the appearance of a new carbinol proton (CH-OH) and the disappearance of the characteristic aziridine ring protons.
-
Prevention:
-
Mild Workup: Avoid strongly acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger acids or bases.
-
Temperature Control: Perform the workup and extractions at cool temperatures to minimize potential side reactions.
-
Nucleophile Control: Ensure no strong, unwanted nucleophiles are present in the reaction mixture. The intramolecular cyclization should be the only desired nucleophilic attack.
-
Experimental Protocols & Workflow
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available (R)-serine methyl ester hydrochloride.
.dot T3_Synthesis_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="(R)-Serine Methyl Ester\nHydrochloride"]; Step1 [label="Step 1: N-Tritylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Trityl-(R)-serine\nmethyl ester"]; Step2 [label="Step 2: Intramolecular\nMitsunobu Cyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl (R)-1-Trityl-2-\naziridinecarboxylate"]; Purification [label="Purification\n(Chromatography and/or\nCrystallization)"]; Final [label="Final Pure Product", shape=Mdiamond, fillcolor="#34A853"];
// Connections Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; Purification -> Final; } Caption: Overall Synthesis Workflow Diagram.
Protocol 1: Synthesis of N-Trityl-(R)-serine methyl ester
-
Suspend (R)-serine methyl ester hydrochloride (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (TEA, 2.2 equiv.) dropwise to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve trityl chloride (Tr-Cl, 1.05 equiv.) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the N-Trityl-(R)-serine methyl ester as a white solid.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
-
Dissolve N-Trityl-(R)-serine methyl ester (1.0 equiv.) and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD, 1.2 equiv.) in a small amount of anhydrous THF.
-
Add the DIAD solution dropwise to the reaction mixture over 30-45 minutes using a syringe pump. Maintain the internal temperature at or below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide and the DIAD byproduct.
-
Combine the product-containing fractions and concentrate. If necessary, recrystallize from a suitable solvent system (e.g., EtOAc/Hexanes) to obtain the final product as a white crystalline solid.[1][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(-)-1-三苯甲基氮丙啶-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Chromatographic Purification of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Welcome to the dedicated support center for the chromatographic purification of Methyl (R)-1-Trityl-2-aziridinecarboxylate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this chiral building block. The inherent strain of the aziridine ring and the bulky trityl protecting group present unique challenges that this guide aims to address with scientifically grounded solutions.[1]
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the chromatographic purification of this compound, offering probable causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | 1. Decomposition on Acidic Stationary Phase: The trityl group is acid-labile, and the aziridine ring itself can be susceptible to ring-opening under acidic conditions.[2][3] Standard silica gel possesses acidic silanol groups that can cause degradation.[2] | a. Use a Deactivated or Alternative Stationary Phase: Opt for neutral or basic alumina, or commercially available deactivated silica gel to minimize acid-catalyzed decomposition.[2][4] b. Buffer the Mobile Phase: If silica gel is unavoidable, add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites.[2][3] c. Perform a Stationary Phase Stability Test: Before a large-scale purification, stir a small amount of the crude product with the intended stationary phase and eluent, then analyze the mixture by ¹H NMR or TLC to assess stability.[2] |
| 2. Product Volatility/Instability: While the trityl group reduces volatility compared to N-H aziridines, decomposition can still lead to product loss. | a. Minimize Purification Time: Work efficiently to reduce the compound's contact time with the stationary phase.[3][4] b. Gentle Solvent Removal: Evaporate solvents under reduced pressure at low temperatures (e.g., ≤ 30°C) to prevent thermal degradation. | |
| Poor Resolution of Enantiomers (Chiral HPLC) | 1. Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for resolving enantiomers.[5][6] | a. CSP Screening: Test a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based like amylose or cellulose derivatives, or cyclodextrin-based) to find the one with the best selectivity for your compound.[1][7] Amylose-based CSPs have shown good selectivity for some aziridines.[1][7] b. Verify CSP Suitability: Run a racemic standard on the chosen column to confirm it can provide at least partial separation before optimizing the mobile phase.[5] |
| 2. Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the CSP.[5][8] | a. Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol for normal phase) to maximize resolution.[5] b. Consider Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can sometimes improve peak shape, but use with caution due to the potential for aziridine ring-opening.[4][5] | |
| 3. Incorrect Temperature: Temperature can significantly affect chiral recognition.[5] | a. Temperature Optimization: Generally, lower temperatures enhance chiral selectivity.[5] Systematically decrease the column temperature (e.g., in 5°C increments) to see if resolution improves.[5] | |
| Peak Tailing in HPLC | 1. Secondary Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the nitrogen atom of the aziridine, causing tailing. | a. Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive like triethylamine (if compatible with the compound's stability) to the mobile phase to compete for active silanol sites.[5] b. Use a Deactivated Column: Employ an end-capped or specially deactivated column designed for basic compounds. |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | a. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[5] | |
| Presence of Impurities in Purified Fractions | 1. Co-elution with Byproducts: Structurally similar impurities may have similar retention times. | a. Optimize Elution Conditions: Adjust the mobile phase composition or switch to a gradient elution to improve separation.[9] b. Change Chromatographic Mode: If using normal-phase chromatography, consider switching to reversed-phase, or vice versa, as this will alter the elution order. |
| 2. On-Column Degradation: The compound may be degrading during the purification process. | a. Rapid Purification: Use flash chromatography with a shorter column and a faster flow rate to minimize the time the compound is on the column.[4] b. Use High-Purity Materials: Ensure the use of high-purity solvents and deactivated glassware to prevent contamination-induced degradation.[4] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the primary stability concern for this compound during chromatography?
A1: The principal stability concern is the acid-catalyzed cleavage of the N-trityl protecting group. The trityl cation is highly stabilized, making this group susceptible to removal by even weakly acidic conditions, such as those found on the surface of standard silica gel.[2] This can lead to the formation of the corresponding N-H aziridine, which may have different chromatographic properties and could potentially undergo further reactions like polymerization or ring-opening, leading to low recovery and impure fractions.[2][3]
Q2: Which stationary phase is recommended for the flash chromatography of this compound?
A2: To mitigate the risk of deprotection, it is highly recommended to use a less acidic stationary phase than standard silica gel. Basic or neutral alumina is an excellent alternative.[2][4] If silica gel must be used, a deactivated version or one that has been pre-treated with a non-nucleophilic base like triethylamine is advisable.[2][3]
Q3: How do I choose an appropriate mobile phase for purification?
A3: The choice of mobile phase depends on the chromatographic mode. For normal-phase chromatography on silica gel or alumina, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane is a good starting point.[10] The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. For reversed-phase HPLC, a mixture of water with an organic modifier like acetonitrile or methanol is typically used.[11][12]
Q4: My compound appears to be decomposing even after taking precautions. What else could be the cause?
A4: If decomposition persists despite using a neutral stationary phase and gentle conditions, consider the following:
-
Solvent Purity: Ensure that your solvents are of high purity and free from acidic impurities.
-
Crude Material Impurities: The crude reaction mixture may contain acidic byproducts that are causing degradation upon concentration. A mild basic wash (e.g., with saturated sodium bicarbonate solution) during the reaction workup, if compatible with the compound, may help.
-
Light and Air Sensitivity: While not as common for this class of compounds, some reactive intermediates can be sensitive to light or air. Conducting the purification under an inert atmosphere (e.g., nitrogen or argon) and protecting the column from light can be a useful diagnostic step.[2]
Q5: For chiral HPLC, what are the key parameters to optimize for achieving baseline separation of enantiomers?
A5: Achieving baseline separation in chiral HPLC is a multi-parameter optimization process.[5]
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for this type of molecule.[1][7]
-
Mobile Phase Composition: The choice and ratio of solvents (e.g., hexane/isopropanol, hexane/ethanol) can dramatically alter selectivity.[5][7]
-
Temperature: Lowering the column temperature often increases the differences in interaction energy between the enantiomers and the CSP, leading to better resolution.[5]
-
Flow Rate: While it has a smaller effect on selectivity, optimizing the flow rate can improve peak efficiency and, consequently, resolution.
III. Experimental Protocols & Visual Guides
Protocol 1: Stationary Phase Stability Test
This protocol helps determine the compatibility of your compound with a chosen stationary phase before committing to a full-scale purification.
-
Preparation: In three separate vials, place a small amount (e.g., 20 mg) of your crude this compound.
-
Addition of Stationary Phase: To the first vial, add approximately 200 mg of standard silica gel. To the second, add 200 mg of neutral alumina. The third vial will serve as a control.
-
Eluent Addition: To all three vials, add 1 mL of the intended mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Incubation: Gently agitate the slurries for a duration that mimics your expected chromatography time (e.g., 30-60 minutes).
-
Analysis: Filter the solids from the two test vials and spot the filtrate from all three vials on a TLC plate. Develop the TLC plate and compare the spot corresponding to your product. Any significant streaking or the appearance of new, lower Rf spots (indicative of the more polar N-H aziridine) in the silica gel lane compared to the alumina and control lanes suggests decomposition.[2]
Diagram 1: Troubleshooting Workflow for Low Product Recovery
Caption: A decision tree for troubleshooting low product recovery during purification.
Diagram 2: Optimization Strategy for Chiral HPLC Resolution
Caption: A sequential strategy for optimizing chiral HPLC method parameters.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. 5
-
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech. 6
-
Anonymous. (n.d.). Chromatography For Troubleshooting Explained. 13
-
BenchChem. (2025). Technical Support Center: Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography. BenchChem. 4
-
Aggarwal, V. K., et al. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. --INVALID-LINK--
-
Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. 8
-
BenchChem. (2025). Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines. BenchChem. 2
-
Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. 1
-
Anonymous. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. 14
-
Frink, L. A., Khan, M. A., Armstrong, D. W., Kürti, L., Falck, J. R., Paudyal, M. P., & Jat, J. L. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. 7
-
Anonymous. (n.d.). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. 15
-
Anonymous. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. 16
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. 10
-
BenchChem. (2025). challenges and solutions in the synthesis of unstable N-H aziridines. BenchChem. 3
-
SIELC Technologies. (n.d.). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. 17
-
Anonymous. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvF25fOKvbiMLm3rST2UkL9NcNoZSkqI0qWG18UXIj22RBLZDc2qH-h5wTqePn6KnbpKkS3V-xy-mRCkNJmzhiPsXGbMaLrfjmznAqvgyxhXfGXQtv2_7jVeKDBvzL94oIa9dd6qv0C_GSDGO0UtQ2O2CCIu2h-4r_5bWwnvjHoXXkiDsHVIZukJLtCG7IB1zSVt5VD68oxYgh9W45ocOq-VgeOwAlQw6Jn5urxIs=](--INVALID-LINK--
References
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. welch-us.com [welch-us.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of N-Trityl Aziridines
Welcome to the technical support center for the synthesis of N-trityl aziridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during the synthesis of N-trityl aziridines. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of N-trityl aziridines, particularly when using the modified Wenker synthesis from N-trityl protected amino alcohols.
Question 1: I am observing a significant amount of a byproduct that appears to be the result of elimination, not cyclization. How can I favor the formation of the N-trityl aziridine?
Answer:
This is a classic competing reaction in aziridine synthesis from β-amino alcohols, known as Hofmann elimination. The use of a strong, hindered base can unfortunately promote the abstraction of a proton from the β-carbon, leading to the formation of an alkene instead of the desired aziridine. The bulky N-trityl group can exacerbate this issue by sterically hindering the desired intramolecular cyclization.
Probable Cause:
-
Strong, sterically hindered base: Bases like potassium tert-butoxide or even sodium hydroxide at elevated temperatures can favor elimination.[1][2]
-
High reaction temperature: Increased temperatures can provide the activation energy needed for the elimination pathway to compete more effectively with cyclization.[1]
-
Substrate structure: Amino alcohols with more acidic β-protons or those that can form a more stable conjugated system upon elimination are more prone to this side reaction.
Solutions:
-
Choice of Base: Switch to a milder, non-nucleophilic base. Sodium carbonate has been shown to be effective in promoting cyclization while minimizing elimination.[2] For more sensitive substrates, consider using potassium carbonate in a polar aprotic solvent like acetonitrile.[3]
-
Temperature Control: Perform the cyclization step at a lower temperature. While this may require longer reaction times, it will significantly disfavor the elimination pathway.
-
Activation of the Hydroxyl Group: Ensure complete and efficient activation of the hydroxyl group (e.g., as a tosylate or mesylate). A better leaving group will facilitate the intramolecular SN2 reaction (cyclization) at lower temperatures, outcompeting the E2 elimination.
Question 2: My reaction is yielding a complex mixture, and I suspect ring-opening of the newly formed N-trityl aziridine. What could be causing this, and how can I prevent it?
Answer:
The trityl group, while an excellent protecting group, is notoriously sensitive to acidic conditions. Any residual acid from the activation step or acidic sites on your purification media can catalyze the ring-opening of the strained aziridine ring.
Probable Cause:
-
Acidic workup: Using an acidic wash (e.g., dilute HCl) to remove excess base can lead to immediate ring-opening.
-
Acidic purification media: Silica gel is acidic and a common culprit for the decomposition of acid-sensitive compounds like N-trityl aziridines.[4]
-
Incomplete quenching of the activating agent: If you are using an activating agent like tosyl chloride, any unreacted reagent can generate acidic byproducts during workup.
Solutions:
-
Neutral Workup: Use a neutral workup procedure. Quench the reaction with a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7).
-
Alternative Purification Methods:
-
Neutral or Basic Alumina: Use neutral or basic alumina for column chromatography instead of silica gel.
-
Buffered Eluent: If silica gel must be used, add a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to your eluent system to neutralize the acidic sites.
-
Crystallization: If your product is a solid, crystallization is often the best way to purify it without decomposition.
-
-
Thorough Quenching: Ensure the complete quenching of any acidic reagents or byproducts before proceeding with the workup.
Question 3: I am getting a significant amount of a high molecular weight byproduct, which I suspect is a dimer or polymer. What is the cause of this?
Answer:
The formation of dimeric or polymeric byproducts is often due to intermolecular reactions competing with the desired intramolecular cyclization. This can happen under a few different circumstances.
Probable Cause:
-
Intermolecular SN2 reaction: An uncyclized amino alcohol can act as a nucleophile and attack the activated hydroxyl group of another molecule, leading to a dimer. This is more likely at higher concentrations.
-
Ring-opening of the aziridine: The nitrogen of an unreacted amino alcohol or even another aziridine molecule can act as a nucleophile and open the newly formed aziridine ring, initiating polymerization.
Solutions:
-
High Dilution Conditions: Run the cyclization step under high dilution conditions. This will favor the intramolecular reaction over the intermolecular one. A concentration of 0.01-0.05 M is a good starting point.
-
Slow Addition of Base: Adding the base slowly to the solution of the activated amino alcohol can help to keep the concentration of the reactive intermediate low, further favoring the intramolecular cyclization.
-
Optimize Reaction Temperature: Ensure the reaction temperature is optimal for cyclization without promoting side reactions. For many N-trityl aziridine syntheses, room temperature or slightly below is sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing N-trityl aziridines from N-trityl amino alcohols?
A1: The most common and generally effective method is a modified Wenker synthesis.[1] This involves a two-step, one-pot procedure:
-
Activation of the hydroxyl group: The hydroxyl group of the N-trityl amino alcohol is converted into a good leaving group, typically a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.
-
Intramolecular Cyclization: A second, often stronger, base is then used to deprotonate the nitrogen and effect an intramolecular SN2 reaction, displacing the leaving group and forming the aziridine ring.
Q2: How do I choose the right base for my N-trityl aziridine synthesis?
A2: The choice of base is critical and depends on the substrate.
-
For the initial tosylation/mesylation step, a non-nucleophilic amine base like triethylamine or diisopropylethylamine is commonly used.
-
For the cyclization step, a milder inorganic base like potassium carbonate or sodium carbonate is often preferred to minimize elimination side reactions.[2][3] For less hindered substrates, aqueous sodium hydroxide can be effective.[3]
Q3: My N-trityl aziridine appears to be unstable upon storage. What are the best practices for storing these compounds?
A3: N-trityl aziridines can be sensitive to acid, light, and elevated temperatures. For long-term storage, it is recommended to:
-
Store them in a freezer (-20 °C).
-
Protect them from light by using an amber vial or wrapping the vial in aluminum foil.
-
Ensure they are stored in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Avoid storing them in solution for extended periods, as this can facilitate decomposition.
Q4: Can I synthesize N-trityl aziridines from starting materials other than amino alcohols?
A4: Yes, while the cyclization of amino alcohols is a very common route, other methods exist, such as the reaction of N-trityl imines with carbenoids or the direct aziridination of olefins with a nitrene equivalent, though the latter is less common for N-trityl aziridines specifically.[5] The synthesis from amino acids, such as serine or threonine esters, has also been reported.[6]
Experimental Protocols
Protocol 1: Synthesis of N-Trityl Aziridine from an N-Trityl Amino Alcohol (Modified Wenker Synthesis)
This protocol is a general guideline and may need to be optimized for your specific substrate.
Materials:
-
N-trityl amino alcohol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)
-
Anhydrous dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the N-trityl amino alcohol (1.0 eq.) in anhydrous DCM or MeCN (to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Activating Agent: Add triethylamine (1.2 eq.) followed by the dropwise addition of a solution of TsCl or MsCl (1.1 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Addition of Cyclization Base: Add finely powdered potassium carbonate (3.0 eq.) to the reaction mixture.
-
Cyclization: Stir the mixture vigorously at room temperature and monitor the formation of the aziridine by TLC (typically 2-12 hours).
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on neutral or basic alumina. If silica gel must be used, pre-treat it with a 1% solution of triethylamine in the eluent.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or MeCN | Ensures solubility and dry conditions. |
| Temperature | 0 °C to room temperature | Controls reactivity and minimizes side reactions. |
| Bases | Et3N/DIPEA and K2CO3/Na2CO3 | Mild conditions to avoid elimination. |
| Purification | Alumina or neutralized silica | Prevents acid-catalyzed ring opening. |
Visualizations
Troubleshooting Workflow for N-Trityl Aziridine Synthesis
Caption: A troubleshooting decision tree for common side reactions.
Reaction Scheme: Modified Wenker Synthesis
Caption: The desired cyclization pathway versus the elimination side reaction.
References
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aziridine Ring-Opening Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the optimization of aziridine ring-opening reactions. Due to their inherent ring strain, aziridines are powerful intermediates in organic synthesis, offering access to a diverse array of vicinally functionalized amines crucial for pharmaceutical development.[1][2][3] However, harnessing their reactivity requires a nuanced understanding of the factors governing the ring-opening process. This resource offers troubleshooting guidance and frequently asked questions to navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the optimization of aziridine ring-opening reactions.
Issue 1: Low or No Reaction Conversion
Question: My aziridine ring-opening reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in aziridine ring-opening reactions is a common hurdle and can often be attributed to insufficient activation of the aziridine ring or a nucleophile of inadequate strength.[4]
Probable Causes & Solutions:
-
Insufficient Aziridine Activation:
-
For N-Alkyl or N-Aryl (Non-activated) Aziridines: These aziridines are generally less reactive and require activation to proceed.[5][6] The addition of a Brønsted or Lewis acid protonates or coordinates to the nitrogen atom, forming a highly reactive aziridinium ion, which is more susceptible to nucleophilic attack.[2][5][7]
-
For N-Acyl or N-Sulfonyl (Activated) Aziridines: While already activated, these substrates may still exhibit sluggish reactivity with weak nucleophiles. A Lewis acid catalyst can further enhance the electrophilicity of the ring carbons.[5][6][8]
-
-
Weak Nucleophile: If the nucleophile is not sufficiently reactive, consider using a stronger one or increasing its concentration. For instance, organocuprates are effective carbon nucleophiles for these reactions.[9]
-
Reaction Conditions:
-
Temperature: Some reactions require thermal energy to overcome the activation barrier. Consider carefully increasing the reaction temperature while monitoring for potential side reactions.
-
Solvent: The choice of solvent can influence reaction rates. A systematic screening of solvents with varying polarities may be beneficial.[10][11]
-
-
Catalyst Inefficiency: If a catalyst is being used, ensure its purity and consider the possibility of catalyst poisoning by impurities in the reagents or solvent.[4]
Issue 2: Poor Regioselectivity in Unsymmetrical Aziridines
Question: I am getting a mixture of regioisomers from the ring-opening of my unsymmetrical aziridine. How can I control the regioselectivity of the nucleophilic attack?
Answer:
Controlling regioselectivity is a critical aspect of aziridine chemistry, as it dictates the final product structure. The outcome is a delicate balance of steric and electronic factors, which can be influenced by the substrate and reaction conditions.[5][12]
Achieving Attack at the More Substituted Carbon (C2):
-
Reaction Conditions: Under acidic conditions, the reaction mechanism often has significant SN1 character.[5] The protonated aziridinium ion can be stabilized by a partial positive charge on the more substituted carbon, favoring nucleophilic attack at this position.[13]
-
N-Activating Group: Strong electron-withdrawing groups on the nitrogen, such as tosyl (Ts) or nosyl (Ns), enhance the electrophilicity of the ring carbons and can favor attack at the more substituted position.[4]
-
Catalyst Choice: Certain Lewis acids can promote the formation of a more stable carbocation-like intermediate at the more substituted carbon, directing the nucleophile to this site.[4]
Achieving Attack at the Less Substituted Carbon (C3):
-
Reaction Conditions: Under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the sterically less hindered carbon atom.[5]
-
Bulky Nucleophiles: Employing sterically demanding nucleophiles will favor attack at the less hindered C3 position.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. In some cases, solvent-controlled regioselectivity has been observed.[4][10]
| Condition | Favored Attack at More Substituted Carbon (C2) | Favored Attack at Less Substituted Carbon (C3) |
| Mechanism | SN1-like | SN2 |
| Catalysis | Brønsted or Lewis Acid[5][7][8] | Neutral or Basic Conditions[5] |
| Nucleophile | Harder nucleophiles (e.g., azide, halides)[4] | Bulky nucleophiles[4] |
| N-Substituent | Strong electron-withdrawing groups (e.g., Ts, Ns)[4][5] | Can be influenced by steric bulk of the substituent |
Issue 3: Undesired Stereochemical Outcome
Question: The stereochemistry of my product is not what I expected. What factors control the stereochemical outcome of aziridine ring-opening reactions?
Answer:
The stereochemistry of the product is highly dependent on the reaction mechanism.
-
SN2 Pathway: This is the most common pathway for activated aziridines under neutral or basic conditions. It proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack.[6]
-
SN1-like Pathway: Under acidic conditions, the reaction may proceed through a carbocation-like intermediate, which can lead to a loss of stereochemical integrity, resulting in a mixture of enantiomers or diastereomers.[13] However, even under acidic conditions, many reactions proceed with a high degree of stereocontrol.
-
Substrate Control: In some cases, the stereochemistry of the starting aziridine can influence the diastereoselectivity of the reaction, with certain combinations of chiral nucleophiles and aziridines leading to "matched" or "mismatched" pairs.[14][15]
Issue 4: Product Decomposition During Purification
Question: My reaction appears clean by TLC, but I am losing my product during silica gel chromatography. What is causing this, and what can I do to prevent it?
Answer:
This is a frequent issue, particularly with activated aziridines. The acidic nature of standard silica gel can catalyze the ring-opening of the strained aziridine ring, leading to decomposition.[16][17]
Solutions:
-
Use a Neutral or Basic Stationary Phase:
-
Buffer the Mobile Phase: Adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent can help to neutralize the acidic sites on the silica gel.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends in contact with the stationary phase.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization or distillation if applicable.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-substituent on the reactivity of the aziridine ring?
The N-substituent has a profound effect on the reactivity of the aziridine.[5][18]
-
Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (e.g., tosyl, nosyl) or acyl groups are considered "activating."[5][6] They withdraw electron density from the ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.[6][18]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or benzyl groups are "non-activating" and render the aziridine relatively inert towards nucleophiles.[5] These aziridines typically require activation by an acid to undergo ring-opening.[5]
Q2: How does the choice of solvent affect the reaction?
The solvent can influence the reaction in several ways:
-
Polarity: Polar solvents can stabilize charged intermediates, such as the aziridinium ion, potentially accelerating the reaction.
-
Coordinating Ability: Solvents that can act as hydrogen bond donors or acceptors can interact with the aziridine and the nucleophile, modulating their reactivity.[10] In some cases, this can even control the regioselectivity of the reaction.[10]
-
Nucleophilicity: Protic solvents like alcohols can sometimes act as nucleophiles themselves, leading to undesired side products.
Q3: What are some common side reactions to be aware of?
-
Polymerization: Under certain conditions, particularly with highly reactive aziridines, polymerization can occur. Using more dilute conditions can sometimes mitigate this.
-
Rearrangement Reactions: Aziridines can undergo various rearrangement reactions, especially under thermal or photochemical conditions.
-
Ring-Opening During Workup: As mentioned in the troubleshooting section, acidic or basic conditions during the aqueous workup can lead to premature ring-opening.[17]
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Ring-Opening of an N-Tosyl Aziridine with an Alcohol
Materials: N-Tosyl-2-phenylaziridine, anhydrous methanol, Lewis acid (e.g., BF₃·OEt₂), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography.[4]
Procedure:
-
To a solution of N-tosyl-2-phenylaziridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add anhydrous methanol (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) to afford the desired amino ether.
Visualizations
Troubleshooting Low Yield in Aziridine Ring-Opening
Caption: Decision tree for troubleshooting low reaction yield.
Regioselectivity in Aziridine Ring-Opening
Caption: Factors influencing regioselectivity in ring-opening reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemenu - Blog - Chemistry of Aziridine [clevenard.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aziridines - Wikipedia [en.wikipedia.org]
- 10. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Stereochemical Integrity in Chiral Aziridine Synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral aziridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Loss of stereochemical purity, or racemization, is a critical challenge that can undermine synthetic efficiency and the biological efficacy of the final product. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent racemization in your experimental workflows.
Introduction: The Challenge of Stereochemical Control
Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis due to their utility in constructing complex nitrogenous molecules through regio- and stereoselective ring-opening reactions.[1] The synthesis of enantiomerically pure aziridines is paramount, yet the inherent strain of the three-membered ring and the conditions often employed in their synthesis can lead to partial or complete loss of stereochemical information. Understanding the mechanisms of racemization is the first step toward preventing it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions encountered during the synthesis of chiral aziridines.
Q1: What are the primary causes of racemization during chiral aziridine synthesis?
A1: Racemization, or the formation of an equal mixture of enantiomers from a single enantiomer, typically occurs through the formation of a planar, achiral intermediate. In the context of aziridine synthesis, the most common pathways involve:
-
Deprotonation/Reprotonation at a Chiral Center: If a carbon atom bearing a stereocenter is adjacent to an activating group (like a carbonyl or sulfonyl group), a base can abstract the acidic proton. This forms a planar, resonance-stabilized carbanion (or enolate). Subsequent reprotonation can occur from either face of the planar intermediate, leading to a racemic or epimerized mixture.[2][3]
-
Harsh Reaction Conditions: High temperatures or the use of strong acids and bases can provide the energy needed to overcome the activation barrier for racemization, often by promoting the formation of the achiral intermediates mentioned above.[4]
-
Inversion of the Nitrogen Stereocenter: While carbon stereocenters are often the focus, the nitrogen atom in an aziridine is also a stereocenter. Pyramidal inversion of the nitrogen substituent can occur, though this is typically rapid at room temperature unless hindered by bulky groups or constrained in a rigid system.[1][5]
Q2: I'm synthesizing an aziridine from a chiral amino alcohol using the Wenker synthesis and observing a significant loss in enantiomeric excess. What's happening?
A2: The Wenker synthesis involves two steps: formation of a sulfate ester from a β-amino alcohol using sulfuric acid at high temperatures, followed by base-induced intramolecular cyclization.[4] The harsh conditions are the likely culprit for racemization.
-
High Temperature: The original Wenker protocol often uses temperatures between 140-250 °C.[4] These conditions can be sufficient to cause epimerization of the stereocenters in the starting amino alcohol or the intermediate sulfate ester, especially if there are adjacent activating groups.
-
Strong Base: The use of a strong base like sodium hydroxide for the final ring closure can promote deprotonation at a stereogenic carbon if it is acidic, leading to racemization before the intramolecular SN2 reaction occurs.
Q3: My Gabriel-Cromwell reaction is producing a mixture of diastereomers. How can I improve the selectivity?
A3: The Gabriel-Cromwell reaction involves the reaction of an α,β-dihalo carbonyl compound with a primary amine.[6] The formation of diastereomers suggests that one or both of the newly formed stereocenters are not being controlled effectively.
-
Epimerization of the α-Carbon: The α-proton of the starting α,β-dihalo ester or ketone is acidic. The amine used in the reaction is basic and can cause deprotonation, leading to an enolate intermediate. This would result in epimerization at the α-position before or after the initial substitution of one of the halogens.[7]
-
Non-Stereospecific Michael Addition: The mechanism can involve a Michael addition of the amine followed by elimination and then intramolecular cyclization. The facial selectivity of the amine addition to the intermediate α-halo-α,β-unsaturated carbonyl can be poor, leading to a mixture of diastereomers.
Q4: How do I accurately determine the enantiomeric or diastereomeric excess of my aziridine product?
A4: The most reliable method is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Common CSPs include those based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD) and cyclodextrins.[8][9][10]
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for more volatile aziridines, and often uses cyclodextrin-based chiral stationary phases.[9]
-
NMR Spectroscopy: While less direct for enantiomeric excess, NMR with chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to determine the ratio of diastereomers.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific synthetic challenges, focusing on the underlying causes and actionable solutions.
Guide 1: Synthesis from Chiral β-Amino Alcohols (e.g., Modified Wenker Synthesis)
Problem: Significant loss of enantiomeric excess (% ee) during the conversion of a chiral β-amino alcohol to an aziridine.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Harsh Reaction Temperature | High temperatures used in the traditional Wenker synthesis can lead to thermal epimerization of stereocenters.[4] | Solution: Employ milder, modified Wenker conditions. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between diastereomeric transition states.[11] Protocol: 1. Cool the chiral β-amino alcohol in an appropriate solvent (e.g., CH2Cl2) to 0 °C. 2. Add chlorosulfonic acid dropwise and allow the mixture to warm to room temperature to form the sulfate ester. 3. For the cyclization step, use a milder base such as potassium carbonate in acetonitrile, or aqueous sodium hydroxide at a controlled low temperature (e.g., 0 °C to room temperature), instead of heating with strong base.[12][13] |
| Strong Base-Induced Epimerization | A strong base can abstract an acidic proton alpha to an activating group on the amino alcohol backbone before cyclization occurs. | Solution: Use a non-nucleophilic, sterically hindered base or a weaker base in combination with a more reactive leaving group. Protocol: Instead of converting the alcohol to a sulfate, consider converting it to a tosylate or mesylate. The cyclization can then often be achieved with a weaker base like triethylamine or potassium carbonate, which is less likely to cause epimerization. |
| Involvement of an Aziridinium Intermediate | Activation of the hydroxyl group can be followed by intramolecular cyclization to form a transient aziridinium ion. If this ion can reopen in a non-stereospecific manner before being trapped or deprotonated, stereochemical information can be lost.[14] | Solution: Choose reaction conditions that favor a direct intramolecular SN2 displacement over the formation of a stable aziridinium intermediate. This often involves using a good leaving group and a less polar, non-coordinating solvent. |
Guide 2: Synthesis via Gabriel-Cromwell Type Reactions
Problem: Low diastereoselectivity or formation of a racemic product when reacting an α,β-unsaturated carbonyl precursor.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Base-Catalyzed Epimerization of α-Stereocenter | If your α,β-unsaturated carbonyl precursor has a stereocenter at the α-position, the basic amine can catalyze its epimerization via enolate formation before or during the reaction.[15] | Solution: 1. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the equilibrium that leads to epimerization. 2. Control Stoichiometry: Use the amine as the limiting reagent if possible, and add it slowly to minimize the concentration of free base at any given time. |
| Poor Facial Selectivity in Michael Addition | The initial nucleophilic attack of the amine on the β-carbon of the unsaturated system may not be stereoselective, leading to a mixture of diastereomeric intermediates. | Solution: 1. Use a Chiral Amine/Auxiliary: If the starting material is achiral, employ a chiral amine or a chiral auxiliary to direct the facial attack. 2. Substrate Control: Introduce a directing group (e.g., a hydroxyl group) near the double bond. This group can coordinate to the amine or a catalyst, forcing the addition to occur from a specific face.[11] |
| Equilibration of Intermediates | The intermediate β-amino-α-halo carbonyl compound can potentially epimerize at the α-carbon under the reaction conditions before the final ring-closing SN2 reaction occurs. | Solution: Choose reaction conditions that accelerate the rate of the final cyclization relative to the rate of epimerization. This can sometimes be achieved by changing the solvent to one that better solvates the transition state of the SN2 reaction, or by using a more nucleophilic amine. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Modified, Milder Wenker Synthesis
This protocol aims to minimize racemization by using milder conditions.
-
Esterification:
-
Dissolve the chiral β-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 and extract the product with DCM. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in a suitable solvent like acetonitrile or THF (0.1 M).
-
Add a mild base, such as potassium carbonate (3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC for the formation of the aziridine.
-
Upon completion, filter off the base, and concentrate the filtrate. Purify the crude aziridine by flash column chromatography.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound.[8]
-
Column and Mobile Phase Selection:
-
Start with a common polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
A typical mobile phase for these columns is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[8]
-
-
Sample Preparation:
-
Prepare a dilute solution of your purified aziridine in the mobile phase (e.g., ~1 mg/mL).
-
-
Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector set to a wavelength where your compound absorbs (e.g., 254 nm).
-
Inject the sample and record the chromatogram.
-
If separation is not achieved, systematically vary the ratio of hexane/isopropanol and consider adding a small amount of an additive (e.g., 0.1% diethylamine for basic compounds).
-
-
Calculation of % ee:
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Visualizing Racemization Pathways
Understanding the flow of a reaction and potential pitfalls is crucial. The following diagrams illustrate key concepts.
Figure 1. General mechanism of racemization via a planar intermediate.
Figure 2. Troubleshooting workflow for the Wenker synthesis.
References
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 5. Stable chiral nitrogen centres created through asymmetric chlorination and substrate engineering breakthrough | Chemistry World [chemistryworld.com]
- 6. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Wenker Synthesis [organic-chemistry.org]
- 14. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: N-Trityl Deprotection
A-Level Senior Application Scientist Support Guide
Welcome to the technical support center for N-trityl deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the removal of the N-trityl protecting group. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established scientific principles and field-proven insights.
Section 1: Core Troubleshooting - Incomplete Deprotection
Question 1: My N-trityl deprotection is incomplete, as confirmed by mass spectrometry. What are the primary causes and how can I resolve this?
Incomplete removal of the N-trityl group is a frequent issue stemming from several factors. The primary indicator is the persistence of a significant peak corresponding to the mass of the trityl-protected starting material in your analytical data.[1][2]
Underlying Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The N-trityl group is cleaved under acidic conditions, but the required acid strength can vary. If using a weak acid like acetic or formic acid, the reaction may not go to completion, especially for less labile trityl groups.[3] For more robust deprotection, trifluoroacetic acid (TFA) is commonly employed.[3][4] Ensure your TFA concentration is adequate; residual basic solvents (e.g., pyridine from the protection step or DMF from solid-phase synthesis) can neutralize the acid, rendering it ineffective.[2]
-
Inadequate Reaction Time: While many protocols suggest reaction times of 2-4 hours at room temperature, this may be insufficient for complex or sterically hindered substrates.[1]
-
Solution: Extend the reaction time, monitoring progress by a suitable analytical method like HPLC or TLC. For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial.[1] If the reaction is still incomplete, consider precipitating the product, washing, and subjecting it to a fresh deprotection cocktail.[2]
-
-
Steric Hindrance: In large molecules or sterically congested environments, the acidic reagent may have limited access to the N-trityl group, slowing down the deprotection rate.[2]
-
Solution: In addition to extending the reaction time, gentle heating may be employed, but with caution, as it can promote side reactions. Alternatively, using a less sterically hindered deprotection reagent system might be beneficial.
-
-
Problematic Residues: Certain amino acids, particularly N-terminal asparagine, are known to undergo slow N-trityl deprotection due to the proximity of the N-terminal amino group.[2][7][8]
Section 2: Understanding the Mechanism & The Role of Scavengers
Question 2: What is the mechanism of acid-catalyzed N-trityl deprotection, and why are scavengers so critical?
The deprotection of the N-trityl group under acidic conditions proceeds via an SN1-type mechanism. The nitrogen atom is first protonated by the acid, which makes the trityl group a better leaving group. The C-N bond then cleaves to form a free amine and a highly stable trityl carbocation.[3] This stability is due to the extensive resonance delocalization across the three phenyl rings.
The Critical Role of Scavengers:
The liberated trityl cation is a potent electrophile. If not neutralized, it can lead to several undesirable side reactions:[9]
-
Re-tritylation: The trityl cation can reattach to the newly deprotected, nucleophilic amine, leading to an equilibrium that favors the protected state and results in incomplete deprotection.[1]
-
Alkylation of Sensitive Residues: In peptide synthesis, nucleophilic side chains of amino acids like tryptophan, methionine, cysteine, and tyrosine are susceptible to alkylation by the trityl cation.[2][10]
Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" or "quench" the reactive trityl cations as they are formed.[1][2][10] This prevents re-protection and unwanted side reactions, driving the deprotection to completion.[1]
| Common Scavengers | Primary Function | Notes |
| Triisopropylsilane (TIS) | Irreversibly reduces the trityl cation to triphenylmethane.[1][10] | Highly effective and widely used. Also helps in the removal of the trityl group from cysteine.[6][11] |
| Triethylsilane (TES) | Similar mechanism to TIS, acts as a hydride donor. | A common alternative to TIS. |
| Ethanedithiol (EDT) | Traps the trityl cation and maintains a reducing environment.[1] | Particularly useful for preventing the oxidation of sensitive residues like cysteine and methionine.[11] |
| Thioanisole | Acts as a scavenger for electrophilic species. | Often used in cocktails for peptides containing sensitive residues.[1] |
| Water | Can act as a scavenger, but is less effective than silanes or thiols. | Usually present in small amounts in standard cleavage cocktails (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[1][5] |
Section 3: Side Reactions and Mitigation Strategies
Question 3: Besides incomplete deprotection, what are other common side reactions during N-trityl removal and how can I prevent them?
Several side reactions can occur, leading to impurities in the final product. Understanding and anticipating these can significantly improve the outcome of your experiment.
| Side Reaction | Cause | Prevention Strategy |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like TIS or TES in the cleavage cocktail.[1][10] |
| Alkylation of Nucleophilic Residues | Reactive carbocations from the trityl group (or other protecting groups like t-butyl) alkylating sensitive amino acids (Trp, Met, Cys, Tyr).[1][10] | Ensure a sufficient concentration and appropriate choice of scavengers in the cleavage cocktail.[10] |
| Oxidation | The free thiol group of cysteine is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1] | Add a reducing agent like EDT to the cleavage cocktail to maintain a reducing environment.[1] |
| Cleavage of Other Acid-Labile Groups | Strong acidic conditions (e.g., high TFA concentration) can cleave other acid-sensitive protecting groups like Boc, t-Butyl ethers/esters, or Pbf.[10][12] | Use milder acidic conditions (e.g., 1-5% TFA in DCM, acetic acid, or formic acid) for selective deprotection.[3][12][13] Lewis acids like MgBr₂ or BF₃·OEt₂ can also offer selectivity in the presence of groups like N-Boc.[12] |
Section 4: Experimental Protocols
Protocol 1: Standard N-Trityl Deprotection using TFA
This protocol is suitable for general-purpose deprotection of N-trityl groups, particularly in the context of solid-phase peptide synthesis.
Materials:
-
Trityl-protected compound (e.g., peptide-on-resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
If starting with a peptide-resin, thoroughly wash it with DCM to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5][6]
-
Add the cleavage cocktail to the trityl-protected compound.
-
Stir or gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC if necessary.[1]
-
After completion, filter the reaction mixture to remove the resin (if applicable).
-
Precipitate the deprotected product by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the precipitate by centrifugation, decant the ether, and wash the product with cold ether two more times.
-
Dry the final product under vacuum.
Protocol 2: Selective N-Trityl Deprotection with Mild Acid
This protocol is designed for substrates containing other acid-labile protecting groups where selective removal of the trityl group is desired.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Prepare a deprotection solution of 1-5% TFA in DCM. The exact concentration may need to be optimized for your specific substrate.
-
Add a scavenger such as TES or TIS to the reaction mixture (e.g., a final concentration of 2.5%).[13]
-
Stir the reaction at room temperature, carefully monitoring its progress by TLC or HPLC to avoid the deprotection of other acid-sensitive groups.
-
Once the starting material is consumed, quench the reaction by adding a mild base (e.g., pyridine or triethylamine) or by washing with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance of the Trityl Group
Welcome to the technical support center for managing the trityl (triphenylmethyl) protecting group. As a Senior Application Scientist, I've designed this guide to provide researchers, synthetic chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this uniquely bulky and useful functional group. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your own experiments.
Foundational Concepts: The Double-Edged Sword of Steric Bulk
The triphenylmethyl (Tr) group is a cornerstone in organic synthesis, especially in carbohydrate and nucleoside chemistry, for the selective protection of primary alcohols, amines, and thiols.[1][2] Its utility is defined by a powerful duality: its significant steric bulk is both its greatest asset and its most common source of experimental challenges.[3][4]
-
The Asset: Selectivity. The three bulky phenyl rings create a sterically crowded environment, making the trityl group highly selective for the most accessible functional groups, primarily primary alcohols, over more hindered secondary or tertiary ones.[5] This chemoselectivity is fundamental to its application in complex, multi-step syntheses.[5]
-
The Challenge: Reactivity. This same steric bulk can impede desired reactions, slow down protection or deprotection steps, and influence the reactivity of neighboring functional groups.[6][7]
Understanding the mechanism is key. Tritylation with trityl chloride (Tr-Cl) proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][5] This pathway is favored because it involves the formation of the exceptionally stable triphenylmethyl carbocation (trityl cation), whose stability is a result of charge delocalization across the three phenyl rings.[5][8]
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered in the lab. Each question is followed by a detailed explanation and actionable protocols to resolve the problem.
Question 1: My tritylation reaction is slow or gives a low yield. How can I improve it?
Analysis: A sluggish tritylation reaction is often due to one of three factors: insufficient reactivity of the tritylating agent, steric hindrance on the substrate alcohol, or suboptimal reaction conditions. The SN1 mechanism relies on the formation of the trityl cation, which is the rate-determining step.[5] If this step is slow, the overall reaction will be inefficient.
Proposed Solutions:
-
Increase the Reactivity of the Tritylating Agent: If trityl chloride is not effective, switch to a more reactive species. Trityl triflate (TrOTf) or pre-formed tritylium salts like trityl tetrafluoroborate are more potent as they generate the trityl cation more readily.[1]
-
Optimize the Catalyst and Base System:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction. It functions by forming a more reactive intermediate with the tritylating agent.[1]
-
Base: Pyridine is commonly used as both a solvent and a base to neutralize the HCl byproduct.[1] For substrates sensitive to pyridine, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine in a solvent like dichloromethane (DCM) can be used.
-
-
Solvent Choice: The SN1 mechanism is favored by polar aprotic solvents that can stabilize the carbocation intermediate. While pyridine is common, using solvents like DMF or acetonitrile can sometimes improve reaction rates, although solubility of the substrate must be considered.
Experimental Protocol: Enhanced Tritylation of a Primary Alcohol
| Parameter | Standard Conditions | Enhanced Conditions |
| Substrate | Primary Alcohol (1.0 equiv) | Primary Alcohol (1.0 equiv) |
| Reagent | Trityl Chloride (1.1 equiv) | Trityl Chloride (1.2 equiv) |
| Base | Pyridine (as solvent) | Triethylamine (Et3N, 1.5 equiv) |
| Catalyst | None | DMAP (0.1 equiv) |
| Solvent | Pyridine | Anhydrous DCM |
| Temperature | Room Temperature | Room Temperature |
| Time | 12-24 hours | 2-6 hours |
Step-by-Step Methodology:
-
Dissolve the primary alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add triethylamine (1.5 equiv) to the solution.
-
Add trityl chloride (1.2 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (1 mL).
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Question 2: How can I remove a trityl group without affecting other acid-sensitive groups like Boc or silyl ethers (TBS, TIPS)?
Analysis: This is a classic chemoselectivity problem. The key is to exploit the difference in acid lability between the protecting groups. The trityl group is generally more sensitive to acid than Boc or common silyl ethers. By carefully selecting the acid and reaction conditions, selective deprotection can be achieved.[1][9]
Proposed Solutions:
-
Mild Brønsted Acids: Very mild acidic conditions can cleave the trityl group while leaving others intact.
-
80% Acetic Acid (AcOH) in Water: This is a standard method for removing trityl groups. It is often gentle enough to preserve TBS and Boc groups, especially at room temperature.[10]
-
Formic Acid: Cold formic acid (97%+) can rapidly cleave trityl ethers, often within minutes, while TBS ethers remain intact.[1]
-
-
Lewis Acids: For substrates that are particularly sensitive, certain Lewis acids can offer high selectivity. Zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can be effective, particularly in carbohydrate chemistry where neighboring group participation can play a role.[1]
-
Non-Acidic Methods: In highly sensitive contexts, reductive or oxidative methods can be employed.
Decision Workflow for Selective Deprotection
Caption: Decision workflow for selective trityl deprotection.
Question 3: Standard acidic deprotection is failing or causing decomposition. What are my alternatives?
Analysis: If standard methods like TFA or HCl are too harsh, it's necessary to use milder or fundamentally different chemical approaches. The stability of the generated trityl cation is a key factor; it is reactive and can be scavenged to prevent side reactions.[1]
Proposed Solutions:
-
Use a Cation Scavenger: The liberated trityl cation is a powerful electrophile and can alkylate other nucleophilic sites on your molecule or in the solvent. Adding a scavenger like triethylsilane (TES) or 2-methyl-2-butene can trap the cation and prevent these side reactions.[1]
-
Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to transfer an acid (e.g., HCl) into a nonpolar organic phase. The "dehydrated" acid is much more reactive, allowing for cleavage under milder, ambient temperature conditions.[11]
-
Lithium Chloride (LiCl) in Methanol: A reported mild and inexpensive method involves refluxing the trityl ether with lithium chloride in methanol. This procedure is tolerant of many other functional groups and is believed to proceed via formation of the trityl cation, which is then trapped by the chloride ion.[12]
Experimental Protocol: Mild Detritylation with LiCl
(Adapted from Behloul, C. et al.[12])
-
Setup: To a solution of the trityl-protected alcohol (1.0 mmol) in methanol (10 mL), add lithium chloride (LiCl, 5.0 mmol).
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water (10 mL).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.
Question 4: How can I fine-tune the properties of the trityl group for my specific synthesis?
Analysis: The standard trityl group is just the beginning. By adding electron-donating or electron-withdrawing groups to the phenyl rings, you can precisely modulate the stability of the trityl cation and, consequently, the lability of the protecting group.[10][13]
-
Electron-Donating Groups (e.g., Methoxy): Adding methoxy groups at the para positions makes the group more acid-labile. The resulting cation is significantly more stable, accelerating the rate of cleavage. This is the principle behind monomethoxytrityl (MMT) and dimethoxytrityl (DMT), which are mainstays of automated oligonucleotide synthesis.[10]
-
Electron-Withdrawing Groups (e.g., Chloro): Halogenation of the phenyl rings increases the kinetic persistence of the group and makes it more resistant to acidic cleavage.[14]
Comparison of Common Trityl Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Deprotection (Approx.) | Typical Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (hours to days)[10] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid (hours)[10] |
| Dimethoxytrityl | DMT | ~300 | 3% Trichloroacetic Acid (TCA) in DCM (minutes)[10] |
| Trimethoxytrityl | TMT | >1000 | Very Mild Acid[6] |
This tunability allows for the creation of orthogonal protection schemes where, for example, a DMT group can be removed without affecting a standard Tr group on the same molecule.
Mechanism of Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed detritylation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. fastercapital.com [fastercapital.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. rua.ua.es [rua.ua.es]
- 13. researchgate.net [researchgate.net]
- 14. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]
stability issues of Methyl (R)-1-Trityl-2-aziridinecarboxylate in solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for Methyl (R)-1-Trityl-2-aziridinecarboxylate. As a Senior Application Scientist, I have compiled this guide to address the common stability issues encountered when working with this versatile chiral building block. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your starting material and the success of your synthetic endeavors.
Understanding the Stability of this compound
This compound is a valuable intermediate in organic synthesis, particularly for creating complex nitrogen-containing molecules. However, its utility is intrinsically linked to its stability, which can be compromised under various experimental conditions. The molecule's reactivity stems from two key structural features: the strained three-membered aziridine ring and the acid-labile N-trityl protecting group.
The significant ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions. This reactivity is further enhanced by the electron-withdrawing methyl ester group at the C2 position, which "activates" the ring. The bulky trityl group on the nitrogen atom offers some steric protection, but it is readily cleaved under acidic conditions, which can precede or occur concomitantly with the ring-opening of the aziridine.
This guide will help you navigate these stability challenges to achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: My NMR spectrum shows unexpected peaks after dissolving this compound in CDCl3 that has been stored for a while. What could be the cause?
A: Standard grade chloroform (CDCl3) can contain trace amounts of hydrochloric acid (HCl) and phosgene, which can form over time from exposure to light and air. These acidic impurities are sufficient to catalyze the ring-opening of the sensitive aziridine. The trityl group is also susceptible to cleavage under these acidic conditions. We recommend using freshly opened or inhibitor-free deuterochloroform stored over potassium carbonate to neutralize any acidic impurities.
Q2: I am attempting to deprotect the N-trityl group using a standard TFA/DCM protocol, but I am isolating a ring-opened product instead of the desired N-H aziridine. Why is this happening?
A: This is a common issue. The highly acidic conditions required for trityl group cleavage (e.g., trifluoroacetic acid) will readily catalyze the nucleophilic ring-opening of the activated aziridine ring, especially if a nucleophile is present in the reaction mixture (e.g., methanol, water)[1]. As one researcher noted, attempting to cleave the trityl group from a highly branched aziridine using TFA/DCM/MeOH resulted in the ring-opened product[1]. To obtain the N-H aziridine, non-acidic deprotection methods are recommended[1].
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and heat sources[2][3]. For solutions, it is best to prepare them fresh. If short-term storage is necessary, use a dry, aprotic, and non-nucleophilic solvent such as anhydrous toluene or dichloromethane (stored over molecular sieves) and keep the solution at a low temperature (e.g., ≤ 4°C) under an inert atmosphere (e.g., argon or nitrogen). Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles for ring-opening, especially in the presence of trace acid.
Q4: Can I use silica gel chromatography to purify this compound?
A: Standard silica gel is acidic and can cause significant degradation of activated aziridines through acid-catalyzed ring-opening. If you observe streaking on your TLC plate or recover low yields of your desired product with new, more polar spots, it is likely that decomposition is occurring on the column. It is highly recommended to use a deactivated stationary phase. You can either use commercially available neutral or basic alumina, or you can deactivate standard silica gel by pre-treating it with a solution of triethylamine in your eluent.
Q5: What are the expected degradation products I should look for?
A: The primary degradation pathway is the ring-opening of the aziridine. Depending on the nucleophile present, this can lead to the formation of β-substituted amino esters. For example, in the presence of water or an alcohol (ROH) under acidic conditions, you can expect the formation of a serine derivative (from attack at C3) or an isoserine derivative (from attack at C2). The trityl group may also be cleaved, leading to triphenylmethanol or other trityl-derived byproducts.
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes related to stability, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in reactions where the aziridine is a starting material. | Degradation of the starting material prior to or during the reaction. | - Use fresh, high-purity this compound. - Ensure all solvents and reagents are anhydrous and free of acidic impurities. - Conduct reactions at the lowest effective temperature. |
| Appearance of multiple spots on TLC after dissolving the compound. | Decomposition in the solvent used for TLC analysis. | - Use a high-purity, neutral solvent for TLC. - Spot the TLC plate quickly after dissolving the sample. |
| Inconsistent reaction outcomes. | Variable stability of the aziridine in different batches of solvent or under fluctuating laboratory conditions. | - Standardize solvent purification and drying procedures. - Maintain consistent reaction temperatures and inert atmospheres. - Monitor the purity of the starting material by HPLC or NMR before each use. |
| Formation of a precipitate (triphenylmethanol) during the reaction. | Acid-catalyzed cleavage of the N-trityl group. | - Scrupulously exclude acid from the reaction. - If acidic conditions are unavoidable, consider if a different N-protecting group would be more suitable for your synthetic route. |
Visualizing Degradation Pathways
The stability of this compound is critically dependent on the reaction conditions. The following diagrams illustrate the primary degradation pathways.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl (R)-1-Trityl-2-aziridinecarboxylate
For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of chiral building blocks is a foundational requirement for successful synthesis and drug discovery programs. Methyl (R)-1-Trityl-2-aziridinecarboxylate, a valuable intermediate, presents unique analytical challenges due to its strained three-membered ring, bulky lipophilic protecting group, and critical stereochemistry. This guide provides an in-depth comparison of the essential analytical methods for its characterization, grounded in practical experience and established scientific principles. We will move beyond mere protocol listings to explain the causality behind methodological choices, ensuring a robust and reliable analytical workflow.
Chapter 1: Foundational Structural & Identity Verification
Before assessing purity or stereochemical integrity, it is paramount to confirm that the correct molecule has been synthesized. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For this compound, both ¹H and ¹³C NMR are necessary to confirm the connectivity of all atoms.
Expertise & Experience: The key to interpreting the ¹H NMR spectrum lies in identifying the characteristic signals of the aziridine ring protons. These protons (CH and CH₂) form a distinct multiplet system, typically found in the upfield region. The large trityl group, with its 15 aromatic protons, will produce a complex multiplet in the aromatic region (typically 7.20-7.52 ppm), while the methyl ester will present as a sharp singlet around 3.76 ppm.[1]
A predicted ¹H NMR spectrum in CDCl₃ shows the following key shifts:
-
~7.50 ppm (m, 6H): Aromatic protons of the trityl group.
-
~7.25 ppm (m, 9H): Aromatic protons of the trityl group.
-
~3.76 ppm (s, 3H): Methyl ester protons (OCH₃).
-
~2.26 ppm (dd, 1H): Aziridine ring proton (NCH).
-
~1.89 ppm (dd, 1H): One of the aziridine ring methylene protons (CHH).
-
~1.41 ppm (dd, 1H): The other aziridine ring methylene proton (CHH).[1]
¹³C NMR is used to confirm the carbon skeleton, with expected signals for the ester carbonyl, the aziridine carbons, the methyl ester carbon, and the distinct aromatic carbons of the trityl group.[2]
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
Trustworthiness: The trityl group is known for its high desorption properties and the stability of the resulting trityl cation (m/z = 243).[3][4] This makes it a dominant and easily identifiable fragment in the mass spectrum. When using techniques like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be clearly visible, confirming the molecular weight of 343.42 g/mol .[2][5][6] The presence of a prominent peak at m/z 303, corresponding to the dimethoxytrityl (DMT) cation, can serve as strong evidence for the integrity of the trityl group in related compounds.[7]
Comparative Analysis: Identity Verification Methods
| Method | Information Provided | Key Advantages | Causality of Choice |
| ¹H NMR | Proton environment, connectivity | Provides detailed structural map, coupling constants reveal neighboring protons. | Essential for confirming the core aziridine ring structure and substituent placement. |
| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms. | Complements ¹H NMR for a complete structural picture. |
| LC-MS (ESI) | Molecular Weight, Fragmentation | High sensitivity, confirms MW. The trityl cation is a reliable diagnostic fragment.[3] | Rapidly confirms the mass of the target compound and provides structural clues. |
Chapter 2: Quantitative Purity Assessment via HPLC
Once identity is confirmed, the next critical step is to determine the chemical purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Achiral (Reverse-Phase) HPLC for Purity
An achiral reverse-phase method is used to separate the target compound from starting materials, by-products, or degradation products.
Expertise & Experience: The large, nonpolar trityl group makes this molecule well-suited for reverse-phase chromatography. A C18 column is the standard choice. The trityl group also contains a strong chromophore, making UV detection highly effective. A mobile phase of acetonitrile and water is typically sufficient to achieve good separation.[8]
Experimental Protocol: Achiral Purity by RP-HPLC
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. For example, start at 60% ACN and ramp to 95% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of ~1 mg/mL.
Trustworthiness: The protocol is self-validating through system suitability checks. A well-resolved peak for the main component with a stable retention time and consistent peak shape indicates a reliable method. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.
Chapter 3: The Critical Determination of Enantiomeric Purity
For a chiral molecule like the (R)-enantiomer of Methyl 1-Trityl-2-aziridinecarboxylate, confirming the stereochemical integrity is arguably the most important analytical task. Chiral HPLC is the most powerful and widely used technique for this purpose.[9]
Chiral HPLC: The Direct Approach
The direct approach uses a Chiral Stationary Phase (CSP) to separate the enantiomers. This is vastly superior to indirect methods that require derivatization, which can introduce additional side reactions and errors.[10]
Expertise & Experience: The choice of CSP is critical. For aziridines and related compounds, polysaccharide-based columns (e.g., those based on amylose or cellulose derivatives) have shown excellent selectivity.[11][12] These columns work by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. The separation is typically performed in normal-phase mode (e.g., using hexane/isopropanol) which often provides better resolution for these types of compounds.
Comparative Analysis: Chiral Stationary Phases for Aziridines
| CSP Type | Separation Principle | Common Mobile Phases | Advantages for Aziridines |
| Polysaccharide-Based | H-bonding, π-π interactions, steric hindrance within chiral grooves. | Normal Phase (Hexane/IPA) | Broad applicability, high success rate for a wide range of chiral compounds.[9][11] |
| Cyclodextrin-Based | Inclusion complexation within the cyclodextrin cavity. | Reversed or Normal Phase | Effective for analytes with aromatic rings that can fit into the cavity.[12] |
| Macrocyclic Glycopeptide | Multiple interaction modes (ionic, H-bonding, inclusion). | Reversed, Polar Organic | Versatile, can often separate compounds that are difficult on other phases. |
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Column: A polysaccharide-based CSP, such as a Chiralpak® ID or IF column (amylose-based).[11]
-
Mobile Phase: 90:10 Hexane:Isopropanol (v/v). This ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
Data Presentation: Expected Chiral HPLC Results
| Compound | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (S)-enantiomer | ~8.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{>99.0%} |
| (R)-enantiomer | ~10.2 |
Note: Retention times are illustrative. The (R)-enantiomer is expected to be the major peak.
Optical Rotation: A Complementary Technique
Measuring the specific optical rotation using a polarimeter provides a bulk assessment of chirality. For the corresponding (S)-enantiomer, a specific rotation of [α]D = -88.6° (c=1 in chloroform) has been reported. One would expect a positive value of a similar magnitude for the (R)-enantiomer. While useful for confirmation, polarimetry is not quantitative for determining enantiomeric excess (% ee) with the same accuracy as chiral HPLC, as impurities can affect the measurement.
Chapter 4: Integrated Analytical Workflow
A logical, stepwise approach ensures comprehensive characterization. The workflow should prioritize confirming the fundamental properties of the molecule before moving to more nuanced assessments.
Mandatory Visualization: Analytical Workflow
Caption: A validated workflow for the complete characterization of this compound.
Conclusion
The analytical characterization of this compound demands a multi-technique approach. By logically sequencing identity confirmation (NMR, MS), chemical purity assessment (RP-HPLC), and stereochemical integrity verification (Chiral HPLC), researchers can generate a complete and trustworthy data package. This guide emphasizes not just the "how" but the "why" of these analytical choices, empowering scientists to develop robust, self-validating methods critical for advancing research and development in the pharmaceutical industry.
References
- 1. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate - Creative Peptides [creative-peptides.com]
- 6. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Separation of Aziridine, 1-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. mavmatrix.uta.edu [mavmatrix.uta.edu]
A Senior Application Scientist's Guide to Protecting Groups for Aziridine-2-carboxylates: A Comparative Analysis
Introduction: The Double-Edged Sword of Aziridine-2-carboxylates in Synthesis
Aziridine-2-carboxylates are powerful chiral building blocks in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules, including unnatural amino acids and various heterocyclic compounds of biological importance.[1][2] The inherent ring strain of the three-membered aziridine ring (26-27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a versatile platform for introducing diverse functionalities with high regio- and stereocontrol.[2] However, this high reactivity also presents a significant challenge: the aziridine nitrogen is nucleophilic and prone to undesired side reactions. Consequently, the selection of an appropriate N-protecting group is paramount to temporarily mask the nitrogen's reactivity, thereby enabling selective transformations elsewhere in the molecule.[3]
This guide provides a comparative analysis of common protecting groups for aziridine-2-carboxylates, offering insights into their stability, ease of introduction and removal, and their influence on the reactivity of the aziridine ring. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Crucial Role of N-Activation
The reactivity of the aziridine ring towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom.[2][4] These "activating" groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. In contrast, non-activated aziridines, such as N-alkyl or N-H derivatives, are relatively inert and often require harsh conditions for ring-opening.[4] The choice of an N-protecting group, therefore, is not merely about masking reactivity but also about fine-tuning the aziridine's electrophilicity for subsequent transformations.
A Comparative Analysis of Key Protecting Groups
The following sections delve into the most frequently employed protecting groups for aziridine-2-carboxylates, providing a detailed comparison of their properties and applications, supported by experimental data.
Sulfonyl Protecting Groups: The Robust Activators
Sulfonyl groups, particularly p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns), are among the most common and powerful activating groups for aziridines.[2]
The tosyl group is a robust and highly effective activating group. N-Tosyl aziridine-2-carboxylates are readily prepared from the corresponding amino alcohols or via aziridination of α,β-unsaturated esters.[2][5]
Advantages:
-
Strong Activation: The electron-withdrawing nature of the tosyl group significantly activates the aziridine ring for nucleophilic attack.[2][5]
-
High Stability: N-Tosyl aziridines are generally stable to a wide range of reaction conditions, including chromatography.
-
Directs Regioselectivity: In many cases, the tosyl group directs nucleophilic attack to the C3 position of the aziridine-2-carboxylate.
Disadvantages:
-
Harsh Deprotection: A major drawback of the tosyl group is the often harsh conditions required for its removal, which can limit its application in the synthesis of sensitive molecules.[6] Common deprotection methods include dissolving metal reductions (e.g., sodium in liquid ammonia, magnesium in methanol with sonication, or lithium with a catalytic amount of di-tert-butyl biphenyl).[6][7][8]
The nosyl group offers an advantage over the tosyl group in terms of its milder deprotection conditions.
Advantages:
-
Strong Activation: Similar to the tosyl group, the nosyl group is a powerful activating group.
-
Milder Deprotection: The nosyl group can be cleaved under milder conditions than the tosyl group, typically using a thiol (e.g., thiophenol) in the presence of a base (e.g., K₂CO₃). This orthogonality makes it valuable in complex syntheses.
Disadvantages:
-
Potential for Side Reactions: The presence of the nitro group can sometimes lead to undesired side reactions under certain reductive conditions.
The SES group is an interesting alternative that offers a fluoride-labile deprotection strategy.
Advantages:
-
Mild Deprotection: The SES group is readily cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF).[9]
-
Good Activating Ability: It provides sufficient activation for nucleophilic ring-opening reactions.[9][10]
Disadvantages:
-
Higher Cost and Availability: The corresponding sulfonyl chloride may be less readily available and more expensive than tosyl or nosyl chloride.
Workflow for N-Tosylation and Deprotection
Caption: General workflow for the protection and deprotection of aziridine-2-carboxylates with a tosyl group.
Carbamate Protecting Groups: The Versatile Choice
Carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are widely used in organic synthesis due to their reliable introduction and relatively mild deprotection conditions.
The Boc group is a popular choice for protecting amines, including the nitrogen of aziridines.
Advantages:
-
Mild Acidic Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which are orthogonal to many other protecting groups.[11]
-
Good Stability: N-Boc protected aziridines are generally stable to basic and nucleophilic conditions.[12]
-
Influence on Reactivity: The Boc group activates the aziridine ring, facilitating regioselective ring-opening with various nucleophiles.[12][13]
Disadvantages:
-
Acid Sensitivity: The lability of the Boc group to acid precludes its use in reactions requiring strong acidic conditions.
-
Potential for Ring Opening during Deprotection: In some cases, particularly with highly strained or substituted aziridines, acidic deprotection can lead to ring-opened byproducts.[14]
The Cbz group is another widely used carbamate protecting group, offering an alternative deprotection strategy to the Boc group.
Advantages:
-
Hydrogenolysis for Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild and neutral deprotection method.
-
Good Stability: N-Cbz aziridines are stable to a wide range of reagents and conditions.
-
Activation of Aziridine Ring: The Cbz group effectively activates the aziridine for nucleophilic ring-opening.[13]
Disadvantages:
-
Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the hydrogenation catalyst, making deprotection challenging.
-
Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
Comparative Data for Carbamate Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, base (e.g., Et₃N, DMAP), solvent (e.g., DCM, THF) | TFA/DCM; HCl in dioxane | Mild acidic cleavage, good stability to bases.[11][12] | Acid sensitivity, potential for ring-opening during deprotection.[14] |
| Cbz | CbzCl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., H₂O/dioxane) | H₂, Pd/C; HBr/AcOH | Mild, neutral deprotection via hydrogenolysis.[15] | Catalyst poisoning by sulfur, incompatibility with reducible groups. |
Acyl Protecting Groups: Modulating Reactivity
Acyl groups can also be used to protect the aziridine nitrogen. The reactivity of N-acyl aziridines is highly dependent on the nature of the acyl group.
Advantages:
-
Readily Introduced: N-Acyl aziridines can be easily prepared from the corresponding acyl chlorides or anhydrides.[16]
-
Tunable Activation: The electron-withdrawing ability of the acyl group, and thus the activation of the aziridine ring, can be modulated by changing the substituents on the acyl group.
Disadvantages:
-
Potential for Rearrangement: N-Acyl aziridines can undergo rearrangement to oxazolines, especially in the presence of nucleophiles like iodide.[15]
-
Harsh Deprotection: Cleavage of the amide bond can require harsh acidic or basic hydrolysis conditions, which may not be compatible with other functional groups.
Silyl Protecting Groups: A Niche Application
For highly sensitive aziridines, hindered N-silyl groups have been explored as a protective strategy.
Advantages:
-
Mild Introduction and Removal: Silyl groups can be introduced using silyl chlorides or triflates and removed with fluoride reagents.
-
Protection of Labile Aziridines: They have been successfully employed in the synthesis of highly sensitive N-H aziridinomitosenes.[17]
Disadvantages:
-
Limited Stability: The N-Si bond can be labile under various conditions, limiting its general applicability.[17]
-
Less Common: Their use is less widespread compared to sulfonyl and carbamate protecting groups.
Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-1-((tert-butoxycarbonyl)aziridine-2-carboxylate)
Materials:
-
Methyl (S)-aziridine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl (S)-aziridine-2-carboxylate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-Boc protected aziridine-2-carboxylate.
Protocol 2: Deprotection of Methyl (S)-1-((tert-butoxycarbonyl)aziridine-2-carboxylate)
Materials:
-
Methyl (S)-1-((tert-butoxycarbonyl)aziridine-2-carboxylate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected aziridine-2-carboxylate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aziridine-2-carboxylate.
Logical Relationship of Protecting Group Selection
Caption: Decision-making flowchart for selecting an appropriate protecting group for aziridine-2-carboxylates.
Conclusion and Future Outlook
The judicious choice of a protecting group is a critical parameter in the successful application of aziridine-2-carboxylates in synthesis. Sulfonyl groups offer robust activation but are hampered by harsh deprotection conditions. Carbamate protecting groups, particularly Boc and Cbz, provide a versatile balance of stability, activation, and milder deprotection strategies, making them the workhorses in this field. Acyl and silyl groups represent more specialized options for specific synthetic challenges.
The ideal protecting group should be easily introduced and removed in high yield, stable to the reaction conditions of subsequent steps, and should not interfere with the desired transformations. As the demand for more efficient and "green" synthetic methodologies grows, the development of novel protecting groups for aziridines that offer greater orthogonality and even milder deprotection protocols will continue to be an active area of research. The ultimate goal remains to minimize the number of synthetic steps, and in some cases, the best protecting group is no protecting group at all, a principle that drives the exploration of direct functionalization of N-H aziridines.[3]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Item - Deprotection of Sulfonyl Aziridines - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. β-amino esters from the reductive ring opening of aziridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Enantiomers of Methyl 1-Trityl-2-aziridinecarboxylate
In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of a molecule's absolute configuration and enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. Chiral aziridine-2-carboxylates are exceptionally valuable building blocks, prized for their constrained, high-energy ring system that can be stereoselectively opened to yield a variety of non-proteinogenic amino acids and other complex chiral structures.[1][2] The N-trityl group, with its significant steric bulk, not only protects the nitrogen but also directs the stereochemical outcome of many reactions.[3]
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the analysis and differentiation of the (R)- and (S)-enantiomers of Methyl 1-Trityl-2-aziridinecarboxylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our protocols in established scientific principles to ensure a self-validating analytical workflow. The techniques under examination—Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—are benchmark methods in modern stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Inducing Diastereotopicity
Enantiomers are, by definition, isochronous in an achiral solvent, meaning they produce identical NMR spectra.[4] To circumvent this, we must introduce a chiral environment that induces a perceptible difference in the magnetic environment of the corresponding nuclei in each enantiomer. This is achieved by forming transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[5][6] These complexes are not chemically identical and, therefore, will exhibit distinct chemical shifts, allowing for both differentiation and quantification (enantiomeric excess, or ee).
Causality of Method Selection
The choice of a CSA over a Chiral Derivatizing Agent (CDA) is often one of convenience and sample integrity. CSAs form non-covalent complexes, a process that is typically rapid, reversible, and does not require chemical modification of the analyte or subsequent purification steps.[4] For Methyl 1-Trityl-2-aziridinecarboxylate, the ester and the lone pairs on the nitrogen and oxygen atoms provide potential sites for interaction with a CSA, such as a chiral alcohol or a lanthanide shift reagent. A BINOL-derived CSA, for instance, can form hydrogen bonds and create a chiral pocket, leading to differential shielding of the analyte's protons.[7]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the Methyl 1-Trityl-2-aziridinecarboxylate sample (this can be a single enantiomer or a mixture) into a clean NMR tube.
-
Add 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
To the same tube, add a carefully chosen CSA, such as (S)-1,1'-Bi-2-naphthol (S-BINOL), in a specific molar ratio. An initial screening with a 1:1 or 2:1 CSA-to-analyte ratio is recommended to maximize the potential for observing chemical shift non-equivalence.[8]
-
Gently shake the tube for approximately 30 seconds to ensure thorough mixing and complex formation.[7]
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C) on a high-field spectrometer (≥400 MHz is recommended to resolve small differences).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurate integration.
-
-
Data Analysis :
-
Identify a well-resolved proton signal that shows clear splitting into two distinct peaks in the presence of the CSA. Protons on or near the stereocenter, such as the aziridine ring protons or the methyl ester protons, are the most likely candidates.
-
Integrate the separated signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100.
-
Expected Data & Comparison
The table below illustrates the expected outcome for the analysis of a scalemic mixture. The key is the observation of two distinct signals for a given proton in the presence of the CSA.
| Proton Assignment | Chemical Shift (δ) without CSA (ppm) | Expected Chemical Shift (δ) with (S)-BINOL (ppm) | Δδ (ppm) |
| (R)-Enantiomer | (S)-Enantiomer | ||
| Aziridine CH | ~2.26 | 2.28 | 2.31 |
| Methyl Ester (OCH₃) | ~3.76 | 3.75 | 3.78 |
Note: Data are representative and the actual chemical shift differences (Δδ) will depend on the specific CSA, solvent, and concentration used.
Figure 1: Workflow for enantiomeric excess determination by NMR using a Chiral Solvating Agent.
Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration
Vibrational Circular Dichroism is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in intensity but opposite in sign.[10] This unique property makes VCD an unambiguous method for determining the absolute configuration of a molecule in solution, without the need for crystallization.[11]
Causality of Method Selection
The power of VCD lies in its synergy with quantum chemistry. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (R)-enantiomer), a direct and confident assignment of the absolute configuration can be made.[9][10] If the experimental spectrum matches the sign and relative intensity of the calculated (R)-spectrum, the sample is the (R)-enantiomer. If it is a mirror image, the sample is the (S)-enantiomer. This approach provides a definitive structural answer that is independent of other analytical methods.
Experimental & Computational Protocol: VCD Analysis
This protocol integrates experimental measurement with computational modeling for a robust assignment.[12][13]
-
Experimental Measurement :
-
Dissolve 5-15 mg of the enantiopure sample (e.g., the one dextrorotatory) in a suitable IR-transparent solvent (e.g., CDCl₃) to a concentration of ~0.1 M.
-
Transfer the solution to a sample cell with BaF₂ or CaF₂ windows and an appropriate path length (e.g., 100 µm).
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer (e.g., an FT-VCD instrument) at a resolution of 4-8 cm⁻¹.
-
Data collection may take 1-4 hours to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption.[10]
-
-
Computational Prediction :
-
Perform a conformational search of the molecule (e.g., Methyl (R)-1-Trityl-2-aziridinecarboxylate) using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Optimize the geometry of the most stable conformers using DFT, for example, with the B3LYP functional and a 6-31G(d) or larger basis set.[9]
-
For each optimized conformer, calculate the vibrational frequencies and the corresponding IR and VCD intensities.
-
Generate a Boltzmann-averaged predicted spectrum based on the relative Gibbs free energies of the conformers.[13]
-
-
Comparison and Assignment :
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged predicted spectrum for the (R)-enantiomer.
-
If the major bands show a positive correlation in sign and relative intensity, the absolute configuration of the sample is assigned as (R).
-
If the spectra are mirror images, the absolute configuration is (S).
-
Expected Data & Comparison
The key deliverable from VCD is a spectrum with both positive and negative bands that is a unique fingerprint of the molecule's absolute configuration.
| Spectral Region | Key Vibrational Mode | Expected VCD Signal (Δε) for (R)-enantiomer | Expected VCD Signal (Δε) for (S)-enantiomer |
| ~1750 cm⁻¹ | C=O Stretch (Ester) | Positive (+) | Negative (-) |
| ~1450 cm⁻¹ | CH₂ Scissoring (Aziridine) | Negative (-) | Positive (+) |
| ~1300 cm⁻¹ | C-N Stretch | Positive (+) | Negative (-) |
Note: Signs are illustrative. The actual signs depend on the specific vibrational couplings within the molecule.
Figure 2: Integrated workflow for absolute configuration determination using experimental and computational VCD.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism spectroscopy is analogous to VCD but operates in the UV-visible range, measuring the differential absorption of circularly polarized light associated with electronic transitions.[14] For a molecule like Methyl 1-Trityl-2-aziridinecarboxylate, the chromophores are the phenyl rings of the trityl group and the carbonyl group of the methyl ester. The spatial arrangement of these chromophores around the chiral center dictates the ECD spectrum.
Causality of Method Selection
ECD is a highly sensitive technique that often requires less sample than VCD. It is particularly effective for molecules containing aromatic or other UV-active functional groups. The trityl group, with its three phenyl rings, provides strong chromophores whose electronic transitions will be perturbed by the chiral aziridine ring, leading to a distinct ECD spectrum, known as a Cotton effect. As with VCD, the ECD spectra of enantiomers are mirror images, providing a reliable method for assigning absolute configuration, often supported by Time-Dependent DFT (TD-DFT) calculations.[14]
Experimental Protocol: ECD Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the enantiopure sample (typically in the micromolar to millimolar concentration range) using a UV-transparent solvent such as acetonitrile or methanol.
-
The exact concentration should be adjusted to yield a UV absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λ_max).
-
-
Data Acquisition :
-
Use a quartz cuvette with a standard path length (e.g., 1 cm).
-
Record the ECD spectrum over the relevant wavelength range (e.g., 200-400 nm) on a CD spectropolarimeter.
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis :
-
The resulting spectrum is a plot of differential molar absorption (Δε) or ellipticity (θ) versus wavelength.
-
Identify the positive and negative peaks (Cotton effects) and compare the spectrum of one enantiomer to the other. They should be mirror images.
-
For absolute configuration assignment, the experimental spectrum can be compared to a spectrum predicted by TD-DFT calculations, similar to the VCD workflow.
-
Expected Data & Comparison
The bulky, chiral arrangement of the trityl group's phenyl rings is expected to produce significant Cotton effects in the ECD spectrum.
| Wavelength (nm) | Electronic Transition | Expected Cotton Effect for (R)-enantiomer | Expected Cotton Effect for (S)-enantiomer |
| ~220 nm | π → π* (Phenyl) | Positive (+) | Negative (-) |
| ~260 nm | π → π* (Phenyl, weaker) | Negative (-) | Positive (+) |
| ~210 nm | n → π* (Carbonyl) | Negative (-) | Positive (+) |
Note: Signs and wavelengths are representative and serve to illustrate the mirror-image relationship.
Figure 3: Conceptual diagram of Electronic Circular Dichroism, showing how enantiomers interact differently with polarized light to produce mirror-image spectra.
Comparative Summary
| Feature | NMR with Chiral Solvating Agent | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Induces diastereomeric complexation, causing chemical shift non-equivalence. | Differential absorption of left vs. right circularly polarized IR light. | Differential absorption of left vs. right circularly polarized UV-Vis light. |
| Primary Output | Separated signals for each enantiomer in the ¹H or ¹³C spectrum. | Mirror-image spectra (Δε vs. cm⁻¹) for each enantiomer. | Mirror-image spectra (Δε vs. nm) for each enantiomer. |
| Primary Application | Determination of enantiomeric excess (% ee). | Unambiguous determination of absolute configuration. | Determination of absolute configuration and enantiomeric purity. |
| Sample Req. | 5-10 mg | 5-15 mg | < 1 mg (concentration dependent) |
| Analysis Time | < 1 hour | 1-4 hours (experimental) + computational time | < 30 minutes |
| Key Requirement | Effective Chiral Solvating Agent. | IR-active vibrational modes. | UV-Vis active chromophores. |
| Confidence | High for quantification; relative for configuration (depends on CSA model). | Very high for absolute configuration (when combined with DFT). | High for absolute configuration (when combined with TD-DFT). |
Conclusion
The spectroscopic analysis of Methyl (R)- and (S)-1-Trityl-2-aziridinecarboxylate showcases the complementary power of modern analytical techniques. NMR with a chiral solvating agent stands out as a rapid and robust method for the precise determination of enantiomeric excess, a critical parameter in process chemistry and quality control. For the unambiguous assignment of absolute configuration, Vibrational Circular Dichroism offers the most definitive solution, providing a rich, fingerprint-like spectrum that, when paired with DFT calculations, leaves no room for ambiguity. Electronic Circular Dichroism , while also excellent for determining absolute configuration, offers the advantage of higher sensitivity and is particularly well-suited for this molecule due to the strong chromophores of the trityl group.
As a Senior Application Scientist, my recommendation is to employ these techniques strategically. Use NMR for routine, high-throughput quantification of enantiomeric purity. When the absolute configuration of a new compound or a key intermediate must be established with the highest degree of certainty, VCD is the method of choice. ECD serves as a powerful and often more accessible alternative to VCD for this purpose. Together, they form a comprehensive analytical toolkit that ensures the stereochemical integrity of chiral molecules from the research bench to final product.
References
- 1. scispace.com [scispace.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. VCD – Proteins, Structure and Methods [bio-structure.com]
- 10. gaussian.com [gaussian.com]
- 11. A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE | Poster Board #835 - American Chemical Society [acs.digitellinc.com]
- 12. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Conformational Dynamics of the Ligands Determines the Electronic Circular Dichroism of the Chiral Au38(SC2H4Ph)24 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to chiral aziridines
<A Comparative Guide to the Synthetic Routes of Chiral Aziridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic compounds.[1][2][3] Their significance in synthetic chemistry stems from their inherent ring strain (approximately 27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[3] This reactivity allows for the facile introduction of nitrogen functionalities, providing access to a diverse array of complex molecules such as chiral amines, amino alcohols, and unnatural amino acids.[4][5] When chirality is introduced, these molecules become powerful intermediates for the synthesis of pharmaceuticals and biologically active natural products.[1][3] This guide provides a comparative analysis of the principal synthetic strategies for accessing enantioenriched aziridines, offering insights into the mechanistic underpinnings, practical considerations, and relative performance of each method.
Core Synthetic Strategies: A Mechanistic Overview
The asymmetric synthesis of aziridines can be broadly categorized into three primary disconnections: (1) intramolecular cyclization of chiral precursors, (2) stereoselective addition of carbon fragments to imines, and (3) enantioselective nitrene transfer to alkenes.[5] The latter, due to the vast availability of alkene starting materials, is often the most convergent and attractive approach.[5] This guide will focus on the most impactful methods within these categories.
Intramolecular Cyclization of Chiral 1,2-Amino Alcohols (Wenker Synthesis & Variants)
Historically, the cyclization of 1,2-bifunctional compounds has been a cornerstone of aziridine synthesis. The classic Wenker synthesis involves the dehydration of β-amino alcohols. Modern variations offer milder conditions and improved yields for preparing chiral aziridines from readily available amino acid precursors.[4][6][7]
Mechanism: The synthesis begins with the activation of the hydroxyl group of a chiral amino alcohol, often derived from a natural amino acid. This is typically achieved by conversion to a good leaving group, such as a tosylate or by forming a sulfate ester with chlorosulfonic acid.[4][6] Subsequent treatment with a base induces an intramolecular SN2 reaction, where the amino group displaces the leaving group, leading to ring closure with inversion of configuration at the carbon bearing the leaving group.
Advantages:
-
Stereochemical Purity: Utilizes the chiral pool of amino acids, ensuring high enantiopurity of the final product.
-
Reliability: A well-established and predictable method.
-
Cost-Effective Reagents: Often employs simple, inexpensive bases and activating agents.[4]
Limitations:
-
Stoichiometric Chiral Source: Relies on a stoichiometric amount of a chiral starting material rather than a catalytic asymmetric induction.
-
Multi-step Process: Can require several steps of protection, activation, and deprotection, reducing overall efficiency.[4]
Transition Metal-Catalyzed Aziridination of Alkenes
The direct addition of a nitrene equivalent across a double bond is one of the most powerful methods for aziridine synthesis.[5] This transformation is often mediated by transition metal catalysts, with complexes of copper (Cu), rhodium (Rh), cobalt (Co), and ruthenium (Ru) being the most prominent.[8][9][10][11]
Mechanism: The generally accepted mechanism involves the reaction of a nitrene precursor, such as an organic azide or an iminoiodinane (e.g., PhI=NTs), with the metal catalyst to form a reactive metal-nitrenoid intermediate.[8][12] This intermediate then transfers the nitrene group to the alkene. The exact nature of this transfer (concerted vs. stepwise) can depend on the metal, ligand, and substrate, but it is this step where stereochemical control is exerted by the chiral ligand environment around the metal center.[8][12]
Advantages:
-
Catalytic Asymmetry: Enables the generation of chiral products from achiral starting materials using only a small amount of a chiral catalyst.
-
High Atom Economy: Directly converts alkenes to aziridines with minimal byproducts (e.g., N2 from azides).[10]
-
Broad Substrate Scope: Many systems are effective for a wide range of alkenes, including challenging unactivated terminal olefins.[5][11][13]
Limitations:
-
Catalyst Cost & Toxicity: Some catalysts are based on expensive or toxic precious metals (e.g., Rh, Ru).
-
Nitrene Source: Some nitrene sources, like iminoiodinanes, can be cumbersome to prepare and handle, though more direct methods are continuously being developed.[11]
-
Competing Pathways: Side reactions, such as C-H amination, can sometimes compete with aziridination.[8]
Organocatalytic Aziridination
In the last two decades, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding issues of metal toxicity and cost. These methods typically involve the reaction of an electron-deficient alkene (e.g., an enone or α,β-unsaturated aldehyde) with a nitrogen source, catalyzed by a chiral small organic molecule.[14][15]
Mechanism: A common strategy involves the activation of the α,β-unsaturated carbonyl compound by a chiral secondary amine catalyst (e.g., a prolinol derivative) to form a transient chiral iminium ion. This activation lowers the LUMO of the alkene, facilitating a nucleophilic attack by the nitrogen source (e.g., a carbamate). Alternatively, a chiral catalyst can activate the nitrogen nucleophile. Subsequent intramolecular cyclization yields the chiral aziridine and regenerates the catalyst.
Advantages:
-
Metal-Free: Products are free from trace metal contamination, a critical consideration in pharmaceutical synthesis.
-
Mild Conditions: Reactions are often run under mild, operationally simple conditions.[16]
-
High Enantioselectivity: Excellent levels of stereocontrol (up to 99% ee) can be achieved.[15]
Limitations:
-
Limited Substrate Scope: Generally restricted to activated, electron-deficient olefins. Aziridination of unactivated alkenes remains a significant challenge for most organocatalytic systems.[16]
-
Catalyst Loading: May require higher catalyst loadings compared to some transition metal systems.
Aza-Michael Addition-Initiated Ring Closure
This strategy is a powerful subset of methods used to form aziridines, particularly for substrates bearing an electron-withdrawing group and a leaving group in appropriate positions. It involves an initial asymmetric conjugate addition of a nitrogen nucleophile to an activated alkene, followed by an intramolecular cyclization.[17][18][19]
Mechanism: The reaction is initiated by an asymmetric aza-Michael addition of an amine to an α,β-unsaturated system that also contains a leaving group at the α- or β'-position. This key C-N bond-forming step is rendered enantioselective by a chiral catalyst (either metal-based or organocatalytic).[17][18] The resulting enolate intermediate then undergoes a rapid intramolecular SN2 displacement of the leaving group to form the aziridine ring.
Advantages:
-
High Diastereo- and Enantioselectivity: The stereochemistry of two adjacent carbon atoms can be set with high control in a single synthetic sequence.
-
Convergent: Builds complexity quickly by combining three components (amine, activated alkene, catalyst).
Limitations:
-
Substrate Pre-functionalization: Requires starting materials with a specific arrangement of an electron-withdrawing group and a leaving group.
-
Limited Scope: Primarily applicable to the synthesis of aziridine-2-carboxylates or -ketones.
Comparative Performance Data
The choice of synthetic route is ultimately dictated by the specific target molecule, available starting materials, and desired scale. The following table summarizes representative performance data for the discussed methods, highlighting key metrics for comparison.
| Synthetic Route | Catalyst/Reagent | Substrate Example | Yield (%) | ee (%) / d.r. | Reference |
| Transition Metal-Catalyzed | [Co(P3)] (1 mol%) / Fluoroaryl azide | Styrene | 94 | 92 ee | --INVALID-LINK--[10] |
| Transition Metal-Catalyzed | Planar Chiral Rh(III) Indenyl (2.5 mol%) / Hydroxylamine | 1-Octene | 77 | 95:5 e.r. | --INVALID-LINK--[5][11] |
| Organocatalytic | Chiral Primary Amine (20 mol%) / Boc-carbamate | Cinnamaldehyde | 81 | 99 ee | --INVALID-LINK--[15] |
| Intramolecular Cyclization | TsCl, KOH / H₂O-CH₂Cl₂ | (S)-Leucinol | 85 | >99 (chiral pool) | --INVALID-LINK--[4] |
| Aza-Michael/Cyclization | Chiral Palladium Complex (2 mol%) / Amine | α,β-Unsaturated Amide | 98 | 97 ee | --INVALID-LINK--[17] |
Experimental Protocols & Mechanistic Diagrams
To provide actionable insights, this section details representative protocols for two distinct and powerful methodologies: Rhodium-catalyzed aziridination of an unactivated alkene and organocatalytic aziridination of an α,β-unsaturated aldehyde.
Protocol 1: Rh(III)-Catalyzed Enantioselective Aziridination of an Unactivated Alkene
This protocol is adapted from the work of Blakey and coworkers and is exemplary for its high efficiency with challenging unactivated terminal olefins.[5][11][13]
Rationale: The planar chiral Rh(III) indenyl catalyst creates a well-defined chiral pocket that effectively differentiates the enantiotopic faces of the incoming alkene during the key migratory insertion step, leading to high enantioselectivity.[5][11] The use of a hydroxylamine derivative as the nitrene source is operationally simple.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, to a 4 mL vial equipped with a stir bar, add the planar chiral Rh(III) catalyst (e.g., (S,S)-9, 0.005 mmol, 2.5 mol%), AgSbF₆ (0.006 mmol, 3.0 mol%), and anhydrous 1,2-dichloroethane (DCE, 0.5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Assembly: To the pre-activated catalyst mixture, add the alkene substrate (e.g., 1-octene, 0.2 mmol, 1.0 equiv.) followed by the N-Boc-hydroxylamine derivative (0.24 mmol, 1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Causality Note: The reaction is run at ambient temperature to maximize enantioselectivity; higher temperatures can lead to erosion of the ee%.
-
Workup and Purification: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral N-Boc-aziridine.
-
Analysis: Determine the yield by mass of the isolated product. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Protocol 2: Organocatalytic Enantioselective Aziridination of an α,β-Unsaturated Aldehyde
This protocol is based on the work of Córdova and coworkers and showcases the power of iminium-ion catalysis for accessing highly enantioenriched 2-formylaziridines.[15]
Rationale: The chiral diarylprolinol silyl ether catalyst reacts with the aldehyde to form a chiral iminium ion. This intermediate lowers the LUMO of the enal system and sterically shields one face, directing the nucleophilic attack of the carbamate from the opposite face with high fidelity.
Step-by-Step Methodology:
-
Reaction Assembly: To a screw-capped vial containing a stir bar, add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.5 mmol, 1.0 equiv.), the chiral amine catalyst ((S)-(-)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 0.05 mmol, 10 mol%), and the nitrogen source (tert-butyl N-tosyloxycarbamate, 0.6 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., CHCl₃, 1.0 mL).
-
Reaction Execution: Seal the vial and stir the mixture vigorously at 0 °C for 24-48 hours. Causality Note: The low temperature is crucial for maintaining the stability of the iminium ion intermediate and maximizing the enantiomeric excess.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with CH₂Cl₂ (3 x 5 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral 2-formylaziridine.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess can be determined after reduction of the aldehyde to the corresponding alcohol followed by analysis using chiral HPLC.
Visualizing the Synthetic Pathways
Caption: A generalized workflow for the synthesis and analysis of chiral aziridines.
Caption: Simplified mechanism for transition metal-catalyzed aziridination.
Conclusion and Future Outlook
The synthesis of chiral aziridines is a mature field with a rich portfolio of reliable and high-performing methods. Transition metal catalysis, particularly with modern Rh, Co, and Cu systems, offers the broadest substrate scope, now including previously challenging unactivated alkenes with excellent enantiocontrol.[5][10] Organocatalysis provides a compelling, metal-free alternative for activated systems, which is highly advantageous for pharmaceutical applications where metal contamination is a major concern.[15] Finally, classical cyclization routes starting from the chiral pool remain a robust, albeit less elegant, approach for specific targets.[4]
Future developments will likely focus on expanding the scope of organocatalytic methods to non-activated olefins, developing catalysts based on more earth-abundant and less toxic metals, and designing protocols that operate under even milder, more sustainable conditions (e.g., using visible light or electrochemistry).[11] The continued innovation in this area ensures that chiral aziridines will remain central and highly accessible building blocks for the advancement of medicinal chemistry and organic synthesis.
References
- 1. jchemlett.com [jchemlett.com]
- 2. A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives [jchemlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aziridine synthesis by aziridination [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 18. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of Methyl (R)-1-Trityl-2-aziridinecarboxylate by HPLC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral synthesis and quality control. Methyl (R)-1-Trityl-2-aziridinecarboxylate, a valuable chiral building block, is no exception. Its stereochemical purity is paramount to the efficacy and safety of the downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of its enantiomeric excess, contextualized with alternative analytical techniques. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable analytical outcome.
The Central Role of HPLC in Chiral Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the enantioselective analysis of chiral compounds in the pharmaceutical industry.[1] Its widespread adoption is attributable to its high resolution, sensitivity, and the versatility offered by a vast array of chiral stationary phases (CSPs).[2] For a molecule like this compound, which is non-volatile and may be thermally labile, HPLC is particularly well-suited compared to techniques like Gas Chromatography (GC) that often require derivatization to induce volatility.[3]
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
Proposed HPLC Method for this compound
Based on extensive experience with N-protected amino acid esters and related chiral intermediates, a normal-phase HPLC method employing a polysaccharide-based chiral stationary phase is the most promising approach.[4][5] Specifically, an amylose-based CSP, such as Chiralpak® AD-H , is recommended due to its demonstrated success in resolving a wide range of chiral compounds, including those with ester functionalities and bulky N-protecting groups.[6][7]
The Causality Behind the Choices:
-
Chiral Stationary Phase (CSP): Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (Chiralpak® AD-H) is selected. The carbamate derivatives on the amylose backbone create chiral grooves and pockets. The enantioseparation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP. The bulky trityl group and the ester functionality of the analyte are expected to play a key role in the chiral recognition process.
-
Mobile Phase: A normal-phase eluent, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA), is the logical starting point. The ratio of hexane to IPA is a critical parameter for optimizing the retention and resolution of the enantiomers. A higher proportion of IPA will generally decrease retention times, while a lower proportion will increase retention and may improve resolution up to a certain point.
-
Detection: UV detection is suitable for this molecule due to the presence of the trityl group, which is a strong chromophore. A wavelength of around 230 nm is a good starting point, with further optimization based on the UV spectrum of the compound.
Experimental Protocol: HPLC Method Development
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA)
-
Initial Gradient: 90:10 (v/v) n-Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Optimization Strategy: The ratio of n-Hexane to IPA should be systematically varied (e.g., 95:5, 85:15, 80:20) to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
A Rigorous Framework for Method Validation: Adhering to ICH Q2(R1)
Once an optimized HPLC method is established, it must be validated to ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] For an enantiomeric excess determination, the method is considered a quantitative test for impurities, where the undesired enantiomer is the impurity.
The validation process is a self-validating system, providing documented evidence that the method is accurate, precise, specific, and robust.
Step-by-Step Validation Protocol
The following diagram outlines the comprehensive workflow for the validation of the chiral HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Inject a solution of the pure (R)-enantiomer.
-
Inject a solution of the racemic mixture.
-
Spike the (R)-enantiomer sample with a small amount of the (S)-enantiomer (if available) or use the racemate to demonstrate resolution.
-
-
Acceptance Criteria: The peak for the (R)-enantiomer should be free from interference from the (S)-enantiomer and any other impurities. The resolution (Rs) between the enantiomeric peaks should be ≥ 1.5.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five solutions of the undesired (S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.2%).
-
Inject each solution in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample of the pure (R)-enantiomer.
-
Spike the sample with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[9]
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent preparations of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of results should be within an acceptable range, typically ≤ 10.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the undesired enantiomer.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain ≥ 1.5, and the retention times should not shift significantly.
The following diagram illustrates the key parameters assessed during HPLC method validation.
Caption: Core Parameters of HPLC Method Validation.
Comparative Analysis with Alternative Methodologies
While HPLC is the recommended primary technique, a comprehensive understanding of alternative methods is crucial for a well-rounded analytical strategy.
| Feature | HPLC with Chiral Stationary Phase | Gas Chromatography (GC) with Chiral Column | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a CSP leading to separation. | Differential partitioning on a chiral column in the gas phase. | Chemical shift non-equivalence in the presence of a chiral solvating agent.[11] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization.[12] | Non-destructive, requires soluble sample. |
| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability.[13] | May be required with a chiral derivatizing agent for better resolution. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with MS detection. | Lower sensitivity compared to chromatographic methods. |
| Resolution | Excellent resolution is achievable with a wide variety of CSPs. | High-efficiency capillary columns provide excellent resolution. | Can be challenging to achieve baseline resolution of signals. |
| Analysis Time | Can range from a few minutes to over an hour. | Typically offers faster analysis times for volatile compounds. | Rapid data acquisition, but sample preparation can be time-consuming. |
| Quantification | Straightforward integration of peak areas. | Straightforward integration of peak areas. | Integration of distinct signals for each enantiomer. |
| Suitability for this compound | Excellent. The molecule's properties are ideal for this technique. | Poor. The compound is non-volatile and likely to decompose at high temperatures. Derivatization would be complex. | Feasible as a complementary technique. Can be used for confirmation but may lack the sensitivity and resolution for trace-level impurity quantification. |
Conclusion
The validation of the enantiomeric excess of this compound is most effectively and reliably achieved through a well-developed and rigorously validated chiral HPLC method. The use of an amylose-based chiral stationary phase, such as Chiralpak® AD-H, with a normal-phase eluent provides a scientifically sound starting point for method development. Adherence to the validation principles outlined in the ICH Q2(R1) guideline is not merely a regulatory formality but a critical component of ensuring data integrity and, ultimately, the quality and safety of the final pharmaceutical product. While alternative techniques like GC and NMR have their place in analytical chemistry, for this specific application, HPLC offers an unparalleled combination of specificity, sensitivity, and suitability for the physicochemical properties of the analyte.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dujps.com [dujps.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-Trityl vs. N-Boc Aziridines for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, aziridines stand out as potent intermediates. These three-membered nitrogen-containing heterocycles are endowed with significant ring strain, making them valuable precursors for a diverse array of complex nitrogenous molecules through stereospecific ring-opening reactions.[1] The reactivity and synthetic utility of aziridines are profoundly influenced by the nature of the substituent on the nitrogen atom. Among the plethora of N-protecting groups, the bulky trityl (Tr) group and the electronically withdrawing tert-butyloxycarbonyl (Boc) group are frequently employed, yet they impart dramatically different characteristics to the aziridine ring.
This guide provides an in-depth, objective comparison of the reactivity of N-trityl and N-Boc protected aziridines, supported by experimental data and established protocols. We will delve into the underlying electronic and steric factors that govern their reactivity, explore their behavior in nucleophilic ring-opening reactions, and discuss the nuances of their respective deprotection strategies.
The Dichotomy of Activation: Electronic and Steric Effects at Play
The choice between an N-trityl and an N-Boc protecting group is a critical decision in a synthetic route, as it fundamentally dictates the aziridine's susceptibility to nucleophilic attack. This difference is primarily rooted in the electronic nature of the protecting group.
N-Boc Aziridines: The Activated System
The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group. This electronic pull delocalizes the nitrogen lone pair, rendering the aziridine ring carbons more electrophilic and thus "activating" the aziridine for nucleophilic attack.[1] This activation facilitates ring-opening reactions even with moderate nucleophiles under neutral or mildly acidic conditions. However, the steric bulk of the Boc group can also play a role in directing the regioselectivity of certain reactions, such as favoring α-lithiation in the presence of organolithium reagents by sterically hindering access to the nitrogen lone pair.[2]
N-Trityl Aziridines: The Non-Activated Counterpart
In stark contrast, the triphenylmethyl (trityl) group is sterically demanding and generally considered to be electron-donating. Consequently, N-trityl aziridines are "non-activated" and are significantly less reactive towards nucleophiles.[1] Ring-opening of N-trityl aziridines often necessitates prior activation of the aziridine nitrogen, typically through protonation or coordination with a Lewis acid, to form a more reactive aziridinium ion intermediate.[3]
Nucleophilic Ring-Opening: A Tale of Two Reactivities
The divergence in reactivity between N-trityl and N-Boc aziridines is most evident in their ring-opening reactions with nucleophiles. The outcome, in terms of both reaction rate and regioselectivity, is a direct consequence of the N-substituent's influence.
Regioselectivity Principles
The regioselectivity of aziridine ring-opening is a critical aspect for synthetic planning. For monosubstituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon.
-
Under neutral or basic conditions (SN2-type): Nucleophilic attack generally occurs at the less sterically hindered carbon. For activated aziridines like N-Boc derivatives, this is the predominant pathway.
-
Under acidic conditions (SN1-like): Protonation of the aziridine nitrogen forms an aziridinium ion. The subsequent nucleophilic attack tends to occur at the carbon atom that can better stabilize a positive charge. For a 2-phenylaziridine, this would be the benzylic carbon (C2). For non-activated N-trityl aziridines, acidic conditions are often required to promote any reaction.
Comparative Experimental Data
| Protecting Group | Aziridine Substrate | Nucleophile/Reagents | Conditions | Product(s) & Regioselectivity | Yield | Reference |
| Boc | Methyl 1-(tert-butoxycarbonyl)aziridine-2-carboxylate | [¹⁸F]Fluoride, TEAHCO₃ | Microwave, 130°C, 10 min | α-[¹⁸F]fluoro-β-alanine (attack at C2) | Good | [4] |
| Boc | N-Boc-2-phenylaziridine | Indole, Sc(OTf)₃ | CH₂Cl₂, rt, 12 h | 2-(1H-indol-3-yl)-1-phenylethanamine derivative (attack at C2) | 95% | [5] |
| Trityl | N-Trityl-2-substituted aziridines | Generally unreactive without activation | Neutral conditions | No reaction | - | [1] |
| Trityl | N-Trityl-2-phenylaziridine | Alcohols, Lewis Acid (e.g., Cu(OTf)₂) | Varies | 1,2-amino ethers (attack at C2) | High | [6] |
The Critical Step: Deprotection Strategies
The removal of the N-protecting group is a crucial final step to unveil the desired amine. The choice of deprotection method must be carefully considered to avoid unwanted side reactions, particularly premature ring-opening of the aziridine.
Deprotection of N-Boc Aziridines
The Boc group is typically removed under acidic conditions. A common and effective method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Alternatively, ethereal solutions of hydrogen chloride (HCl) can be employed. For substrates sensitive to strong acids, milder conditions such as using oxalyl chloride in methanol have been reported.[7]
Deprotection of N-Trityl Aziridines
The trityl group is also acid-labile and can be cleaved with acids like TFA or formic acid.[8] However, a significant challenge with N-trityl aziridines is their propensity to undergo ring-opening under these acidic deprotection conditions, especially with highly branched or strained aziridines.[9] To circumvent this, reductive deprotection methods have been developed. A notable example is the use of lithium and a catalytic amount of naphthalene in THF, which allows for the removal of the trityl group while preserving the aziridine ring.[9]
Experimental Protocols
Synthesis of a Representative N-Boc Aziridine: (R)-2-Phenyl-1-(p-toluenesulfonyl)aziridine
While not a direct synthesis of an N-Boc aziridine, this protocol for a related activated aziridine provides insight into common synthetic strategies. N-Boc aziridines can often be prepared from the corresponding N-H aziridine by reaction with di-tert-butyl dicarbonate.
Procedure:
-
To a solution of (R,R)-sulfonium salt (0.238 mmol) and proton sponge (0.238 mmol) in CH₂Cl₂ (0.60 mL) is added N-(benzylidene)-4-methylbenzenesulfonamide (0.238 mmol).
-
Styrene (0.238 mmol) and P2 base (0.238 mmol) are then added.
-
The reaction is stirred at ambient temperature for 40 minutes.
-
The product is purified by column chromatography (9:1 hexane/EtOAc) to yield the desired aziridine as a white solid.
(This is a representative protocol and may need optimization for specific substrates.)
Deprotection of an N-Trityl Group using Formic Acid
Procedure:
-
The N-trityl protected compound (0.4 mmol) is treated with cold formic acid (3 mL, 97+%) for 3 minutes.
-
The formic acid is removed under high vacuum at room temperature.
-
The residue is evaporated twice from dioxane, followed by evaporations from ethanol and diethyl ether.
-
The resulting residue is extracted with warm water (10 mL), and the insoluble triphenylcarbinol is removed by filtration.
-
The aqueous filtrate is evaporated in vacuo to yield the deprotected amine.[8]
Deprotection of an N-Boc Group using Oxalyl Chloride in Methanol
Procedure:
-
The N-Boc protected amine (50 mg) is dissolved in methanol (3 mL) in a round-bottom flask and stirred at room temperature for 5 minutes.
-
Oxalyl chloride (3 equivalents) is added directly to the solution. An immediate exothermic reaction may be observed.
-
The reaction mixture is stirred for up to 4 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed in vacuo to yield the amine hydrochloride salt.[7]
Conclusion
The choice between N-trityl and N-Boc protecting groups for aziridines has profound implications for their reactivity and synthetic utility. N-Boc aziridines, being activated, readily undergo nucleophilic ring-opening, offering a versatile platform for the synthesis of functionalized amines. In contrast, the non-activated N-trityl aziridines exhibit lower reactivity, often requiring harsh acidic conditions for ring-opening, which can be synthetically challenging. However, the stability of the N-trityl group under certain conditions and the development of mild, reductive deprotection methods provide strategic advantages in specific contexts. A thorough understanding of the electronic and steric properties of these protecting groups, as detailed in this guide, is paramount for the rational design and successful execution of synthetic routes involving aziridine intermediates in academic research and industrial drug development.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Aziridine Synthesis: A Cost-Benefit Analysis
An in-depth guide for researchers, scientists, and drug development professionals.
Chiral aziridines are indispensable building blocks in modern organic synthesis.[1][2] Their inherent ring strain, estimated at approximately 27 kcal/mol, makes them highly reactive intermediates, primed for stereospecific ring-opening reactions that provide access to a vast array of complex, nitrogen-containing molecules like amino acids, alkaloids, and β-lactam antibiotics.[2][3][4] This reactivity, combined with the rigid three-dimensional structure, also establishes the aziridine ring as a critical pharmacophore in its own right, present in numerous biologically active compounds.[1][4] However, the construction of these three-membered heterocycles with high enantiopurity remains a significant synthetic challenge.
This guide provides a comparative cost-benefit analysis of the leading modern strategies for chiral aziridine synthesis. Moving beyond a simple recitation of methods, we will dissect the underlying principles, operational demands, and economic realities of each approach. The goal is to equip researchers and process chemists with a logical framework for selecting the optimal synthetic route based on substrate, scale, budget, and desired stereochemical purity.
Core Synthetic Strategies: An Overview
The asymmetric synthesis of aziridines can be broadly categorized into three main approaches: the reaction of olefins with nitrene sources, the reaction of imines with carbene equivalents, and the intramolecular cyclization of functionalized amines.[1][5] This guide will focus on the most versatile and widely adopted catalytic methods, which offer the most direct routes with high stereocontrol. We will evaluate transition-metal catalysis, organocatalysis, the venerable Aza-Corey-Chaykovsky reaction, and the emerging field of biocatalysis.
Transition-Metal-Catalyzed Aziridination of Olefins
The addition of a nitrene equivalent across an alkene is arguably the most atom-economical and attractive disconnection for aziridine synthesis.[6] This transformation is frequently mediated by transition-metal complexes that generate and control the reactivity of a metal-nitrenoid intermediate.
Copper-Catalyzed Systems: The Workhorse for Activated Olefins
Copper catalysis, particularly with chiral bis(oxazoline) (BOX) ligands, represents one of the most developed and reliable methods for the enantioselective aziridination of styrenes and other activated olefins.[7]
-
Mechanistic Insight: The reaction is initiated by the interaction of the copper(I) or copper(II) catalyst with a nitrene precursor, most commonly an iminoiodinane like PhI=NTs ([N-(p-toluenesulfonyl)imino]phenyliodinane), to form a reactive copper-nitrene intermediate. The alkene then approaches this species, and the C₂-symmetric chiral ligand creates a defined steric environment, directing the nitrene transfer to one of the two enantiotopic faces of the olefin.[8]
-
Experimental Protocol: Asymmetric Aziridination of Styrene with a Cu(I)/BOX Catalyst [7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral BOX ligand (e.g., t-Bu-BOX, 0.055 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5.0 mL).
-
Add a copper(I) source (e.g., CuOTf·0.5C₇H₈, 0.050 mmol) to the ligand solution. Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve styrene (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).
-
Aziridination: Add the nitrene precursor PhI=NTs (1.1 mmol) to the styrene solution. Cool the catalyst solution to the desired temperature (e.g., 25 °C) and add it to the styrene/PhI=NTs mixture.
-
Monitoring and Workup: Stir the reaction vigorously and monitor its progress by TLC. Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the N-tosylaziridine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
-
Cost-Benefit Analysis:
| Feature | Analysis | Citations |
| Cost | Favorable. Copper salts are inexpensive. While chiral BOX ligands can be costly, they are commercially available and used in low catalytic loadings (typically 1-5 mol%). | |
| Enantioselectivity | Excellent. Often >95% ee for styrenes and conjugated olefins. | [9] |
| Yield | Good to Excellent. Typically in the range of 70-95%. | [9] |
| Substrate Scope | Moderate. Highly effective for electron-rich or conjugated olefins. Performance drops significantly for unactivated, aliphatic alkenes. | [10] |
| Operational Simplicity | Moderate. Requires strict anhydrous and inert atmosphere conditions due to the sensitivity of the catalyst and reagents. | [7] |
Rhodium and Ruthenium Catalysis: Access to Challenging Substrates
For less reactive, unactivated olefins, rhodium and ruthenium catalysts often provide superior performance, albeit at a higher cost.[11][12] Chiral dirhodium(II) tetracarboxylates and Ru(salen) complexes are prominent examples.[12][13]
-
Mechanistic Insight: Similar to copper, these systems operate via metal-nitrenoid intermediates. DFT studies on rhodium systems suggest a two-spin-state mechanism involving a triplet Rh-nitrene species that drives the stereocontrolled reaction.[12] The more electrophilic nature of these precious metal centers allows for the effective activation of less nucleophilic alkenes.
-
Cost-Benefit Analysis:
| Feature | Analysis | Citations |
| Cost | High. Rhodium and ruthenium are precious metals, making the catalyst precursors significantly more expensive than copper salts. Ligand synthesis can also be complex. | [14] |
| Enantioselectivity | Excellent. Can achieve outstanding enantioselectivities (up to 99% ee) across a broad range of substrates. | [12][13] |
| Yield | Good to Excellent. High yields are achievable even with challenging substrates. | [12] |
| Substrate Scope | Broad. A key advantage is the ability to perform aziridination on simple and abundant alkyl-substituted (unactivated) olefins, which are challenging for copper systems. | [6][11] |
| Operational Simplicity | Moderate. Similar to copper systems, these reactions generally require inert atmosphere techniques and careful handling of reagents. |
Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, providing metal-free alternatives that often boast high stereoselectivity, operational simplicity, and milder reaction conditions.[15]
Aminocatalysis and Brønsted Acid Catalysis
Several organocatalytic strategies have been successfully applied to aziridination. These include:
-
Aminocatalytic Aziridination: Chiral tertiary amines can catalyze the reaction of imines with ylide precursors (e.g., from phenacyl bromide), proceeding through an in-situ generated ammonium ylide.[15][16]
-
Aza-Michael-Initiated Ring Closure (aza-MIRC): Chiral primary amines condense with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion, which undergoes conjugate addition by a nitrogen nucleophile, followed by intramolecular cyclization.[5]
-
Brønsted Acid Catalysis: Chiral phosphoric acids are highly effective catalysts for the asymmetric aza-Darzens reaction between imines and ethyl diazoacetate, yielding cis-aziridine-2-carboxylates with excellent enantioselectivities.[15]
-
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Aza-Darzens Reaction [15]
-
Reaction Setup: To a vial charged with a magnetic stir bar, add the N-aryl imine (0.2 mmol) and the chiral phosphoric acid catalyst (e.g., TRIP, 0.01 mmol, 5 mol%).
-
Add the solvent (e.g., toluene, 1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C).
-
Addition of Diazo-reagent: Slowly add ethyl diazoacetate (0.3 mmol) to the reaction mixture via a syringe pump over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Monitoring and Workup: After the addition is complete, allow the reaction to stir until the imine is consumed (monitored by TLC).
-
Purification: Concentrate the reaction mixture directly and purify the residue by flash column chromatography on silica gel to yield the pure cis-aziridine-2-carboxylate.
-
-
Cost-Benefit Analysis:
| Feature | Analysis | Citations |
| Cost | Moderate. The catalysts are metal-free, avoiding precious metal costs. However, highly specialized chiral organocatalysts can be expensive, though catalyst loadings are often low (1-10 mol%). | |
| Enantioselectivity | Excellent. Routinely achieves >90-99% ee. | [15] |
| Yield | Good to Excellent. | [15] |
| Substrate Scope | Good. Different organocatalytic methods cover a wide range of imines, enones, and enals. The substrate scope is complementary to metal-catalyzed olefin aziridination. | [5][15] |
| Operational Simplicity | High. A major advantage. Many reactions can be run without strict exclusion of air or moisture, simplifying the experimental setup. | [15] |
Aza-Corey-Chaykovsky Reaction: A Classic Reimagined
The reaction of sulfur ylides with imines is a powerful and reliable method for constructing aziridine rings.[17][18] While the classic reaction is not asymmetric, the use of a chiral auxiliary on the imine nitrogen, such as the Ellman sulfinyl group, allows for highly diastereoselective transformations.
-
Mechanistic Insight: The reaction involves the nucleophilic addition of a sulfur ylide (e.g., dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a base) to the imine carbon. This forms a betaine intermediate which undergoes intramolecular SN2 displacement to form the three-membered ring and release dimethyl sulfoxide (DMSO).[18] The stereochemical outcome is directed by the pre-existing stereocenter of the chiral N-tert-butanesulfinyl group.[19]
-
Cost-Benefit Analysis:
| Feature | Analysis | Citations |
| Cost | Low to Moderate. The sulfur ylide precursors and bases are inexpensive. The main cost is associated with the chiral tert-butanesulfinamide used to prepare the imine. | |
| Diastereoselectivity | Excellent. Diastereomeric ratios often exceed >99:1, providing outstanding stereocontrol. | [19] |
| Yield | Good to Excellent. | [19] |
| Substrate Scope | Broad. The method is effective for a wide range of ketimines, which are often challenging substrates for other methods. | [19][20] |
| Operational Simplicity | Moderate. Requires the pre-synthesis of the chiral sulfinyl imine. The ylide is typically generated in situ under basic conditions. |
Biocatalysis: The Ultimate in Selectivity
Biocatalysis offers an environmentally benign and often exceptionally selective approach to chemical synthesis. Engineered enzymes, particularly cytochrome P450 variants, have been successfully applied to the asymmetric aziridination of olefins.[21]
-
Mechanistic Insight: The enzyme's heme cofactor is believed to form a highly reactive iron-nitrene intermediate. The intricate protein scaffold creates a precisely shaped chiral active site that binds the substrate and directs the nitrene transfer with near-perfect stereocontrol.
-
Cost-Benefit Analysis:
| Feature | Analysis | Citations |
| Cost | Variable. The initial development and production of an engineered enzyme can be very expensive. However, for established processes, the catalyst can be cost-effective, especially if immobilized and recycled. | |
| Enantioselectivity | Superb. Often approaches perfection (>99.5% ee). | [21] |
| Yield | Good to Excellent. Can be very high, though optimization of reaction parameters (pH, temperature, co-solvents) is crucial. | |
| Substrate Scope | Narrow but Tunable. Natural enzymes are highly substrate-specific. However, directed evolution can be used to engineer variants with broader substrate scopes or altered selectivities. | [21] |
| Operational Simplicity | Moderate. Reactions are run under mild, aqueous conditions. However, it requires expertise in handling enzymes, preparing buffers, and performing activity assays. |
Comparative Analysis and Selection Framework
The optimal method for a given synthetic challenge depends on a careful weighing of these factors.
Summary of Key Performance Metrics
| Method | Catalyst Cost | Enantioselectivity | Substrate Scope | Operational Complexity | Key Advantage |
| Cu-Catalyzed | Low-Moderate | Excellent | Activated Olefins | Moderate | Cost-effective for styrenes |
| Rh/Ru-Catalyzed | High | Excellent | Broad (incl. unactivated) | Moderate | Broadest olefin scope |
| Organocatalytic | Moderate | Excellent | Imines, Enones, Enals | Low-Moderate | Metal-free, simple setup |
| Aza-Corey-Chaykovsky | Low-Moderate | Excellent (dr) | Imines (esp. Ketimines) | Moderate | Substrate-controlled, reliable |
| Biocatalytic | High (initial) | Superb | Narrow (but tunable) | Moderate (specialized) | Unmatched selectivity, green |
Decision-Making Workflow
The following flowchart provides a logical path for selecting an appropriate aziridination strategy.
Caption: A decision flowchart for selecting a chiral aziridine synthesis method.
Conclusion and Future Outlook
The synthesis of chiral aziridines is a mature yet vibrant field of research. For routine access to aziridinated styrenes, copper-catalyzed methods offer an excellent balance of cost and performance. When faced with more challenging unactivated olefins, the higher cost of rhodium or ruthenium catalysis is justified by a broader substrate scope and excellent selectivity. Organocatalysis provides a robust and operationally simple metal-free alternative, particularly for imine-based strategies. For ultimate stereocontrol, biocatalysis stands in a class of its own, with its main limitations being substrate specificity and initial setup costs.
Future developments will likely focus on reducing the cost and environmental impact of these transformations. This includes the development of catalysts based on earth-abundant metals, lowering catalyst loadings for precious metals, and expanding the substrate scope and accessibility of biocatalytic methods. As the demand for enantiopure nitrogen-containing compounds continues to grow, the strategic selection of the right synthetic tool, guided by a thorough cost-benefit analysis, will remain a critical factor for success in both academic and industrial laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. One-pot enantioselective aziridination of olefins catalyzed by a copper(I) complex of a novel diimine ligand by using PhI(OAc)(2) and sulfonamide as nitrene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. i2cner.kyushu-u.ac.jp [i2cner.kyushu-u.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
- 17. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of different aziridination catalysts
An In-Depth Mechanistic Comparison of Catalytic Aziridination for Modern Organic Synthesis
Introduction: The Strategic Value of the Aziridine Ring
Aziridines, the nitrogen-containing analogues of epoxides, are powerful and versatile building blocks in organic synthesis.[1] Their significance stems from a combination of inherent ring strain and polarized C-N bonds, which makes them susceptible to a variety of regio- and stereoselective ring-opening reactions.[1] This reactivity provides a reliable entry point for the synthesis of complex, nitrogen-containing molecules, including chiral amines, amino alcohols, and alkaloids, which are prevalent motifs in pharmaceuticals and natural products.[2][3] Consequently, the development of efficient and selective methods for their construction—a process known as aziridination—is of paramount importance to researchers in synthetic chemistry and drug development.[4]
This guide provides a mechanistic-level comparison of the most prominent catalytic systems for the aziridination of olefins. We will dissect the catalytic cycles of rhodium, copper, and iron-based catalysts, as well as metal-free organocatalytic approaches. By examining the underlying mechanisms, we aim to provide researchers with the causal understanding needed to select the optimal catalyst system, troubleshoot reactions, and drive innovation in their own synthetic endeavors.
Part 1: Transition Metal-Catalyzed Aziridination: The Workhorses
The dominant strategy for catalytic aziridination involves the transfer of a nitrene equivalent from a nitrogen source to an olefin, mediated by a transition metal catalyst. While numerous metals have been investigated, rhodium, copper, and iron complexes represent the most developed and widely adopted systems.
Rhodium (Rh) Catalysts: The High-Performance Standard
Dirhodium(II) paddlewheel complexes, particularly those with carboxylate or carboxamidate ligands, are exceptionally effective catalysts for nitrene transfer reactions.[5][6] They are often the benchmark for high efficiency and stereospecificity.
Mechanism: The catalytic cycle is initiated by the reaction of the Rh₂(II,II) catalyst with a nitrene precursor, typically a hypervalent iodine reagent like PhI=NTs ([N-(p-toluenesulfonyl)imino]phenyliodinane) or an organic azide.[7] This step forms a highly electrophilic rhodium-nitrenoid intermediate. The olefin then attacks this intermediate. The precise nature of the subsequent C-N bond formation can be either a concerted, single-step process or a stepwise pathway involving a discrete intermediate.[5] For most simple alkenes, a concerted pathway is favored, which accounts for the high degree of stereoretention observed in these reactions.[8] The cycle is completed by the release of the aziridine product and regeneration of the Rh₂(II,II) catalyst.
Caption: Fig. 1: Catalytic cycle for Rh(II)-catalyzed aziridination.
Performance and Selectivity: Rhodium catalysts are renowned for their broad substrate scope and high turnover numbers, with some systems being effective at loadings as low as 0.1 mol %.[9] The development of chiral C₄-symmetrical dirhodium(II) tetracarboxylate catalysts has enabled highly enantioselective intermolecular aziridinations, achieving up to 99% ee for a range of olefins.[9] The stereospecificity of the reaction is a key advantage, meaning the geometry of the starting olefin is retained in the aziridine product.[6]
Representative Experimental Protocol: Rhodium-Catalyzed Aziridination [10]
-
To a Schlenk tube under an inert atmosphere (e.g., Argon), add the dirhodium(II) catalyst (e.g., Rh₂(tfacam)₄, 1-2 mol%).
-
Add the olefin (0.5 mmol), the nitrogen source (e.g., H₂NSO₃CH₂CCl₃, 0.55 mmol), and MgO (2.0 equiv.) as an acid scavenger.
-
Add a dry, deoxygenated solvent (e.g., benzene) to achieve a 0.5 M concentration with respect to the olefin.
-
Add the oxidant (e.g., PhI(OAc)₂, 1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature for the specified time (typically 2-12 hours), monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper (Cu) Catalysts: The Versatile and Economical Choice
Copper complexes, particularly those featuring N-donor ligands like bisoxazolines (BOX), pyrazolylborates (Tp), or pyridines, are the most widely used catalysts for aziridination due to their low cost, low toxicity, and high reactivity.[11][12]
Mechanism: The mechanism of copper-catalyzed aziridination has been the subject of extensive study and debate.[13][14] The currently accepted model involves a Cu(I)/Cu(III) catalytic cycle.[13][15] The active Cu(I) species reacts with the nitrene precursor (e.g., PhI=NTs) in what is often the rate-determining step to form a formal Cu(III)-nitrene intermediate.[14] This intermediate then reacts with the olefin. Unlike the often-concerted rhodium pathway, the copper-catalyzed reaction can proceed through multiple low-energy pathways, including concerted or stepwise routes involving singlet or triplet biradical intermediates.[13][14] The involvement of radical intermediates can sometimes lead to a loss of stereospecificity (i.e., cis/trans isomerization) with certain substrates.[13]
Caption: Fig. 2: Cu(I)/Cu(III) catalytic cycle for aziridination.
Performance and Selectivity: Copper catalysts are highly effective for the aziridination of styrenes and other activated olefins, often providing quantitative yields.[16][17] While less reactive towards unactivated aliphatic olefins compared to rhodium systems, ligand design can significantly improve performance.[12] Enantioselectivity is controlled by the chiral ligand scaffold, with Evans' bisoxazoline and Jacobsen's diimine ligands being seminal examples for achieving high stereocontrol.[13] The choice of counterion and solvent can also markedly influence the reaction's stereochemical outcome.[13]
Representative Experimental Protocol: Copper-Catalyzed Aziridination [10][16]
-
In a Schlenk flask under an inert atmosphere, dissolve the copper(I) complex (e.g., [TTMCu]PF₆, 1-5 mol%) in a dry, deoxygenated solvent like dichloromethane (DCM). Causality: An inert atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II).
-
Add the olefin substrate (1.0 mmol) to the solution.
-
Add the nitrene precursor (e.g., PhI=NTs, 1.2 equiv.) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Iron (Fe) Catalysts: The Sustainable Frontier
Driven by the need for more sustainable and economical processes, iron-catalyzed aziridination has emerged as a highly attractive alternative. Iron is earth-abundant, inexpensive, and has low toxicity, addressing key green chemistry principles.
Mechanism: The mechanism of iron-catalyzed aziridination is often distinct from its rhodium and copper counterparts and is highly dependent on the ligand environment and nitrogen source. Many systems are proposed to operate via high-valent iron-imido (or iron-nitrene radical) species.[18][19] The reaction of an Fe(II) precursor with an oxidant/nitrene source generates a highly reactive Fe(IV) or Fe(V) intermediate.[20] This species can then react with the olefin through a stepwise, radical-mediated pathway.[21] The involvement of radical intermediates is supported by experimental and computational studies, including Hammett analysis.[21] In some cases, competitive epoxidation can be observed as a side reaction, particularly if water is present, which can hydrolyze the iron-nitrene intermediate to an iron-oxo species.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aziridine synthesis by aziridination [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed synthesis of aziridines [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. mdpi.com [mdpi.com]
- 19. Iron(ii)-catalyzed intermolecular aziridination of alkenes employing hydroxylamine derivatives as clean nitrene sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Mechanistic study of styrene aziridination by iron( iv ) nitrides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03677B [pubs.rsc.org]
A Comparative Guide to the Biological Efficacy of Chiral Aziridine-Containing Compounds
Introduction: The Strategic Value of Chirality and Ring Strain in Aziridine-Based Drug Discovery
Aziridines, the nitrogen-containing analogs of epoxides, represent a fascinating and highly valuable class of three-membered heterocycles in medicinal chemistry.[1][2] Their significance stems from a combination of two key features: inherent ring strain (approximately 26-27 kcal/mol) and the presence of stereogenic centers.[3] The considerable angle strain makes the aziridine ring a potent electrophile, susceptible to regio- and stereoselective ring-opening by a variety of nucleophiles.[2][4] This reactivity is the cornerstone of their biological activity, enabling them to function as powerful alkylating agents of crucial biomacromolecules like DNA and proteins.[5][6]
Furthermore, the chirality of substituents on the aziridine ring profoundly influences their interaction with biological targets, which are themselves chiral. This stereochemical dependence is critical for determining a compound's potency, selectivity, and overall therapeutic index. Over 130 biologically active compounds containing the aziridine motif have been identified, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][7]
This guide provides a comparative analysis of the biological efficacy of different classes of chiral aziridine-containing compounds. We will dissect the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their own discovery and development efforts. We will move beyond simple data reporting to explain the causal links between chemical structure, experimental design, and observed biological outcomes.
Case Study 1: Anticancer Efficacy — A Tale of Two Oxidations
A compelling demonstration of how subtle structural modifications can dramatically impact biological activity is found in the comparison of chiral aziridine phosphines with their corresponding phosphine oxides. This case study highlights the significant enhancement of anticancer properties upon oxidation of the phosphorus atom.
Structural Rationale and Mechanistic Hypothesis
The core hypothesis is that the introduction of the P=O bond in phosphine oxides, compared to the lone pair on the phosphorus in phosphines, alters the molecule's electronic properties, steric profile, and stability, leading to enhanced biological interactions.[8] The increased steric hindrance and the polarity of the phosphine oxide group can influence binding affinity and selectivity for biological targets.[8] For many aziridine-based anticancer agents, the mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage or apoptosis induction.[5][9] It is plausible that the phosphine oxide moiety enhances these effects.
dot
Caption: Proposed mechanism for aziridine-induced cytotoxicity.
Comparative Efficacy Data
A study directly comparing a series of optically pure aziridine phosphines and their corresponding phosphine oxides revealed a stark difference in their ability to inhibit cancer cell viability.[8][10] The phosphine oxides consistently demonstrated superior potency.
| Compound ID | Structure | Cell Line | IC₅₀ (µM)[8] |
| 5 | (S)-isopropyl Aziridine Phosphine Oxide | HeLa | 6.4 |
| Ishikawa | 4.6 | ||
| 7 | (S)-isobutyl Aziridine Phosphine Oxide | HeLa | 7.1 |
| Ishikawa | 10.5 | ||
| Cisplatin | (Reference Drug) | Ishikawa | >30 |
| Aziridine Phosphines (1-4) | (Analogous to 5-7) | HeLa/Ishikawa | >100 |
Data synthesized from representative examples in the literature.[8]
The data unequivocally shows that the phosphine oxides 5 and 7 have potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable or even superior to the established anticancer drug cisplatin in the Ishikawa cell line.[8] In contrast, their phosphine precursors were largely inactive. Further investigation revealed that the cytotoxic effects of compounds 5 and 7 are mediated by cell cycle arrest in the S phase and the induction of ROS.[8][9]
Case Study 2: Antimicrobial Activity — The Impact of N-Substitution
The versatility of the aziridine scaffold is further demonstrated by its application in developing antimicrobial agents. Here, we compare the antibacterial profiles of the aforementioned phosphine oxides with a different class of compounds: aziridine-thiourea derivatives. This comparison underscores the importance of the substituent on the aziridine nitrogen in defining the spectrum of activity.
Structural Rationale and Mechanistic Insights
The antibacterial mechanism of many aziridine compounds is attributed to their ability to act as alkylating agents, cross-linking DNA or inactivating essential enzymes, ultimately leading to cell death.[6][11] The nature of the N-substituent can modulate the reactivity of the aziridine ring and influence cell wall penetration, which is a key differentiator between Gram-positive and Gram-negative bacteria. The specificity of some aziridine phosphine oxides for Staphylococcus aureus may be due to the unique cell membrane structure of Gram-positive bacteria, which could be more permeable to these specific compounds.[8]
Comparative Efficacy Data
While the aziridine phosphine oxides from Case Study 1 showed potent anticancer activity, their antibacterial effects were modest and narrow-spectrum. In contrast, certain aziridine-thiourea derivatives have demonstrated broader activity.
| Compound Class | Representative Structure | Target Organism | MIC (µg/mL) |
| Aziridine Phosphine Oxides | (Compounds 5, 6, 7) | Staphylococcus aureus | 50 - 100[8] |
| Escherichia coli | > 512 | ||
| Aziridine-Thiourea Derivatives | (e.g., Compound 3f from Ref[6]) | Staphylococcus aureus (MRSA) | 16 - 32[6][11] |
| Escherichia coli | 16[6][11] | ||
| Staphylococcus epidermidis | 16[6][11] |
Data synthesized from representative examples in the literature.[6][8][11]
This comparison reveals a critical insight: while the phosphine oxide moiety was key for high anticancer potency, the thiourea substituent confers more potent and broader-spectrum antibacterial activity. The most effective thiourea derivatives were more active against Methicillin-resistant S. aureus (MRSA) than reference antibiotics like ampicillin and streptomycin.[11] This highlights a fundamental principle in drug design: optimizing a scaffold for one therapeutic area does not guarantee efficacy in another, and rational modification of peripheral functional groups is essential for tuning biological activity.
Case Study 3: Enzyme Inhibition — Irreversible Targeting of Cysteine Proteases
Moving beyond broad cytotoxicity, chiral aziridines can be engineered as highly specific enzyme inhibitors. Aziridine-2,3-dicarboxylates, for instance, have been developed as potent, irreversible inhibitors of cysteine proteases like cathepsin L, which are implicated in various diseases.[12][13]
Mechanism of Irreversible Inhibition
The inhibition mechanism relies on the nucleophilic attack of the catalytic cysteine residue's thiolate anion on one of the aziridine's electrophilic carbons.[3] This results in a covalent, irreversible bond, permanently inactivating the enzyme. The stereochemistry of the aziridine is paramount for ensuring proper orientation within the enzyme's active site to facilitate this reaction. Quantum chemical computations have shown that adding an electron-withdrawing N-formyl group significantly lowers the reaction barrier for this ring-opening, dramatically increasing inhibitory potency.[13]
dot
Caption: Irreversible inhibition of a cysteine protease by an aziridine.
Comparative Efficacy Data
The impact of the N-formyl group is striking. Enzyme assays comparing an unsubstituted aziridine with its N-formylated counterpart against cathepsin L showed a massive increase in potency.
| Compound | Description | Target Enzyme | Inhibition Potency |
| 1 | Diethyl aziridine-2,3-dicarboxylate | Cathepsin L | Low (Ki in high µM range) |
| 2 | Diethyl 1-formyl aziridine-2,3-dicarboxylate | Cathepsin L | ~5000-fold higher than Cmpd 1[13] |
This dramatic improvement validates the rational design approach. The electron-withdrawing formyl group activates the aziridine ring, making it a "warhead" that is highly susceptible to the nucleophilic cysteine in the active site, resulting in potent and irreversible inhibition.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of biological efficacy studies, standardized and well-controlled experimental protocols are essential.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
dot
Caption: Standard workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Ishikawa) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Addition: Prepare serial dilutions of the chiral aziridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Methodology:
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Outlook
The comparative analysis of different chiral aziridine-containing compounds clearly demonstrates their immense potential and versatility in drug discovery. The biological efficacy is not an intrinsic property of the aziridine ring alone but is exquisitely controlled by the nature and stereochemistry of its substituents. We have seen how oxidation of a peripheral phosphorus atom can convert an inactive compound into a potent anticancer agent[8], how N-substitution patterns can dictate the antimicrobial spectrum[6], and how a simple N-acylation can increase enzyme inhibitory potency by several orders of magnitude[13].
The key takeaway for researchers is the power of rational design grounded in mechanistic understanding. By carefully considering the intended biological target and mechanism of action, the aziridine scaffold can be strategically modified to produce highly potent and selective therapeutic agents. Future research should continue to explore novel synthetic methodologies for accessing diverse chiral aziridines and employ advanced computational and screening techniques to further refine the design of next-generation aziridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides [mdpi.com]
- 10. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (R)-1-Trityl-2-aziridinecarboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl (R)-1-Trityl-2-aziridinecarboxylate. As a valued professional in research and development, your safety and the integrity of our shared laboratory environment are paramount. This document moves beyond a simple checklist to offer a procedural framework grounded in the chemical principles of the molecule, ensuring a safe and compliant disposal pathway.
Hazard Profile & Risk Assessment: Understanding the 'Why'
This compound is a valuable chiral building block in pharmaceutical and organic synthesis.[1][2] However, its utility is derived from a molecular structure that also presents significant hazards. A comprehensive understanding of these hazards is the foundation of its safe handling and disposal.
The primary risks stem from the aziridine moiety , a strained three-membered nitrogen-containing heterocycle.[3] This ring strain makes the molecule highly reactive, particularly susceptible to ring-opening reactions initiated by various nucleophiles.[3][4] This inherent reactivity is the principal reason for its classification as a hazardous compound.
Furthermore, aziridine-containing substances as a class are associated with significant health risks:
-
High Acute Toxicity: They can be toxic if swallowed, inhaled, or in contact with skin.[4]
-
Potential Carcinogenicity & Mutagenicity: Aziridines are considered potential mutagens and carcinogens, necessitating handling according to stringent safety standards for carcinogenic materials.[4][5] The Occupational Safety and Health Administration (OSHA) has specific guidelines for managing carcinogens in the workplace, which must be followed.[6]
-
Corrosivity and Irritation: The compound can cause skin and eye irritation.[4]
The trityl group , while adding stability and steric hindrance that influences reactivity, does not negate the underlying hazards of the aziridine ring.[2] Any material contaminated with this compound, from residual powder in a vial to reaction byproducts, must be treated as hazardous waste.
Table 1: Physicochemical & Hazard Data for this compound
| Property | Data | Source(s) |
| CAS Number | 160233-42-1 | [7] |
| Molecular Formula | C₂₃H₂₁NO₂ | [1][7] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 124 - 128 °C | [1] |
| Primary Hazards | Highly reactive, toxic, skin/eye irritant, potential carcinogen/mutagen. | [4][5] |
| Incompatible Materials | Strong acids, acid chlorides, anhydrides, and oxidizing agents. | [3] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (May cause respiratory irritation). |
The Core Principle of Disposal: Mandated EHS Collaboration
Due to the compound's high reactivity and potential for harm, in-laboratory chemical neutralization by research personnel is strictly prohibited and not recommended. [4] Attempting to neutralize the waste without specialized expertise and equipment can lead to uncontrolled exothermic reactions, generating toxic fumes and posing a significant safety risk.
The only approved and safe disposal procedure is to manage all waste streams containing this compound through your institution's Environmental Health and Safety (EHS) department. [4] EHS professionals are trained and equipped to handle the consolidation, transport, and ultimate disposal of hazardous reactive chemicals in compliance with federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][8]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and prepared for EHS pickup in a manner that minimizes risk to personnel and the environment.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling the pure compound or its waste. Before beginning any waste consolidation, ensure you are wearing:
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn over safety glasses.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or defects before use and replace them immediately if contaminated.[4][9]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.[10]
-
Respiratory Protection: For handling the powder outside of a certified chemical fume hood, a NIOSH-certified air-purifying respirator (e.g., N95 for particulates) may be necessary.[11] All work with this compound should ideally be conducted within a fume hood.[12]
Waste Identification and Segregation
Proper segregation is a critical control point to prevent dangerous reactions in the waste container.
-
Identify All Waste Streams: All materials that have come into contact with this compound are hazardous waste. This includes:
-
Unused or expired product.
-
Reaction mixtures and mother liquors.
-
Contaminated labware (pipette tips, vials, chromatography columns).
-
Spill cleanup materials.
-
Contaminated PPE (gloves, etc.).[4]
-
-
Segregate at the Source: Designate a specific hazardous waste container solely for this compound and its direct contaminants.
-
Prevent Incompatible Mixing: Crucially, ensure this waste stream is kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] Mixing can trigger a violent polymerization or degradation.[3]
Containerization and Labeling
Clear and accurate labeling is essential for safety and regulatory compliance.
-
Select an Appropriate Container: Use a chemically compatible container with a secure, vapor-tight lid provided by your EHS department. Whenever possible, keeping the waste in its original, clearly labeled container is a good practice.[4]
-
Label the Container: Attach a hazardous waste label provided by EHS as soon as you begin adding waste. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Toxic," "Reactive," "Potential Carcinogen").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Temporary Storage in Satellite Accumulation Areas (SAAs)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:
-
Location: At or near the point of generation and under the control of the laboratory personnel.
-
Ventilation: The area must be well-ventilated. A designated cabinet within a chemical fume hood is an excellent option.[4]
-
Segregation: Stored away from heat, sparks, open flames, and incompatible chemicals.[4]
-
Security: The storage area or cabinet should be secured to prevent unauthorized access, as recommended for carcinogens.[13]
Arranging for EHS Pickup
Once the waste container is full or you are discontinuing work with the compound, arrange for its disposal.
-
Contact EHS: Follow your institution's specific procedures to schedule a hazardous waste pickup.[4]
-
Provide Complete Information: Inform EHS of the exact chemical name, concentration (if in solution), and quantity of the waste.[4] This ensures they can plan for appropriate transport and disposal.
Emergency Procedures: Spill & Exposure Management
Preparedness is key to mitigating the impact of an accident.
Spill Cleanup Protocol
-
Minor Spill (<100 mL of solution or a few grams of powder, contained in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the full PPE as described in section 3.1.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial absorbent.[4][14] Do not use combustible materials like paper towels. Avoid creating dust if cleaning a powder spill.
-
Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.[14]
-
Decontaminate: Wipe the spill area three times with a detergent solution, followed by a water rinse.[15] All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (>100 mL or any spill outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[17][18]
-
Eye Contact: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
In all cases of exposure, report the incident to your supervisor and EHS according to your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. useforesight.io [useforesight.io]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]
- 8. epa.gov [epa.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 15. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 16. bu.edu [bu.edu]
- 17. media.benjaminmoore.com [media.benjaminmoore.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. actylislab.com [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
